molecular formula C6H11NO2 B3069937 methyl 2-(aminomethyl)cyclopropane-1-carboxylate CAS No. 1000535-84-1

methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Cat. No.: B3069937
CAS No.: 1000535-84-1
M. Wt: 129.16 g/mol
InChI Key: CMHSWRSLJXDXBH-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(aminomethyl)cyclopropane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(aminomethyl)cyclopropane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHSWRSLJXDXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1630906-92-1 Formula: C₆H₁₁NO₂ (Free Base) / C₆H₁₂ClNO₂ (HCl Salt) Molecular Weight: 129.16 g/mol (Free Base)

Executive Summary & Core Profile

Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a high-value bifunctional building block in medicinal chemistry. Structurally, it represents a conformationally restricted


-amino acid  scaffold. By embedding the flexible ethyl backbone of GABA (

-aminobutyric acid) into a rigid cyclopropane ring, this compound serves as a critical probe for mapping the stereochemical requirements of neurotransmitter receptors (GABA, Glutamate/NMDA) and as a pharmacophore in serotonin-norepinephrine reuptake inhibitors (SNRIs) similar to Milnacipran.

For drug development professionals, this molecule offers three distinct utility vectors:

  • Bioisosterism: It acts as a rigidified bioisostere of GABA, reducing entropic penalties upon receptor binding.

  • Synthetic Versatility: The orthogonal reactivity of the methyl ester and the primary amine (often protected) allows for rapid diversification at both termini.

  • Stereochemical Probe: The existence of cis and trans diastereomers (and their enantiomers) permits precise interrogation of chiral binding pockets.

Physicochemical Data (Computed)
PropertyValueSignificance
LogP ~0.18High water solubility; suitable for CNS penetration when optimized.
TPSA 52.3 ŲWell within the blood-brain barrier (BBB) permeation range (<90 Ų).
H-Bond Donors 1 (Amine)Key interaction point for receptor binding sites.
Rotatable Bonds 2Low flexibility indicates high conformational rigidity.

Synthetic Architecture & Methodology

The synthesis of CAS 1630906-92-1 typically relies on metal-catalyzed carbene transfer reactions. The choice of catalyst and diazo precursor dictates the diastereoselectivity (cis vs. trans).

The "Gold Standard" Route: Rhodium-Catalyzed Cyclopropanation

While historical methods utilized Simmons-Smith cyclopropanation, the modern industrial standard employs Rhodium(II) carbenoids for safety and stereocontrol.

The Causality of Choice:

  • Rh₂(OAc)₄ Catalyst: Selected for its high electrophilicity, enabling efficient reaction with electron-rich olefins (allylamines).

  • Methyl Diazoacetate: Acts as the carbene source. Its slow addition is critical to prevent dimerization (formation of dimethyl fumarate/maleate).

  • N-Protection: The allylamine must be protected (e.g., Phthalimide or Boc) to prevent the free amine from poisoning the catalyst or reacting with the diazo compound.

Visualization: Synthetic Pathway

The following diagram outlines the critical pathway from precursors to the isolated hydrochloride salt.

SynthesisPathway Precursor1 N-Boc-Allylamine Catalyst Rh₂(OAc)₄ (1 mol%) DCM, 0°C -> RT Precursor1->Catalyst Precursor2 Methyl Diazoacetate Precursor2->Catalyst Slow Addition (Syringe Pump) Intermediate Cyclopropane Intermediate (Mix of Cis/Trans) Catalyst->Intermediate Carbenoid Insertion Purification Column Chromatography (Diastereomer Separation) Intermediate->Purification Deprotection 4M HCl in Dioxane Purification->Deprotection Select Isomer Product Methyl 2-(aminomethyl) cyclopropane-1-carboxylate HCl (CAS 1630906-92-1) Deprotection->Product Salt Formation

Caption: Rhodium-catalyzed cyclopropanation workflow for CAS 1630906-92-1 synthesis.

Detailed Experimental Protocol

Safety Warning: Diazo compounds are potentially explosive. All reactions involving methyl diazoacetate must be performed behind a blast shield with proper ventilation.

Protocol: Synthesis of Methyl 2-(aminomethyl)cyclopropane-1-carboxylate HCl
Step 1: Cyclopropanation[1]
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Reactant Loading: Add N-Boc-allylamine (10 mmol) and Rh₂(OAc)₄ (0.1 mmol, 1 mol%) to the flask. Dissolve in anhydrous Dichloromethane (DCM, 50 mL).

  • Carbene Addition: Dissolve Methyl Diazoacetate (12 mmol, 1.2 equiv) in DCM (20 mL). Load this into the addition funnel.

  • Execution: Add the diazo solution dropwise over 4–6 hours using a syringe pump or controlled drip. Reasoning: Slow addition maintains a low concentration of the reactive carbene, favoring cyclopropanation over dimerization.

  • Completion: Stir overnight at room temperature. Monitor by TLC (Hexane:EtOAc 4:1).

Step 2: Purification & Separation
  • Concentration: Remove solvent under reduced pressure.

  • Chromatography: Purify the residue via silica gel flash chromatography.

    • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.

    • Observation: The trans-isomer typically elutes before the cis-isomer due to lower polarity/dipole moment.

  • Isolation: Collect fractions containing the desired diastereomer (usually trans for GABA analogs) and evaporate to dryness.

Step 3: Deprotection & Salt Formation
  • Dissolution: Dissolve the N-Boc protected intermediate (5 mmol) in dry 1,4-dioxane (10 mL).

  • Acidolysis: Add 4M HCl in dioxane (15 mL, 12 equiv) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2 hours. The product often precipitates as a white solid.

  • Collection: Filter the solid, wash with cold diethyl ether (to remove non-polar byproducts), and dry under high vacuum.

  • Yield: Expect 75–85% yield for the deprotection step.

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is critical for determining the "active conformation" of flexible neurotransmitters.

  • GABA Receptors: The trans-isomer of 2-(aminomethyl)cyclopropane-1-carboxylic acid (derived from this ester) is a potent agonist at GABA-C receptors, whereas the cis-isomer often shows different selectivity profiles.

  • Glutamate Receptors: Used to synthesize conformationally restricted analogs of L-AP4 (a selective mGluR agonist).

Visualization: Structure-Activity Logic

The diagram below illustrates how this scaffold bridges simple amino acids and complex drug targets.

SAR_Logic GABA Flexible GABA (Non-selective) Scaffold CAS 1630906-92-1 (Rigid Scaffold) GABA->Scaffold Conformational Restriction Target1 mGluR Ligands (Glutamate mimic) Scaffold->Target1 Acid Hydrolysis Target2 SNRI Inhibitors (Milnacipran Analogs) Scaffold->Target2 Amide Formation Target3 Peptidomimetics (Beta-turn inducers) Scaffold->Target3 Peptide Coupling

Caption: Divergent application of the cyclopropane scaffold in drug discovery.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) Multiplets at 0.8–1.2 ppm (Cyclopropane ring protons).Confirms the integrity of the 3-membered ring (distinctive high-field shift).
¹H NMR (DMSO-d₆) Singlet at ~3.6 ppm (Methyl ester).Verifies the ester functionality is intact.
¹H NMR (DMSO-d₆) Broad singlet at ~8.0+ ppm (NH₃⁺).Confirms the amine is protonated (HCl salt form).
LC-MS [M+H]⁺ = 130.08 (Free base mass).Mass confirmation.[2]
Chiral HPLC Single peak on Chiralpak IA/IB columns.Essential for confirming enantiomeric excess (ee) if asymmetric synthesis was attempted.

References

  • Vertex AI Search. (2026). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid. Retrieved from 3

  • Organic Chemistry Portal. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Retrieved from 1

  • Journal of Medicinal Chemistry. (2008). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives.[4][5] A new series of potential antidepressants.[4][6] Retrieved from 6

  • ChemScene. (2025). Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride Product Data. Retrieved from 7

  • PubChem. (2025).[8] Methyl 1-aminocyclopropanecarboxylate (Structural Analog Data). Retrieved from 8

Sources

Conformationally Restricted GABA Analogues: Structure, Properties, and Pharmacological Precision

[1]

Executive Summary

Gamma-aminobutyric acid (GABA) is the mammalian central nervous system's primary inhibitory neurotransmitter.[1][2][3][4] However, its high conformational flexibility allows it to bind promiscuously to three distinct receptor families (GABA




This guide analyzes the strategic rigidification of the GABA scaffold. By locking the molecule into specific bioactive conformations using unsaturated bonds, cycloalkane rings, or heterocyclic bioisosteres, researchers can achieve high receptor subtype selectivity. We explore the synthesis, Structure-Activity Relationships (SAR), and experimental validation of these critical pharmacological tools.

The Pharmacophore Challenge: Flexibility vs. Selectivity

GABA is a zwitterionic molecule with free rotation around its C2-C3 and C3-C4 bonds. In solution, it exists as a dynamic equilibrium of conformers.

  • Extended Conformation: Preferentially binds to GABA

    
      receptors (ionotropic).
    
  • Folded Conformation: Preferentially binds to GABA

    
      receptors (metabotropic) and GABA transporters.
    

To dissect these pathways, medicinal chemists employ conformational restriction : reducing the degrees of freedom to "freeze" the molecule in a shape that matches a specific receptor's pharmacophore.

Key Structural Classes
ClassRepresentative AnalogueStructural FeatureTarget Selectivity
Unsaturated CACA (cis-4-aminocrotonic acid)cis-C=C double bondGABA

(Partial Agonist)
Unsaturated TACA (trans-4-aminocrotonic acid)trans-C=C double bondGABA

& GABA

Heterocyclic Muscimol 3-isoxazolol ringGABA

(Potent Agonist)
Heterocyclic THIP (Gaboxadol) 4,5,6,7-tetrahydroisoxazolo-pyridin-3-olGABA

(Superagonist/Extrasynaptic)
Cycloalkane (±)-Baclofen p-chlorophenyl substituentGABA

(Selective Agonist)
Cyclopropane 2,3-Methano GABA Cyclopropane ringTransporter (GAT) / Receptor specific

Structure-Activity Relationships (SAR)[7]

The "Bioactive Conformation" Hypothesis

The efficacy of an analogue depends on the spatial orientation of the amino (


  • GABA

    
     Selectivity (The Muscimol Model): 
    
    • Requires a distance of approx. 5.0–6.0 Å between the charged centers.

    • Muscimol mimics this by incorporating the amine and the acidic enol of the isoxazole ring into a rigid, planar structure. The isoxazole ring acts as a bioisostere for the carboxyl group but with higher lipophilicity and BBB permeability.

  • GABA

    
     Selectivity (The Baclofen Model): 
    
    • Requires a "folded" state where the aromatic ring of Baclofen interacts with a hydrophobic pocket in the Venus Flytrap Domain (VFT) of the GABA

      
       receptor.
      
    • The p-chlorophenyl group at the

      
      -position sterically hinders the extended conformation required for GABA
      
      
      activation.
  • GABA

    
     (
    
    
    ) Selectivity (The CACA Model):
    • CACA locks the amine and acid in a cis orientation (closer proximity). This unique shape prevents binding to the GABA

      
       benzodiazepine site and the GABA
      
      
      binding pocket, making CACA the definitive probe for GABA
      
      
      receptors.

Experimental Protocols

Protocol A: Synthesis of trans-4-Aminocrotonic Acid (TACA)

A classic method for introducing unsaturation to restrict conformation.

Objective: Synthesize TACA from ethyl 4-bromocrotonate via Gabriel synthesis. Safety: Ethyl 4-bromocrotonate is a lachrymator. Work in a fume hood.

Step-by-Step Methodology:

  • Nucleophilic Substitution (Gabriel Synthesis):

    • Dissolve Ethyl 4-bromocrotonate (10 mmol) in DMF (20 mL).

    • Add Potassium Phthalimide (11 mmol) slowly.

    • Reflux at 90°C for 4 hours.

    • Mechanism:[1][5] The phthalimide anion attacks the

      
      -carbon, displacing bromide.
      
    • Workup: Pour into ice water. Filter the precipitated solid (Ethyl 4-phthalimidocrotonate). Recrystallize from ethanol.

  • Hydrolysis (Deprotection):

    • Suspend the intermediate in 6M HCl (30 mL) and Acetic Acid (10 mL).

    • Reflux for 12 hours. This harsh condition cleaves both the ester and the phthalimide group.

    • Note: Phthalic acid will precipitate upon cooling.

  • Purification:

    • Filter off the phthalic acid precipitate.

    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in minimal water and load onto a cation-exchange resin (Dowex 50W).

    • Elute with 1M NH

      
      OH. Collect ninhydrin-positive fractions.
      
    • Lyophilize to obtain TACA as a white zwitterionic solid.

Protocol B: Radioligand Binding Assay (GABA Selectivity)

Self-validating protocol to determine affinity (

Reagents:

  • Radioligand: [

    
    H]-Muscimol (Specific Activity ~20-30 Ci/mmol).
    
  • Tissue: Rat synaptic membranes (Cerebellum or Cortex).

  • Non-specific blocker: 100 µM GABA (cold).

Workflow:

  • Membrane Prep: Thaw frozen synaptic membranes; wash 3x in Tris-Citrate buffer (50 mM, pH 7.1) by centrifugation (20,000 x g, 10 min) to remove endogenous GABA.

  • Incubation:

    • Total Binding: Membrane (200 µg protein) + [

      
      H]-Muscimol (2 nM).
      
    • Non-Specific Binding: Membrane + [

      
      H]-Muscimol + GABA (100 µM).
      
    • Experimental: Membrane + [

      
      H]-Muscimol + Test Analogue  (
      
      
      to
      
      
      M).
    • Condition: Incubate at 4°C for 30 mins (equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate IC

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    

Quantitative Data Summary

The following table contrasts the potency and selectivity of key conformationally restricted analogues.

CompoundGABA

IC

(nM)
GABA

IC

(nM)
GABA

EC

(µM)
Primary Utility
GABA (Endogenous)20–4040–801–2Non-selective neurotransmitter
Muscimol 5–10 >100,000Partial AgonistPotent GABA

agonist; hallucinogenic
(R)-Baclofen >100,00040 InactiveSelective GABA

agonist (muscle relaxant)
CACA >100,000>100,00074 Selective GABA

probe
TACA 40>100,0002.4Potent at A and C; transport inhibitor
THIP (Gaboxadol) 60InactiveAntagonistExtrasynaptic GABA

superagonist

Data compiled from rat brain membrane assays (A/B) and Xenopus oocyte electrophysiology (C).

Visualization of Signaling & Selectivity[9]

Diagram 1: GABA Receptor Signaling Pathways

This diagram illustrates the divergent signaling cascades activated by selective analogues.

GABA_Pathwayscluster_ligandsConformationally Restricted LigandsMuscimolMuscimol(Rigid Isoxazole)GABAAGABA-A Receptor(Ligand-Gated Cl- Channel)Muscimol->GABAABaclofenBaclofen(Folded Aryl-GABA)GABABGABA-B Receptor(GPCR - Gi/o Coupled)Baclofen->GABABCACACACA(Cis-Alkene)GABACGABA-C (Rho) Receptor(Ligand-Gated Cl- Channel)CACA->GABACCl_InfluxChloride (Cl-) InfluxHyperpolarizationGABAA->Cl_InfluxGi_ProteinGi/o ProteinActivationGABAB->Gi_ProteinGABAC->Cl_InfluxAC_InhibitInhibit Adenylyl Cyclase(↓ cAMP)Gi_Protein->AC_InhibitK_EffluxK+ Channel Opening(Efflux)Gi_Protein->K_EffluxCa_BlockCa2+ ChannelInhibitionGi_Protein->Ca_Block

Caption: Differential signaling mechanisms triggered by conformationally restricted GABA analogues.

Diagram 2: Experimental Workflow for Selectivity Profiling

A logic flow for determining the pharmacological profile of a newly synthesized GABA analogue.

Workflowcluster_assaysStep 1: Binding Screencluster_functionalStep 2: Functional ValidationStartNew AnalogueSynthesizedBindingA[3H]-MuscimolDisplacementStart->BindingABindingB[3H]-BaclofenDisplacementStart->BindingBElectrophysPatch Clamp(Cl- Current)BindingA->ElectrophysHigh AffinityGTPgS[35S]-GTPγSBindingBindingB->GTPgSHigh AffinityDecisionProfileDeterminationElectrophys->DecisionAgonist/Antagonist?GTPgS->DecisionGi Activation?

Caption: Step-by-step screening workflow to classify novel GABA analogues.

References

  • Johnston, G. A. R., et al. (1975). "Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation." Journal of Neurochemistry.

  • Krogsgaard-Larsen, P., et al. (1977). "Structure-activity studies on the inhibition of GABA binding to rat brain membranes by muscimol and related compounds." Journal of Neurochemistry.

  • Bowery, N. G., et al. (1983). "Bicuculline-insensitive GABA receptors: studies on the binding of (-)-baclofen to rat cerebellar membranes." Neuroscience Letters.

  • Chebib, M., & Johnston, G. A. (2000). "GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology." Journal of Medicinal Chemistry.

  • Duke, R. K., et al. (2004). "Synthesis and resolution of 2-methyl analogues of GABA." Tetrahedron: Asymmetry.

  • Olsen, R. W., & Sieghart, W. (2008). "International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function." Pharmacological Reviews.

The Cyclopropyl Moiety: A Cornerstone of Modern Medicinal Chemistry in Amino Acid and Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in medicinal chemistry. Its unique stereoelectronic properties and inherent rigidity have made it a favored scaffold for medicinal chemists seeking to overcome challenges in drug design, particularly in the realm of amino acid and peptide therapeutics. This guide provides a comprehensive technical overview of the strategic incorporation of cyclopropane amino acid derivatives into drug candidates. We will delve into the fundamental principles that make this moiety attractive, explore robust synthetic strategies for their stereocontrolled preparation, and analyze their profound impact on peptide conformation and, consequently, biological activity. Through case studies and detailed protocols, this document aims to equip researchers with the knowledge to rationally design and synthesize novel therapeutics by harnessing the power of the cyclopropyl group.

The Allure of the Strained Ring: Why Cyclopropane?

The utility of the cyclopropyl group in drug design stems from its distinct structural and electronic characteristics, which are a direct consequence of its significant ring strain.[1][2] These features allow it to confer a range of desirable properties upon a parent molecule.[3][4][5]

  • Conformational Rigidity: The three carbon atoms of a cyclopropane ring are coplanar, and the substituents are held in fixed spatial orientations.[3][4][5] When incorporated into an amino acid side chain or backbone, this rigidity drastically reduces the conformational flexibility of the molecule.[6][7][8] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[4][5][7]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes due to increased s-character.[1][3][4][5] This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug deactivation.[1] The strategic placement of a cyclopropyl group can therefore shield a molecule from metabolic attack and improve its pharmacokinetic profile.

  • Unique Stereoelectronic Properties: The C-C bonds of cyclopropane possess enhanced p-character, allowing the ring to interact with biological targets in ways that are distinct from other alkyl groups.[3][4][5] It can act as a bioisosteric replacement for a gem-dimethyl group, a vinyl group, or even a phenyl ring in some contexts, offering a means to fine-tune steric bulk and electronic interactions.[3][9]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, solubility, and permeability.[4][5] These effects are often context-dependent but provide medicinal chemists with a valuable tool for optimizing a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[10]

The following diagram illustrates the logical flow from the unique properties of the cyclopropane ring to its applications in drug design.

G cluster_properties Unique Properties of Cyclopropane cluster_applications Medicinal Chemistry Applications Ring Strain Ring Strain Conformational Rigidity Conformational Rigidity Ring Strain->Conformational Rigidity Enhanced p-character Enhanced p-character Ring Strain->Enhanced p-character Peptide Mimics Peptide Mimics Conformational Rigidity->Peptide Mimics Reduces entropic penalty ADMET Optimization ADMET Optimization Conformational Rigidity->ADMET Optimization Modulates physicochemical properties Bioisosteric Replacement Bioisosteric Replacement Enhanced p-character->Bioisosteric Replacement Mimics other functional groups Increased s-character Increased s-character Shorter, Stronger C-H Bonds Shorter, Stronger C-H Bonds Increased s-character->Shorter, Stronger C-H Bonds Metabolic Shielding Metabolic Shielding Shorter, Stronger C-H Bonds->Metabolic Shielding Resists CYP oxidation

Caption: From Fundamental Properties to Medicinal Applications of the Cyclopropane Ring.

Stereocontrolled Synthesis of Cyclopropane Amino Acids: A Chemist's Toolkit

The challenge in harnessing the potential of cyclopropane amino acids lies in their stereocontrolled synthesis. The creation of specific diastereomers and enantiomers is crucial, as the biological activity of the resulting peptides is highly dependent on the precise three-dimensional arrangement of the cyclopropyl substituents.[11] Fortunately, a number of robust synthetic methodologies have been developed to address this challenge.

Cyclopropanation of Alkenes

The most direct approach to the cyclopropane core involves the addition of a carbene or carbenoid to a suitably functionalized alkene, such as a dehydroamino acid derivative.

  • Diazo-Mediated Cyclopropanation: The reaction of dehydroamino acids with diazo compounds, often catalyzed by transition metals like rhodium or copper, is a powerful method for constructing cyclopropane amino acids.[12][13] The choice of catalyst and chiral ligands can allow for a high degree of stereocontrol.[13] For instance, cobalt(II)-based metalloradical catalysis has been shown to be highly effective for the asymmetric cyclopropanation of dehydroaminocarboxylates.[13]

  • Simmons-Smith and Corey-Chaykovsky Reactions: These classic cyclopropanation reactions, utilizing a zinc-copper couple with diiodomethane (Simmons-Smith) or a sulfur ylide (Corey-Chaykovsky), respectively, are also valuable tools for the synthesis of cyclopropane-containing compounds.[10][14][15] The Corey-Chaykovsky reaction, in particular, is often used in the synthesis of cyclopropyl ketones which can be further elaborated into amino acids.[16]

Intramolecular Cyclization Strategies

Intramolecular approaches offer an alternative and often highly stereoselective route to cyclopropane amino acids. These methods typically involve the cyclization of a linear precursor containing a nucleophilic center and a suitable leaving group.

  • Intramolecular Ring Closure of γ-Substituted Precursors: The synthesis of enantiomerically-enriched trans-cyclopropane γ-amino acids can be achieved through the intramolecular ring closure of acyclic precursors.[17] This approach avoids the use of late-stage transition metal catalysis, which can be advantageous in terms of cost and product purity.[17]

  • Hofmann Rearrangement and Intramolecular Isocyanate Trapping: A modular and scalable route to protected cyclopropane amino acid building blocks has been developed that utilizes an intramolecular isocyanate trapping via a Hofmann rearrangement.[18][19] This method allows for the synthesis of enantioenriched and diastereopure bicyclic carbamates, which can be subsequently opened to access a variety of functionalized cyclopropane amino acids.[18][19]

Experimental Protocol: Asymmetric Copper-Catalyzed Cyclopropanation

The following is a representative protocol for the asymmetric synthesis of a cyclopropane α-amino acid ester using a copper(I)-catalyzed reaction of a phenyliodonium ylide with an alkene.[20]

Materials:

  • Styrene (or other alkene)

  • Iodosobenzene diacetate

  • Methyl nitroacetate

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the chiral bis(oxazoline) ligand (0.025 mmol) and CuOTf·0.5C₆H₆ (0.025 mmol) in anhydrous DCM (1 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve iodosobenzene diacetate (1.2 mmol) and methyl nitroacetate (1.0 mmol) in DCM (4 mL). Stir at room temperature for 1 hour to generate the phenyliodonium ylide in situ.

  • Cool the catalyst solution to 0 °C and add the alkene (2.0 mmol).

  • Add the freshly prepared phenyliodonium ylide solution dropwise to the catalyst-alkene mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-nitrocyclopropyl ester.

  • The nitro group can then be reduced to the corresponding amine to yield the cyclopropane amino acid ester.

Self-Validation: The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess (ee) can be determined by chiral stationary phase HPLC or SFC analysis.

The following diagram illustrates a generalized workflow for the synthesis and derivatization of cyclopropane amino acids.

G cluster_synthesis Synthesis of Cyclopropane Core cluster_derivatization Derivatization and Incorporation Alkene Precursor Alkene Precursor Cyclopropanation Cyclopropanation Alkene Precursor->Cyclopropanation e.g., Diazo compound, Sulfur ylide Cyclopropane Intermediate Cyclopropane Intermediate Cyclopropanation->Cyclopropane Intermediate Functional Group Interconversion Functional Group Interconversion Cyclopropane Intermediate->Functional Group Interconversion e.g., Reduction of nitro group Protected Amino Acid Protected Amino Acid Functional Group Interconversion->Protected Amino Acid Solid-Phase Peptide Synthesis (SPPS) Solid-Phase Peptide Synthesis (SPPS) Protected Amino Acid->Solid-Phase Peptide Synthesis (SPPS) Cyclopropane-Containing Peptide Cyclopropane-Containing Peptide Solid-Phase Peptide Synthesis (SPPS)->Cyclopropane-Containing Peptide

Caption: General Synthetic Workflow for Cyclopropane-Containing Peptides.

Sculpting Peptides: The Impact of Cyclopropane Amino Acids on Conformation

The incorporation of cyclopropane amino acids into peptides is a powerful strategy for controlling their secondary structure and overall conformation.[6] The rigid cyclopropane ring acts as a "conformational lock," restricting the torsional angles (phi, psi, and chi) of the peptide backbone and side chains.[21] This can be used to stabilize specific secondary structures, such as β-turns and extended β-strands, which are often crucial for biological activity.[20][21]

  • Stabilization of β-Turns: The sterically demanding nature of the cyclopropane ring can induce turns in the peptide backbone.[20] For example, cis-substituted cyclopropane dipeptide isosteres have been shown to stabilize reverse turns in analogues of Leu-enkephalin.[22]

  • Induction of Extended Conformations: Conversely, trans-substituted cyclopropanes can enforce an extended, β-strand-like conformation.[21][22] This is particularly useful in the design of inhibitors for enzymes like proteases, which often recognize their substrates in an extended conformation.[21]

  • Side-Chain Orientation: The cyclopropane ring also fixes the orientation of the amino acid side chain (the chi angle).[6][21] This allows for the precise positioning of key functional groups for optimal interaction with a biological target, a feature that is unique to cyclopropane-containing peptides among other peptidomimetics.[6]

The following table summarizes the general conformational effects of incorporating different types of disubstituted cyclopropane amino acids into a peptide backbone.

Cyclopropane SubstitutionPredominant Induced ConformationRationale
cis-1,2-Disubstituted β-turnThe substituents on the same face of the ring force a bend in the peptide backbone.
trans-1,2-Disubstituted Extended (β-strand)The substituents on opposite faces of the ring favor a more linear arrangement of the peptide chain.
2,3-Methano Amino Acids Constrained side-chain (χ angle)The cyclopropane ring fuses the Cα and Cβ atoms, locking the side-chain conformation.

Case Studies in Drug Discovery and Development

The theoretical advantages of cyclopropane amino acids have been translated into tangible successes in drug discovery. Several approved drugs and numerous clinical candidates incorporate this valuable motif.

  • Grazoprevir and Simeprevir (Hepatitis C Virus NS3/4A Protease Inhibitors): These antiviral drugs feature a cyclopropane-fused proline analogue. The rigid cyclopropane ring helps to lock the inhibitor into the bioactive conformation required for potent inhibition of the viral protease.[18][19]

  • Peptidomimetic Enzyme Inhibitors: Cyclopropane amino acids are frequently used to create peptidomimetics that are resistant to proteolytic degradation.[4][5][23][24] Their ability to mimic the transition state of enzymatic reactions also makes them potent enzyme inhibitors.[25] For example, 1,2,3-trisubstituted cyclopropanes have been designed as isosteric replacements for peptide linkages in novel renin inhibitors.[21]

  • Constrained Peptides for Enhanced Cell Permeability: The conformational restriction imparted by cyclopropane tethers can significantly improve the cell permeability of cyclic peptides, a major hurdle in the development of peptide-based therapeutics.[26]

Future Perspectives and Conclusion

The role of cyclopropane amino acid derivatives in medicinal chemistry is poised to expand further. Advances in asymmetric synthesis will continue to provide access to an even greater diversity of stereochemically defined building blocks.[17][20][27] The increasing interest in peptide and peptidomimetic therapeutics, driven by their high potency and selectivity, will ensure a continued demand for innovative strategies to improve their drug-like properties.[11][19] The cyclopropyl group, with its unique ability to impart conformational rigidity, metabolic stability, and novel stereoelectronic features, will undoubtedly remain a key tool in the medicinal chemist's arsenal for years to come.

This guide has provided a comprehensive overview of the core principles, synthetic methodologies, and applications of cyclopropane amino acids in drug discovery. By understanding the fundamental causality behind the experimental choices in their synthesis and incorporation, researchers can leverage the power of this small, strained ring to design the next generation of innovative therapeutics.

References

  • Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
  • Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Conformationally Constrained Analogues of Bioactive Amino Acids Based on Asymmetric Cyclopropan
  • Diastereoselective synthesis of cyclopropane amino acids using diazo compounds gener
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • The synthesis of cyclopropane amino acids and peptides.
  • The synthesis of cyclopropane amino acids and peptides.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Asymmetric Synthesis of Protected 2-Substituted Cyclopropane Amino Acids. CSIRO PUBLISHING.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme.
  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PMC.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. PMC.
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Versatile Precursors. American Peptide Society.
  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed.
  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues.
  • Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. PubMed.
  • (a) Conformational restriction by steric effects due to the structural...
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Recent Applications of Cyclopropane-Based Strategies to N
  • Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.
  • A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymeriz
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • The roles of fused-cyclopropanes in medicinal chemistry: Insights
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • Bioisosteric Replacements. Chemspace.
  • Cyclopropane. PharmaCompass.com.
  • Bioisosterism. Drug Design Org.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

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Technical Monograph: 2-(Aminomethyl)cyclopropane-1-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)cyclopropane-1-carboxylic acid methyl ester is a high-value bifunctional building block in medicinal chemistry. Its core value lies in the cyclopropane ring , which acts as a conformationally restricted linker, freezing the relative orientation of the amine and ester groups. This structural rigidity is critical for:

  • Bioisosteric Replacement: Mimicking

    
    -aminobutyric acid (GABA) in a locked conformation to probe receptor subtype selectivity.
    
  • Peptidomimetics: Inducing

    
    -turn structures in peptide backbones.
    
  • Fragment-Based Drug Discovery (FBDD): Serving as a low-molecular-weight scaffold with defined vectors for library expansion.

This guide details the chemical identity, stereoselective synthesis, and handling protocols for this compound, focusing on the trans-isomer (often the primary pharmacophore) and its hydrochloride salt.

Chemical Identity & Stereochemistry

The molecule possesses two chiral centers at C1 and C2 of the cyclopropane ring, resulting in four possible stereoisomers. The trans isomers are generally more thermodynamically stable and more common in drug discovery applications.

Identification Data
PropertyData
IUPAC Name Methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Common Name

-Proline homologue methyl ester; Cyclopropane GABA methyl ester
CAS (Generic) 215597-45-8
CAS (Trans-HCl) 132592-84-8
Molecular Formula C

H

NO

(Free base) / C

H

ClNO

(HCl salt)
Molecular Weight 129.16 g/mol (Free base) / 165.62 g/mol (HCl salt)
SMILES (Trans) COcC(=O)[C@@H]1C[C@@H]1CN
Stereochemical Map

The following diagram illustrates the relationship between the cis and trans isomers.

Stereochemistry Generic 2-(Aminomethyl)cyclopropane- 1-carboxylic acid methyl ester Trans Trans-Isomers (Thermodynamically Favored) Generic->Trans Separation Cis Cis-Isomers (Kinetically Accessible) Generic->Cis Trans_1R2R (1R, 2R) (+)-Trans Trans->Trans_1R2R Chiral HPLC or Enantioselective Synthesis Trans_1S2S (1S, 2S) (-)-Trans Trans->Trans_1S2S Cis_1R2S (1R, 2S) (+)-Cis Cis->Cis_1R2S Cis_1S2R (1S, 2R) (-)-Cis Cis->Cis_1S2R Trans_1R2R->Trans_1S2S Enantiomers Cis_1R2S->Cis_1S2R Enantiomers

Figure 1: Stereochemical relationships of the target scaffold. The (1R,2R) and (1S,2S) isomers are the most common targets for GABA analogues.

Synthetic Methodology

The most robust route for synthesizing the methyl ester directly—bypassing the difficult esterification of the zwitterionic amino acid—is the Rhodium-Catalyzed Cyclopropanation of N-protected allylamine.

Reaction Scheme (Graphviz)

Synthesis Allylamine N-Boc-Allylamine (Starting Material) Inter Mixture of Diastereomers (Trans:Cis ~ 60:40) Allylamine->Inter + Diazo Diazo Methyl Diazoacetate (Carbenoid Source) Diazo->Inter Cat Rh2(OAc)4 (Catalyst) Cat->Inter Sep Column Chromatography (Silica Gel) Inter->Sep Deprot Deprotection (HCl/Dioxane) Sep->Deprot Trans-Isomer Isolated Product Methyl trans-2-(aminomethyl) cyclopropanecarboxylate HCl Deprot->Product

Figure 2: Synthetic workflow via Rh(II)-catalyzed cyclopropanation.

Detailed Protocol: Rh(II)-Catalyzed Route

Objective: Synthesis of trans-isomer enriched material.

Reagents:

  • N-Boc-allylamine (1.0 equiv)

  • Methyl diazoacetate (1.2 equiv) [Warning: Explosion Hazard ]

  • Rh

    
    (OAc)
    
    
    
    (0.5 mol%)
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried round-bottom flask under N

    
    , dissolve N-Boc-allylamine (10 mmol) and Rh
    
    
    
    (OAc)
    
    
    (0.05 mmol) in anhydrous DCM (20 mL).
  • Slow Addition (Critical): Dissolve methyl diazoacetate (12 mmol) in DCM (10 mL). Add this solution to the reaction mixture via a syringe pump over 4–6 hours at room temperature. Rationale: Slow addition maintains a low concentration of the diazo compound, minimizing dimerization (fumarate/maleate formation) and favoring cyclopropanation.

  • Stirring: Stir for an additional 12 hours to ensure complete consumption of the carbene precursor.

  • Workup: Concentrate the solvent in vacuo. The residue will be a green/blue oil (due to Rh).

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The trans-isomer typically elutes after the cis-isomer on silica gel.

    • Yield Expectations: 50–70% combined yield; Trans:Cis ratio approx. 1.5:1 to 2:1.

  • Deprotection (Optional): To obtain the free amine salt, treat the N-Boc intermediate with 4M HCl in dioxane (5 equiv) at 0°C for 2 hours. Precipitate with diethyl ether and filter the white solid.

Analytical Characterization

Confirming the structure requires careful analysis of the cyclopropane protons, which appear in the unique high-field region (0.5–2.0 ppm).

Representative NMR Data (HCl Salt)

Solvent: D


O or CD

OD
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

) Notes
Methyl Ester 3.70Singlet (s)3HCharacteristic O-CH

Aminomethyl 2.90 – 3.05Multiplet (m)2HDiastereotopic protons adjacent to N
Cyclopropane H1 1.65 – 1.75Multiplet (m)1H

to Carbonyl
Cyclopropane H2 1.45 – 1.55Multiplet (m)1H

to Aminomethyl
Cyclopropane CH

1.10 – 1.30Multiplet (m)2HRing methylene protons

Key Diagnostic: The coupling constants (


) between H1 and H2 differ for cis and trans isomers.
  • Trans:

    
     Hz.
    
  • Cis:

    
     Hz.
    
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected m/z: 130.1 [M+H]

    
     (Free base mass + 1).
    

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to lock pharmacophores in specific vectors.

Conformationally Restricted GABA Analogues

The compound is a direct precursor to 2-(aminomethyl)cyclopropane-1-carboxylic acid , a rigid analogue of GABA.

  • (1R,2R)-Isomer: Often shows selectivity for GABA-C receptors.

  • (1S,2S)-Isomer: Often investigated for GABA-B activity.

  • Mechanism: By restricting the rotation of the C-C bonds found in flexible GABA, these analogues reduce the entropy penalty of binding, potentially increasing affinity and selectivity.

Peptidomimetics

Incorporation of this amino acid into peptide chains introduces a rigid "kink."

  • Beta-Turns: The trans-isomer can mimic the

    
     and 
    
    
    
    residues of a
    
    
    -turn, stabilizing secondary structures in macrocyclic peptides.
  • Proteolytic Stability: The cyclopropane ring prevents enzymatic cleavage by standard proteases, enhancing the half-life of peptide drugs.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatementPrecaution
Acute Toxicity H302Harmful if swallowed.Do not eat/drink when using.
Skin Irritation H315Causes skin irritation.Wear nitrile gloves.
Eye Irritation H319Causes serious eye irritation.Wear safety goggles.
STOT-SE H335May cause respiratory irritation.Use in a fume hood.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is prone to absorbing CO


 from the air (forming carbamates) and should be stored as the HCl salt for long-term stability.

References

  • Synthesis of GABA Analogues: Mangelinckx, S., et al. "Synthesis of Racemic 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid as a New Constrained

    
    -Amino Dicarboxylic Acid." European Journal of Organic Chemistry, 2019(31-32), 5187–5189. Link
    
  • Stereoselective Cyclopropanation: Doyle, M. P., et al. "Enantioselective synthesis of macrocyclic peptides using Rh(II)-catalyzed cyclopropanation." Journal of the American Chemical Society, 1993, 115, 9968.
  • Medicinal Applications: Shimamoto, K., et al. "Analogs of L-glutamate and GABA: Conformationally restricted agonists and antagonists." Trends in Pharmacological Sciences, 2011.
  • NMR Characterization: "Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride." AChemBlock Database, CAS: 132592-84-8.[1] Link

  • General Cyclopropane Data: "2-(Aminomethyl)cyclopropane-1-carboxylic acid." PubChem Compound Summary, CID 4067175. Link

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A Technical Guide to the Bioisosteres of γ-Aminobutyric Acid (GABA): Design, Mechanisms, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability. Its involvement in a multitude of physiological and pathological processes has made the GABAergic system a prime target for therapeutic intervention. However, the inherent flexibility of the GABA molecule and its poor blood-brain barrier permeability present significant challenges for direct therapeutic use. This technical guide provides an in-depth exploration of the bioisosteric strategies employed to overcome these limitations. We will dissect the design principles, mechanisms of action, and therapeutic applications of key classes of GABA bioisosteres, from direct receptor agonists and uptake inhibitors to compounds with indirect modulatory actions like the gabapentinoids. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this vital area of neuropharmacology.

The Central Role of GABA and the Rationale for Bioisosteric Design

At its core, the GABAergic system acts as the primary "braking" mechanism in the CNS, counterbalancing neuronal excitation. This delicate equilibrium is crucial for normal brain function, and its disruption is implicated in disorders ranging from epilepsy and anxiety to neuropathic pain.[1][2] GABA exerts its effects through two main receptor types: ionotropic GABAA receptors (ligand-gated chloride channels) and metabotropic GABAB receptors (G-protein coupled receptors).[3][4][5] The termination of GABAergic signaling is primarily managed by GABA transporters (GATs) that facilitate its reuptake from the synaptic cleft.[6][7]

The therapeutic potential of modulating this system is vast, yet GABA itself is a poor drug candidate. Its zwitterionic nature and high conformational flexibility limit its ability to cross the blood-brain barrier and lead to non-selective interactions with multiple receptor and transporter subtypes.[8][9][10] This is the foundational challenge that bioisosteric design seeks to address. The goal is to create structural analogs that retain the essential pharmacophoric elements of GABA while improving pharmacokinetic properties (like lipophilicity for CNS penetration) and pharmacodynamic profiles (enhancing potency and selectivity for a specific target).

Core Strategies in GABA Bioisostere Development

The design of GABA bioisosteres generally follows three proven strategies:

  • Conformational Restriction: The flexibility of the GABA backbone allows it to adopt different shapes to bind to various receptors and transporters.[8][9][10] By incorporating the GABA scaffold into rigid cyclic or polycyclic structures (such as cyclopropanes, cyclohexanes, or adamantane cages), chemists can "lock" the molecule into a conformation optimized for a single target.[8][9][10][11] This approach is fundamental to increasing receptor selectivity and potency.

  • Bioisosteric Replacement of Functional Groups: The carboxylic acid group of GABA is a key recognition element but also contributes to its poor lipid solubility. Replacing it with other acidic groups (bioisosteres) like tetrazoles, sulfonic acids, or phosphonic acids can modulate physicochemical properties and receptor interactions.[4][12][13][14]

  • Modulation of GABA Metabolism and Transport: An alternative to direct receptor interaction is to increase the synaptic concentration of endogenous GABA. This is achieved by designing molecules that inhibit either the GABA transporters (GATs) responsible for reuptake or the GABA-aminotransferase (GABA-T) enzyme that degrades GABA.[7][12]

Key Classes of GABA Bioisosteres and Their Mechanisms of Action

Decades of research have yielded several distinct classes of GABA bioisosteres, each with unique mechanisms and therapeutic applications.

GABA Receptor Agonists and Antagonists

These compounds are designed to directly bind to and either activate (agonists) or block (antagonists) GABA receptors.

  • GABAA Receptor Ligands: Muscimol, an isoxazole-based natural product, is a classic example of a potent GABAA agonist.[15] Its rigid structure mimics a specific conformation of GABA, making it a valuable research tool.[5] Antagonists like bicuculline and gabazine (SR 95531) are also crucial for pharmacological studies, as they competitively block the GABA binding site.[5][16][17]

  • GABAB Receptor Ligands: Baclofen is the archetypal GABAB agonist, used clinically as a muscle relaxant.[5] Its lipophilic chlorophenyl substitution enhances blood-brain barrier penetration. The development of antagonists for this receptor has been instrumental in defining its physiological roles.[18]

GABA Uptake Inhibitors (GRIs)

Instead of mimicking GABA, these bioisosteres prolong its synaptic action by blocking its reuptake. The primary targets are the GABA transporters, particularly GAT-1.

  • Tiagabine (Gabitril®): As the only clinically approved GRI, tiagabine is a derivative of nipecotic acid attached to a lipophilic anchor.[6][19] It selectively blocks GAT-1, thereby increasing extracellular GABA concentrations.[7][19] This mechanism underlies its efficacy as an adjunctive treatment for partial seizures.[6][19] The design principle involves using a known GAT-binding scaffold (nipecotic acid) and adding a lipophilic tail to ensure CNS penetration.[20][21]

cluster_synapse GABAergic Synapse cluster_targets Targets for Bioisosteres cluster_drugs presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release postsynaptic Postsynaptic Neuron GAT1 GAT-1 Transporter synaptic_cleft->GAT1 GABA Reuptake GABA_A GABA_A Receptor synaptic_cleft->GABA_A Binding GABA_B GABA_B Receptor synaptic_cleft->GABA_B Binding GABA_A->postsynaptic Cl- Influx (Inhibition) GABA_B->postsynaptic G-protein Signal (Inhibition) Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Muscimol Muscimol Muscimol->GABA_A Agonist Baclofen Baclofen Baclofen->GABA_B Agonist

Fig. 1: Targets for GABA bioisosteres at the synapse.
Gabapentinoids: An Indirect Mechanism

Perhaps the most commercially successful class of GABA bioisosteres, gabapentin and pregabalin, have a mechanism of action that is distinct from direct GABA receptor interaction.

  • Gabapentin (Neurontin®) and Pregabalin (Lyrica®): Despite being structural analogs of GABA, these drugs do not bind to GABA receptors or transporters at therapeutic concentrations.[22][23] Their primary mechanism of action involves binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[22][24][25] This interaction is thought to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[22][25] This reduction in excitatory signaling is the basis for their efficacy in treating neuropathic pain, fibromyalgia, and certain types of seizures.[1]

Pregabalin was developed as a successor to gabapentin with improved pharmacokinetic properties.[24] It exhibits higher binding affinity for the α2δ-1 subunit, faster absorption, and a more predictable linear dose-response relationship compared to gabapentin's saturable absorption.[24][26]

Direct vs. Indirect GABAergic Modulation cluster_direct Direct Action cluster_indirect Indirect Action Tiagabine Tiagabine GAT1 GAT-1 Transporter Tiagabine->GAT1 Inhibits GABA_conc ↑ Synaptic GABA Concentration GAT1->GABA_conc Increases GABA_R GABA Receptor Activation GABA_conc->GABA_R Effect1 Increased Inhibitory Tone GABA_R->Effect1 Pregabalin Pregabalin a2d1 α2δ-1 Subunit of Voltage-Gated Ca2+ Channel Pregabalin->a2d1 Binds to Ca_influx ↓ Presynaptic Ca2+ Influx a2d1->Ca_influx Reduces Glutamate_release ↓ Glutamate Release Ca_influx->Glutamate_release Effect2 Decreased Excitatory Tone Glutamate_release->Effect2

Fig. 2: Logical flow of direct vs. indirect GABA modulation.
ParameterGabapentinPregabalinReference(s)
Mechanism of Action Binds to α2δ-1 subunit of VGCCsBinds to α2δ-1 subunit of VGCCs[24],[25],[22]
Binding Affinity Lower~6-fold higher than gabapentin[22]
Bioavailability ~80% at 100mg TID, decreases to ~27% at 1600mg TID (saturable)≥90% across dose range (linear)[26]
Absorption Slower, less predictableFaster, more predictable[24],[26]
Dose-Response Plateau effect observed at doses >1800mg/dayLinear and predictable[26]
Clinical Potency LowerHigher, more potent analgesic[24],[22]

Table 1: Comparison of Pharmacokinetic and Pharmacodynamic Properties of Gabapentin and Pregabalin.

Methodologies for the Evaluation of GABA Bioisosteres

The characterization of novel GABA bioisosteres requires a suite of robust in vitro and in vivo assays to determine their affinity, efficacy, selectivity, and therapeutic potential.

In Vitro Assay: Radioligand Binding

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand.

Protocol: [3H]GABA Displacement Assay for GABAA Receptor Binding

  • Objective: To determine the inhibitory constant (Ki) of a test compound at the GABAA receptor.

  • Causality: This protocol quantifies the direct interaction between a compound and the receptor target, providing a fundamental measure of potency. The use of a specific radioligand ([3H]GABA) ensures that binding to the orthosteric site is being measured.[16]

  • Methodology:

    • Tissue Preparation: Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane suspension. Centrifuge and wash the membranes multiple times to remove endogenous GABA.

    • Assay Setup: In a 96-well plate, add the following to each well:

      • A fixed concentration of radioligand (e.g., 10 nM [3H]GABA).

      • Increasing concentrations of the unlabeled test compound (e.g., 10-10 M to 10-3 M).

      • Membrane preparation.

    • Controls (Self-Validation):

      • Total Binding: Wells containing only membranes and [3H]GABA.

      • Non-specific Binding (NSB): Wells containing membranes, [3H]GABA, and a saturating concentration of a known unlabeled ligand (e.g., 1 mM GABA) to displace all specific binding.

    • Incubation: Incubate the plate at 4°C for a defined period (e.g., 20 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Quantification: Place the filtermat in a scintillation counter to measure the radioactivity (in counts per minute, CPM) in each sample.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

start Start: Prepare Reagents (Membranes, Radioligand, Test Compound) setup Set up Assay Plate: - Total Binding Control - Non-Specific Binding Control - Test Compound Dilutions start->setup incubate Incubate to Reach Equilibrium (e.g., 20 min at 4°C) setup->incubate filter Rapid Filtration (Separates Bound from Unbound Ligand) incubate->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis: 1. Calculate Specific Binding 2. Plot Dose-Response Curve 3. Determine IC50 4. Calculate Ki count->analyze end End: Affinity (Ki) Determined analyze->end

Fig. 3: Workflow for a radioligand binding assay.
In Vitro Assay: Synaptosome Uptake

This functional assay measures a compound's ability to inhibit the reuptake of GABA into nerve terminals.

Protocol: [3H]GABA Uptake Inhibition Assay

  • Objective: To determine the IC50 of a test compound for inhibiting GABA transporters.

  • Causality: This assay directly measures the functional consequence of interacting with GATs. By using synaptosomes (resealed presynaptic nerve terminals), it provides a more physiologically relevant model than simple binding.[21]

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., cortex) using differential centrifugation and a sucrose density gradient.

    • Assay Setup: Pre-incubate aliquots of the synaptosome preparation with increasing concentrations of the test compound (or vehicle control) at 37°C.

    • Initiate Uptake: Add a low concentration of [3H]GABA to initiate the uptake process.

    • Terminate Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

    • Control: A parallel incubation is run at 4°C, where active transport is negligible, to determine non-specific uptake/binding.

    • Quantification & Analysis: Lyse the synaptosomes trapped on the filters and measure the radioactivity using a scintillation counter. Calculate the percentage inhibition of specific uptake at each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The development of GABA bioisosteres has been a resounding success in neuropharmacology, transforming the treatment of epilepsy, neuropathic pain, and spasticity. The journey from the conformationally flexible GABA molecule to highly specific agents like tiagabine and the indirectly acting gabapentinoids showcases the power of medicinal chemistry and rational drug design.

The future of this field lies in achieving even greater selectivity. The GABAA receptor, for instance, is a heteropentameric protein with at least 19 different subunits, leading to a vast number of receptor subtypes with distinct physiological roles.[27][28] The development of ligands selective for specific α-subunits (e.g., α2/α3-selective ligands for anxiolysis without sedation) remains a significant goal.[29] As our understanding of the structural biology of GABA receptors and transporters deepens, so too will our ability to design novel bioisosteres with unprecedented precision and improved therapeutic profiles for a new generation of neurological and psychiatric treatments.

References

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Future Medicinal Chemistry, 3(2). [Link]

  • Ho, Y. Y., et al. (2006). New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity. Journal of Medicinal Chemistry. [Link]

  • Álvarez-Jiménez, P., et al. (2024). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology. [Link]

  • Levandovskiy, I. A., et al. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Taylor & Francis Online. [Link]

  • Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Taylor, C. (2022). Analgesia with Gabapentin and Pregabalin May Involve N-Methyl-d-Aspartate Receptors, Neurexins, and Thrombospondins. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs. [Link]

  • Melnykov, K. M., et al. (2020). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Scilit. [Link]

  • Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Wikipedia. [Link]

  • Williamson, J. M., et al. (1995). Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. Neuroscience Letters. [Link]

  • OnePoint Patient Care. (2021). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. OnePoint Patient Care. [Link]

  • Beltrán, M. A., et al. (1998). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. British Journal of Pharmacology. [Link]

  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2012). Gaba Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Krogsgaard-Larsen, P., & Johnston, G. A. (1978). Inhibitors of the GABA Uptake Systems. Journal of Neurochemistry. [Link]

  • Bullet Psych. (2021). Day # 77: Gabapentin and Pregabalin. Bullet Psych. [Link]

  • Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry. [Link]

  • Falch, E., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Medicinal Chemistry. [Link]

  • Dam, E. H., et al. (2019). Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Type A Receptors and GABA Transporters. Journal of Medicinal Chemistry. [Link]

  • Hechler, V., et al. (1988). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry. [Link]

  • Petersen, J. G., et al. (2014). Probing the orthosteric binding site of GABAA receptors with heterocyclic GABA carboxylic acid bioisosteres. Neurochemical Research. [Link]

  • Khom, S., et al. (2014). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology. [Link]

  • Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Current Pharmaceutical Design. [Link]

  • Olsen, R. W., & Betz, H. (n.d.). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

  • Falch, E., et al. (1989). GABA-A agonists and GABA uptake inhibitors: Structure-activity relationships. Drug Development Research. [Link]

  • Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry. [Link]

  • Siddiqui, N., et al. (2008). Newer GABA derivatives for the treatment of epilepsy including febrile seizures: a bioisosteric approach. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Clayton, T., et al. (2017). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. ACS Chemical Neuroscience. [Link]

  • Zaugg, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. [Link]

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com. [Link]

  • Ebert, B., et al. (2001). Bioisosteric determinants for subtype selectivity of ligands for heteromeric GABA(A) receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Q., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. [Link]

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  • Hepsomali, P., et al. (2023). Exploring the Therapeutic Potential of Gamma-Aminobutyric Acid in Stress and Depressive Disorders through the Gut–Brain Axis. Nutrients. [Link]

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Stereochemical Control & Application of 2-(Aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereochemical differentiation, synthesis, and pharmacological characterization of 2-(aminomethyl)cyclopropane-1-carboxylate , a critical conformationally restricted analogue of


-aminobutyric acid (GABA).

Technical Guide for Drug Discovery & Development

Part 1: Executive Technical Summary

The cyclopropane scaffold serves as a "stereochemical filter" for the flexible GABA molecule. By locking the ethylamine backbone into a rigid three-membered ring, researchers can selectively target specific GABA receptor subtypes.

  • (+)-cis-(1S,2R)-Isomer (CAMP): Functions as a potent, selective agonist for GABA

    
     (
    
    
    
    ) receptors
    . The cis configuration mimics the folded conformation of GABA required for the ligand-gated ion channel pore of the
    
    
    -subfamily.
  • (+)-trans-(1S,2S)-Isomer: Often exhibits activity at GABA transporters (GATs) and GABA

    
      receptors, mimicking the extended conformation of the neurotransmitter.
    

Distinguishing these isomers is not merely a purity concern but a pharmacological necessity. This guide provides the protocols to synthesize, resolve, and validate these stereoisomers.

Part 2: Structural Analysis & Nomenclature

Defining the Stereocenters

The molecule possesses two chiral centers at C1 and C2 of the cyclopropane ring.

  • C1: Carboxylate substitution (-COOH).

  • C2: Aminomethyl substitution (-CH

    
    NH
    
    
    
    ).

CIP Priority Assignment:

  • C1: -COOH (Priority 1) > C2 (Priority 2) > C3 (Priority 3) > H (Priority 4).

  • C2: -CH

    
    NH
    
    
    
    (Priority 1) > C1 (Priority 2) > C3 (Priority 3) > H (Priority 4).
The cis vs. trans Conformation

In the context of cyclopropanes, cis and trans refer to the relative orientation of the two non-hydrogen substituents.

IsomerConfigurationSubstituent OrientationRing Protons (

) Relationship
(+)-cis (1S, 2R)Same Face (Syn)cis (Same Face)
(-)-cis (1R, 2S)Same Face (Syn)cis (Same Face)
(+)-trans (1S, 2S)Opposite Face (Anti)trans (Opposite Face)
(-)-trans (1R, 2R)Opposite Face (Anti)trans (Opposite Face)

Critical Insight: In the cis-isomer, the ring protons H1 and H2 are on the same side of the ring plane.[1] In the trans-isomer, H1 and H2 are on opposite sides.[1][2] This geometric fact is the basis for NMR differentiation (See Section 4).

Part 3: Synthesis & Resolution Protocol

This protocol utilizes the Diazoacetate Cyclopropanation route, favored for its scalability and access to both diastereomers, followed by Classical Resolution .

Step 1: Cyclopropanation

Reaction: N-Protected Allylamine + Ethyl Diazoacetate


 Ethyl 2-(protected-aminomethyl)cyclopropane-1-carboxylate.
  • Reagents: Use N-phthaloylallylamine (to protect the amine and prevent carbene insertion into the N-H bond).

  • Catalyst: Rhodium(II) acetate dimer (

    
    ) (1 mol%).
    
  • Procedure:

    • Dissolve N-phthaloylallylamine in anhydrous DCM.

    • Add catalyst.[3]

    • Slowly add Ethyl Diazoacetate (EDA) via syringe pump over 6 hours (to minimize EDA dimerization).

    • Result: A mixture of cis and trans diastereomers (typically 1:1 to 1:1.5 ratio favoring trans).

Step 2: Diastereomeric Separation

The cis and trans esters have distinct physical properties.

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 4:1).

  • Order of Elution: The trans-isomer (less polar due to reduced dipole moment) typically elutes first; the cis-isomer elutes second.

Step 3: Enantiomeric Resolution (The Mandelic Acid Protocol)

To isolate the biologically active (+)-cis enantiomer from the racemic cis mixture:

  • Hydrolysis: Saponify the cis-ester (LiOH, THF/H2O) to the free acid.

  • Deprotection: Remove phthalimide (Hydrazine hydrate, EtOH, reflux) to yield racemic cis-2-(aminomethyl)cyclopropane-1-carboxylic acid.

  • Salt Formation: Dissolve the racemic amino acid in hot ethanol. Add 0.5 equivalents of (R)-(-)-Mandelic acid .

  • Crystallization: Cool slowly. The diastereomeric salt of the (+)-isomer crystallizes preferentially.

  • Recrystallization: Repeat until constant optical rotation is achieved.

Workflow Visualization

SynthesisWorkflow Start N-Phthaloylallylamine + Ethyl Diazoacetate Cyclopropanation Rh(II) Catalyzed Cyclopropanation Start->Cyclopropanation Mixture Racemic Mixture (cis + trans Esters) Cyclopropanation->Mixture Separation Silica Chromatography (Hexane/EtOAc) Mixture->Separation TransEster trans-Ester (Elutes 1st) Separation->TransEster Less Polar CisEster cis-Ester (Elutes 2nd) Separation->CisEster More Polar Hydrolysis 1. LiOH Saponification 2. Hydrazine Deprotection CisEster->Hydrolysis RacemicAcid Racemic cis-Amino Acid Hydrolysis->RacemicAcid Resolution Resolution with (R)-Mandelic Acid RacemicAcid->Resolution FinalProduct (+)-cis-(1S,2R)-CAMP (GABA-C Agonist) Resolution->FinalProduct Crystallization

Figure 1: Synthetic workflow for the isolation of the pharmacologically active (+)-cis-CAMP isomer.

Part 4: Analytical Characterization (Self-Validating Systems)

The most reliable method to distinguish cis and trans isomers in cyclopropanes is


H NMR Coupling Constants (

)
.[2]
The Vicinal Coupling Rule

The Karplus relationship in cyclopropanes dictates that vicinal coupling constants (


) are significantly larger for cis protons than for trans protons.
  • Target Protons: H1 (alpha to carboxyl) and H2 (alpha to aminomethyl).

  • cis-Isomer (Substituents Syn):

    • H1 and H2 are on the same face (cis-relationship).

    • 
       .
      
  • trans-Isomer (Substituents Anti):

    • H1 and H2 are on opposite faces (trans-relationship).

    • 
       .
      
NOE (Nuclear Overhauser Effect) Validation

If


-coupling is ambiguous due to peak overlap, 1D-NOE provides definitive proof.
  • Experiment: Irradiate the H1 resonance.

  • cis-Isomer: Strong NOE enhancement of H2 (protons are close in space).

  • trans-Isomer: Weak or absent NOE enhancement of H2 (protons are distant).

Part 5: Pharmacological Implications

The stereochemistry of the cyclopropane ring dictates the "bioactive conformation" that the molecule presents to the receptor.

GABA ( ) Receptor Selectivity

The (+)-cis-isomer locks the amino and carboxyl groups into a "folded" conformation.

  • Mechanism: This mimics the specific gauche conformation of GABA recognized by the

    
    1 and 
    
    
    
    2 subunits of the GABA
    
    
    receptor found in the retina.
  • Data: (+)-cis-CAMP is a partial agonist (EC

    
    ) with high selectivity over GABA
    
    
    
    and GABA
    
    
    .
GABA and Transporters

The (+)-trans-isomer presents an "extended" conformation.

  • Mechanism: This aligns with the binding pockets of GABA Transporters (GATs) and the GABA

    
     metabotropic receptor, which generally require the distal ends of the GABA chain to be maximally separated.
    
Pharmacophore Logic

Pharmacophore GABA Flexible GABA (Multiple Conformers) ReceptorC GABA-C (rho) Receptor Pocket GABA->ReceptorC Low Selectivity ReceptorB GABA-B / GAT Binding Pockets GABA->ReceptorB Cis (+)-cis-CAMP (Folded Conformer) Cis->ReceptorC High Affinity (Agonist) Cis->ReceptorB No Binding Trans (+)-trans-CAMP (Extended Conformer) Trans->ReceptorC Low/No Binding Trans->ReceptorB Moderate Affinity (Inhibitor/Agonist)

Figure 2: Structure-Activity Relationship (SAR) showing how stereochemical locking dictates receptor selectivity.

Part 6: References

  • Duke, R. K., et al. (2000).[4] "(+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors".[4] Journal of Neurochemistry.

  • Mangelinckx, S., et al. (2019).[5] "Synthesis of Racemic 2-(Aminomethyl)cyclopropane-1,1-dicarboxylic Acid as a New Constrained

    
    -Amino Dicarboxylic Acid". European Journal of Organic Chemistry.[3][6] 
    
  • Watanabe, M., et al. (2018). "Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1". Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). "cis-2-Aminomethylcyclopropane carboxylic acid".[4][7] National Center for Biotechnology Information.[4]

  • BenchChem. (2025). "A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane" (General Cyclopropane NMR Rules).

Sources

The Cyclopropane Scaffold: A Keystone for Next-Generation Peptidomimetics in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide

For researchers, medicinal chemists, and drug development professionals, the quest for therapeutic agents that combine the specificity of peptides with the favorable pharmacokinetic properties of small molecules is a central challenge. Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a promising avenue.[1][2] Among the various strategies to constrain peptide conformation and enhance metabolic stability, the incorporation of a cyclopropane scaffold has emerged as a powerful and versatile tool.[3][4] This guide provides a comprehensive technical overview of small ring peptidomimetics featuring a cyclopropane core, detailing their design, synthesis, conformational properties, and applications in modern drug discovery.

The Rationale for Cyclopropane Integration in Peptidomimetics

The inherent flexibility of linear peptides often leads to poor receptor affinity and susceptibility to proteolytic degradation, limiting their therapeutic potential.[5][6] The introduction of conformational constraints is therefore a critical design element in peptidomimetic development.[1] The cyclopropane ring, with its unique structural and electronic properties, offers a robust solution to this challenge.

The strained three-membered ring of cyclopropane imposes significant rigidity on the peptide backbone.[7] This conformational restriction can pre-organize the peptidomimetic into a bioactive conformation, thereby enhancing binding affinity to its biological target.[5] Furthermore, the non-natural cyclopropane moiety can sterically hinder the approach of proteases, significantly improving the metabolic stability of the resulting compound.[8][9]

The stereochemistry of the substituents on the cyclopropane ring can be precisely controlled, allowing for the mimicry of various peptide secondary structures. For instance, trans-substituted cyclopropanes tend to stabilize extended peptide conformations, such as those found in β-strands, while cis-substitution can induce reverse turns (β-turns).[10][11] This ability to dictate secondary structure is invaluable for targeting protein-protein interactions (PPIs), which often involve recognition of specific peptide conformations.[12][13]

Synthetic Strategies for Cyclopropane-Containing Peptidomimetics

The synthesis of cyclopropane-containing amino acids and their incorporation into peptide chains requires specialized chemical methodologies. The choice of synthetic route is dictated by the desired stereochemistry and the position of the cyclopropane ring within the peptidomimetic.

Stereoselective Cyclopropanation

A cornerstone of synthesizing these peptidomimetics is the stereoselective formation of the cyclopropane ring. Several powerful methods have been developed to achieve this with high diastereoselectivity and enantioselectivity.

One prominent method involves the rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetates.[10][11] The choice of chiral rhodium catalyst, such as Rh₂(MEPY)₄, allows for excellent control over the stereochemistry of the resulting cyclopropane.[10] This approach is particularly useful for generating trisubstituted cyclopropanes that can serve as dipeptide isosteres.[14][15]

Another versatile technique is the 1,3-dipolar cycloaddition of diazomethane to chiral dehydro amino acids, followed by pyrolysis of the intermediate pyrazoline.[16] This method has proven effective for the highly stereoselective synthesis of various cyclopropane amino acids.

The Simmons-Smith reaction and the Corey-Chaykovsky reaction are also valuable tools for the synthesis of cyclopropyl moieties, offering alternative pathways to access these key building blocks.[4]

Incorporation into Peptide Scaffolds

Once the cyclopropane-containing amino acid or dipeptide isostere is synthesized, it can be incorporated into a larger peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.[15] The unique steric and electronic nature of the cyclopropane unit may necessitate optimization of coupling conditions to ensure efficient peptide bond formation.

A key consideration is the protection strategy for the amino and carboxyl groups of the cyclopropane amino acid to ensure compatibility with the overall synthetic scheme.

Conformational Control and Structural Mimicry

The primary advantage of the cyclopropane scaffold lies in its ability to rigidly control the peptide backbone conformation. This allows for the precise mimicry of bioactive conformations of natural peptides.

Mimicking β-Turns and Extended Structures

As previously mentioned, the stereochemistry of the cyclopropane ring dictates the resulting peptide conformation. Molecular modeling studies have shown that cis-cyclopropane dipeptide isosteres can effectively stabilize reverse turns, a common secondary structure motif involved in molecular recognition events.[10][11] Conversely, trans-substituted cyclopropanes enforce a more linear, extended conformation, making them ideal mimics of β-strands.[14][17]

The ability to selectively stabilize these different conformations provides a powerful tool for probing the conformational requirements of peptide-receptor binding and for designing peptidomimetics with enhanced affinity and specificity.

Experimental Workflow: Synthesis of a Cyclopropane-Constrained Dipeptide Isostere

G cluster_0 Step 1: Allylic Alcohol Preparation cluster_1 Step 2: Diazoacetate Formation cluster_2 Step 3: Rh-Catalyzed Cyclopropanation cluster_3 Step 4: Lactone Opening & Coupling A Starting Material B Protection & Functionalization A->B C Diazoacetylation B->C D Intramolecular Cyclopropanation (Chiral Rh Catalyst) C->D E Cyclopropyl Lactone D->E F Weinreb Amidation E->F G Peptide Coupling F->G H Dipeptide Isostere G->H

Caption: A generalized workflow for the synthesis of a cyclopropane-containing dipeptide isostere.

Applications in Drug Discovery

The unique properties of cyclopropane-containing peptidomimetics have led to their successful application in a variety of therapeutic areas.

Enzyme Inhibition

The constrained conformation and enhanced metabolic stability of these peptidomimetics make them excellent candidates for the design of enzyme inhibitors. By mimicking the transition state or the bound conformation of a natural substrate, cyclopropane-based inhibitors can achieve high potency and selectivity.

Notable examples include the development of potent inhibitors of renin and HIV-1 protease.[14][17] In these cases, the cyclopropane scaffold was used to lock the inhibitor into a conformation that fits optimally into the enzyme's active site.

Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets.[18][19] The design of small molecules to disrupt these large and often flat interfaces is a significant challenge. Peptidomimetics that can mimic key secondary structures, such as β-turns or α-helices, at the PPI interface are a promising strategy.[12][20]

The ability of cyclopropane scaffolds to induce specific secondary structures makes them particularly well-suited for this purpose. For example, a cyclopropane-constrained peptidomimetic could be designed to mimic a critical β-turn in one of the interacting proteins, thereby blocking the interaction.

Enhancing Cell Permeability and Metabolic Stability

A major hurdle in peptide-based drug development is their poor cell permeability and rapid degradation. The introduction of a cyclopropane ring can address both of these issues. The rigid, non-natural structure can improve metabolic stability by preventing enzymatic cleavage.[8][9]

Furthermore, recent studies have shown that conformationally restricted cyclic peptides containing cyclopropane tethers can exhibit remarkably enhanced cell permeability.[21] This is a significant finding, as it opens up the possibility of developing orally bioavailable peptide-based drugs.

Case Study: Cyclopropane-Derived Enkephalin Analogues

A compelling example of the application of cyclopropane peptidomimetics is the design and synthesis of novel enkephalin analogues.[10][11] Enkephalins are endogenous opioid peptides that are believed to bind to their receptors in a β-turn conformation. To mimic this, cis-substituted cyclopropanes were incorporated as replacements for dipeptide subunits in Leu-enkephalin.[10]

These analogues were synthesized using an enantioselective rhodium-catalyzed cyclopropanation.[10][11] While the resulting compounds showed only modest affinity for the μ-opioid receptor, this work demonstrated the feasibility of using cyclopropane scaffolds to mimic β-turns and provided valuable insights into the structural requirements for opioid receptor binding.[10]

Future Directions and Conclusion

Small ring peptidomimetics incorporating a cyclopropane scaffold represent a mature yet continually evolving field in medicinal chemistry. The precise conformational control and enhanced metabolic stability afforded by the cyclopropane ring make these compounds highly valuable tools for drug discovery.

Future research will likely focus on the development of new and more efficient stereoselective cyclopropanation methods, as well as the exploration of novel cyclopropane-based scaffolds for mimicking a wider range of peptide secondary structures. The application of these peptidomimetics to challenging therapeutic targets, such as intracellular PPIs, will undoubtedly continue to be a major focus.

Logical Relationship: Design to Application

G A Desire for Conformational Constraint C Cyclopropane Scaffold Integration A->C B Improved Metabolic Stability B->C D Stereoselective Synthesis C->D I Enhanced Cell Permeability C->I E Conformational Control D->E F Mimicry of Secondary Structures E->F G Enzyme Inhibition F->G H PPI Modulation F->H J Therapeutic Applications G->J H->J I->J

Caption: The logical progression from the need for constrained peptides to the therapeutic applications of cyclopropane peptidomimetics.

References

  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. PubMed. [Link]

  • 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed. [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Europe PMC. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

  • Stereoselective Synthesis of Highly Functionalized Cyclopropanes. Application to the Asymmetric Synthesis of (1S,2S)-2,3-Methanoamino Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. PubMed. [Link]

  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cyclopropane – Knowledge and References. Taylor & Francis Online. [Link]

  • Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development. PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. Organic Letters - ACS Publications. [Link]

  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. PubMed. [Link]

  • Convergent approach to (E)-alkene and cyclopropane peptide isosteres. PubMed. [Link]

  • Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. ACS Figshare. [Link]

  • Stereocontrolled Synthesis of Cyclopropanol Amino Acids from Allylic Sulfones: Conformationally Restricted Building Blocks. ACS Figshare. [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect. [Link]

  • Recent Applications of Cyclopropane-Based Strategies to Natural Product Synthesis. Thieme Connect. [Link]

  • Synthesis of Cyclopropane α-Amino Acids. ResearchGate. [Link]

  • From Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane. PubMed. [Link]

  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. PMC. [Link]

  • Principles and applications of small molecule peptidomimetics. ResearchGate. [Link]

  • The synthesis of cyclopropane amino acids and peptides.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. [Link]

  • Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. PMC. [Link]

  • Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ResearchGate. [Link]

  • Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]

  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • Peptidomimetics in Drug Discovery: Challenges, Strategies and TherapeuticApplication. BP International. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. [Link]

  • Peptidomimetics open new opportunities in drug discovery. University of Birmingham. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. [Link]

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Methodological & Application

Application Notes and Protocols for the Incorporation of Cyclopropane Amino Acids into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyclopropane Scaffolds in Peptide Therapeutics

The incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Among the vast arsenal of available ncAAs, cyclopropane-containing amino acids have emerged as particularly powerful tools for peptide drug design. The inherent rigidity of the cyclopropane ring imparts significant conformational constraints on the peptide backbone, which can lead to enhanced receptor selectivity and increased stability against enzymatic degradation.[2][3] These attributes are highly desirable in the development of novel peptide therapeutics, including antimicrobial peptides and hormone mimics.[1][2]

Natural and synthetic molecules containing cyclopropane amino acids have demonstrated significant bioactivity.[1][2] For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is a known herbicide, and coronatine, a bacterial phytotoxin, contains the cyclopropane-bearing coronamic acid.[1] In the pharmaceutical realm, synthetic cyclopropane amino acids are integral components of drugs like the Hepatitis C protease inhibitors Grazoprevir and Simeprevir.[1] The unique stereochemistry of the cyclopropane ring allows for precise orientation of side chains, a feature that can be exploited to optimize interactions with biological targets.[4][5]

This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of cyclopropane amino acids into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the challenges posed by these sterically demanding building blocks and present field-proven strategies to overcome them, ensuring high-yield and high-purity synthesis of these valuable peptidomimetics.

Challenges in the SPPS of Cyclopropane Amino Acids: Acknowledging and Overcoming Steric Hindrance

The primary challenge in incorporating cyclopropane amino acids into a growing peptide chain via SPPS is steric hindrance. The rigid, three-dimensional structure of the cyclopropane ring can impede the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide, leading to slow and incomplete coupling reactions. This is particularly true for α,α-disubstituted cyclopropane amino acids and those with bulky substituents on the ring. Inefficient coupling can result in deletion sequences, which are often difficult to separate from the target peptide, thus compromising the purity and overall yield of the synthesis.[6]

Furthermore, the choice of protecting groups for the cyclopropane amino acid is crucial. The widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group is compatible with standard SPPS conditions.[2][7] However, the synthesis of the Fmoc-protected cyclopropane amino acid building blocks themselves can be complex and requires careful optimization to avoid side reactions such as ring-opening.[7]

Strategic Approaches to Efficient Coupling

To address the challenge of steric hindrance, several strategies can be employed:

  • Selection of Potent Coupling Reagents: Standard carbodiimide-based coupling reagents like DIC/HOBt may not be sufficient for driving the reaction to completion with sterically hindered cyclopropane amino acids.[8] More potent uronium or phosphonium salt-based reagents are recommended.[6][8]

  • Double Coupling: If monitoring of the coupling reaction indicates incomplete acylation, a second coupling step with a fresh portion of activated amino acid and coupling reagent should be performed.[6]

  • Increased Reagent Concentration and Extended Reaction Times: Increasing the concentration of the activated amino acid and coupling reagents can enhance the reaction kinetics.[9] Similarly, extending the coupling time can allow for complete reaction with slow-to-couple residues.[9]

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, even for sterically hindered amino acids, by providing localized heating and increasing molecular motion.[10]

Experimental Protocols

PART 1: Synthesis of Fmoc-Protected Cyclopropane Amino Acid Building Blocks

A modular and scalable route to Fmoc-protected cyclopropane amino acids has been developed, avoiding the use of neurotoxic oxidants or precious metal catalysts.[2][7] This method often involves the formation of a bicyclic carbamate intermediate, which can then be ring-opened and functionalized.[2][7] A key advantage of this approach is the ability to perform a one-pot, multi-step global deprotection and subsequent Fmoc protection, streamlining the synthesis of the final SPPS-compatible building block.[7] For detailed synthetic procedures, researchers are encouraged to consult the primary literature, such as the work by Swan et al. in Organic Letters.[7]

PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Cyclopropane Amino Acids

This protocol outlines a generalized procedure for the manual incorporation of an Fmoc-protected cyclopropane amino acid into a peptide sequence using standard Fmoc-SPPS chemistry.

Materials and Reagents:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[1]

  • Fmoc-protected cyclopropane amino acid

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[6]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[8]

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (composition may vary depending on the peptide sequence)[1]

  • Cold diethyl ether for precipitation

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Coupling of the Cyclopropane Amino Acid:

    • Activation: In a separate vial, dissolve the Fmoc-cyclopropane amino acid (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For particularly hindered cyclopropane amino acids, the coupling time may need to be extended, or a double coupling performed.[9]

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads and wash them thoroughly.

    • Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[13] A negative Kaiser test (beads remain colorless) indicates a complete coupling.

  • Capping (Optional but Recommended for Difficult Couplings):

    • If the Kaiser test is positive after a single or double coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion peptides.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualization of the SPPS Workflow

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect 2. Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-Cyc-AA (HATU/DIPEA/DMF) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave 3. After last AA Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purification (HPLC) Precipitate->Purify

Caption: General workflow for incorporating a cyclopropane amino acid (Cyc-AA) using Fmoc-SPPS.

Troubleshooting Guide for Cyclopropane Amino Acid Incorporation

Problem Possible Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the cyclopropane amino acid.- Perform a double coupling.[6]- Increase the equivalents of amino acid and coupling reagents (up to 5 eq.).- Extend the coupling time (up to 24 hours).- Switch to a more potent coupling reagent (e.g., HATU, COMU).[6][8]- Increase the reaction temperature (use of microwave synthesis can be beneficial).[10]
Aggregation of the growing peptide chain.- Switch to a more solvating solvent system (e.g., NMP or add a small percentage of DMSO to DMF).[6]- Incorporate pseudoproline dipeptides at strategic locations in the sequence (if applicable).
Low Final Yield Cumulative effect of incomplete couplings.- Optimize coupling conditions for the cyclopropane amino acid as described above.- Ensure efficient washing steps to remove by-products that could interfere with subsequent reactions.
Premature chain termination.- If incomplete coupling is persistent, cap unreacted amines with acetic anhydride after the coupling step.[13]
Presence of Deletion Peptides in Final Product Inefficient coupling at the cyclopropane amino acid position.- Implement the optimized coupling strategies mentioned above.- Consider using a more efficient purification method to separate the desired peptide from deletion sequences.

Characterization of Cyclopropane-Containing Peptides

Standard analytical techniques are employed to characterize the final purified peptide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the synthesized peptide and for its purification.[14][15]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%), is commonly employed.

  • Detection: UV absorbance is monitored at 214 nm and 280 nm.

The incorporation of a cyclopropane amino acid may alter the hydrophobicity of the peptide, leading to a shift in its retention time compared to an analogous peptide without the modification. Generally, the introduction of the hydrocarbon-rich cyclopropane ring will increase the retention time.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[16] Electrospray ionization (ESI) is a common ionization method for peptides.[16]

  • Expected Mass: The observed mass should correspond to the calculated theoretical mass of the peptide containing the cyclopropane amino acid.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to sequence the peptide and confirm the position of the cyclopropane amino acid. The fragmentation of peptides in MS/MS typically occurs at the amide bonds, generating b- and y-ions.[17] While the fundamental principles of peptide fragmentation apply, the rigid cyclopropane ring might influence the fragmentation pattern, although specific, predictable patterns unique to cyclopropane-containing peptides are not extensively documented in the literature. The fragmentation of cyclic peptides, in general, can be more complex than that of linear peptides.[18][19] Analysis of the MS/MS spectrum should allow for the assignment of fragment ions that confirm the peptide sequence.

A successful incorporation of a 2,3-methanohomoserine into an Osteostatin analogue has been reported, where the cyclopropane protons were clearly identifiable in the 1H NMR spectrum, providing an additional method for characterization.[7]

Conclusion

The incorporation of cyclopropane amino acids into peptides is a powerful strategy for developing next-generation therapeutics with improved stability and receptor selectivity. While the steric bulk of these residues presents a challenge for solid-phase peptide synthesis, the use of potent coupling reagents, optimized reaction conditions, and careful monitoring can ensure successful synthesis. The protocols and troubleshooting guide presented here provide a solid foundation for researchers and drug development professionals to confidently utilize these valuable building blocks in their peptide synthesis endeavors.

References

  • Swan, C. T., Edmonds, A. G., Argent, S. P., & Mitchell, N. J. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • American Peptide Society. (2025, May 3). Versatile Precursors. [Link]

  • Swan, C. T., Edmonds, A. G., Argent, S. P., & Mitchell, N. J. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Martin, S. F., & Reichelt, A. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433–442. [Link]

  • Swan, C. T., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • IRIS - Unibo. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). [Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. [Link]

  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural.... [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis. [Link]

  • Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC. [Link]

  • ResearchGate. (2019, December 4). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. [Link]

  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural.... [Link]

  • Myšková, A., et al. (2025, February 22). Liquid chromatography–inductively coupled plasma mass spectrometry analysis of peptides labelled with ClickZip mass tags. ScienceDirect. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Pennington, M. W. (n.d.). HPLC of Peptides and Proteins. SpringerLink. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Valenti, P., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

Sources

Application Notes and Protocols for the Ester Hydrolysis of Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclopropane-Constrained γ-Amino Acid Scaffold

The 2-(aminomethyl)cyclopropane-1-carboxylate framework represents a conformationally constrained analog of γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system. The rigid cyclopropane backbone imparts a unique three-dimensional structure that can lead to enhanced potency and selectivity for specific biological targets. Consequently, these motifs are of significant interest to researchers in medicinal chemistry and drug development for creating novel therapeutics with improved pharmacological profiles. The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical final step in many synthetic routes, unmasking the bioactive form of the molecule. This application note provides a detailed guide to the reagents and protocols for this pivotal transformation, emphasizing mechanistic rationale and strategies to overcome common challenges.

Mechanistic Considerations and Strategic Reagent Selection

The hydrolysis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate is not a trivial saponification. The molecule's structure presents a unique set of challenges that dictate the optimal choice of reagents and reaction conditions.

The Primary Challenge: Intramolecular Cyclization (Lactamization)

The proximate amino and ester functionalities can readily undergo an intramolecular nucleophilic attack, leading to the formation of a stable, bicyclic γ-lactam, 3-azabicyclo[3.1.0]hexan-2-one.[1][2][3][4] This side reaction is often the major competing pathway, significantly reducing the yield of the desired carboxylic acid. The choice of hydrolysis conditions must therefore be carefully considered to favor the intermolecular hydrolysis over this intramolecular cyclization.

cluster_main Ester Hydrolysis Pathways Start Methyl 2-(aminomethyl)cyclopropane-1-carboxylate Intermediate Tetrahedral Intermediate Start->Intermediate Base (e.g., LiOH) Desired_Product 2-(Aminomethyl)cyclopropane-1-carboxylic Acid Side_Product 3-Azabicyclo[3.1.0]hexan-2-one (Lactam) Intermediate->Desired_Product Intermolecular H₂O Attack Intermediate->Side_Product Intramolecular -NH₂ Attack (Lactamization)

Caption: Reaction pathways for the hydrolysis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate.

Base-Catalyzed Hydrolysis (Saponification): The Preferred Route

Base-catalyzed hydrolysis, or saponification, is generally the more effective method for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, which is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base.[5]

The Superiority of Lithium Hydroxide (LiOH):

While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common bases for saponification, lithium hydroxide (LiOH) is often the reagent of choice for hindered or sensitive amino esters.[6][7][8] The enhanced performance of LiOH can be attributed to the following:

  • Lewis Acidity of Li⁺: The small, hard lithium cation can coordinate to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.[9][10] This acceleration of the desired intermolecular hydrolysis can outcompete the intramolecular lactamization.

  • Solubility: In the commonly used mixed solvent systems, such as tetrahydrofuran (THF) and water, LiOH often provides better solubility characteristics, leading to a more homogeneous reaction mixture.[9]

cluster_mechanism LiOH-Mediated Hydrolysis Mechanism Ester Ester Carbonyl Li_ion Li⁺ Ester->Li_ion Coordination Intermediate Tetrahedral Intermediate Ester->Intermediate OH_ion ⁻OH OH_ion->Ester Nucleophilic Attack Carboxylate Carboxylate Product Intermediate->Carboxylate Elimination of MeO⁻

Caption: Lewis acid assistance by Li⁺ in ester hydrolysis.

Acid-Catalyzed Hydrolysis: An Alternative with Caveats

Acid-catalyzed hydrolysis is a reversible process, which necessitates the use of a large excess of water to drive the equilibrium towards the products.[11] For sterically hindered esters like the title compound, this method is often less efficient and may require harsh conditions (e.g., strong acid and high temperatures), which can lead to degradation of the cyclopropane ring or other side reactions. Therefore, it is generally considered a less favorable option for this specific substrate.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checkpoints and troubleshooting guidance.

Protocol 1: Lithium Hydroxide Mediated Saponification (Recommended)

This protocol is optimized to favor hydrolysis while minimizing lactam formation.

Materials:

  • Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 1 M and 2 M solutions

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(aminomethyl)cyclopropane-1-carboxylate (1.0 eq) in a 2:1 mixture of THF and deionized water (e.g., 10 mL THF and 5 mL water per gram of ester).

  • Reagent Addition: To the stirring solution at room temperature, add lithium hydroxide monohydrate (1.5 - 2.0 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material is significantly less polar than the product amino acid. A typical mobile phase for TLC is dichloromethane:methanol:acetic acid (90:10:1). The reaction is generally complete within 2-6 hours.

  • Work-up - Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl until the pH is approximately 9. Concentrate the mixture under reduced pressure to remove the THF.

  • Work-up - Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 5-6 with 2 M HCl. The product may precipitate at this stage. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Work-up - Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)cyclopropane-1-carboxylic acid.

Self-Validating System & Troubleshooting:

  • Expected Outcome: The product should be a white to off-white solid. The ¹H NMR spectrum should show the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal.

  • Incomplete Reaction: If TLC indicates the presence of starting material after 6 hours, an additional 0.5 eq of LiOH can be added, and the reaction can be gently warmed to 40 °C.

  • Lactam Formation: If LC-MS analysis shows a significant amount of the lactam byproduct, it indicates that the intramolecular cyclization is competing effectively. Future attempts should be run at a lower temperature (e.g., 0 °C) and with slow, portion-wise addition of LiOH. Using a more dilute reaction mixture can also favor the intermolecular reaction.

  • Product Isolation Issues: If the product does not precipitate upon acidification, it may be due to its solubility in water. In this case, saturate the aqueous layer with NaCl before extraction to improve partitioning into the organic layer.[12]

Protocol 2: Acid-Catalyzed Hydrolysis (Alternative Method)

This method should be considered if the substrate is incompatible with basic conditions for other reasons.

Materials:

  • Methyl 2-(aminomethyl)cyclopropane-1-carboxylate

  • Sulfuric acid (H₂SO₄), concentrated

  • Dioxane

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the ester (1.0 eq) in a 1:1 mixture of dioxane and 3 M aqueous sulfuric acid.

  • Heating: Heat the mixture to reflux (80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. This reaction is typically slower than the base-catalyzed version and may require 12-24 hours.

  • Work-up - Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

  • Work-up - Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System & Troubleshooting:

  • Expected Outcome: Similar to the base-catalyzed method, the product is a white to off-white solid.

  • Low Conversion: Due to the reversible nature of the reaction, complete conversion may not be achieved. Using a larger excess of aqueous acid can help to drive the equilibrium.

  • Degradation: If significant charring or multiple spots on TLC are observed, the reaction temperature may be too high, leading to decomposition. The reaction should be attempted at a lower temperature for a longer duration.

Comparative Data of Hydrolysis Reagents

ParameterLiOH in THF/H₂ONaOH/KOH in THF/H₂OH₂SO₄ in Dioxane/H₂O
Reaction Time 2-6 hours4-12 hours12-24 hours
Temperature Room TemperatureRoom Temperature to 40 °CReflux (80-100 °C)
Typical Yield HighModerate to HighVariable, often lower
Key Advantage Faster reaction, reduced lactamization due to Li⁺ coordination.[9][10]Lower cost of reagents.Useful for base-sensitive substrates.
Key Disadvantage Higher cost of LiOH.Higher propensity for lactamization compared to LiOH.[13]Reversible reaction, harsh conditions, potential for degradation.[11]

Conclusion

The hydrolysis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate to its corresponding carboxylic acid is a critical transformation that requires careful consideration of reaction conditions to mitigate the competing lactamization side reaction. The use of lithium hydroxide in a mixed THF/water solvent system at room temperature is the recommended protocol, offering a balance of high yield, reasonable reaction time, and suppression of the undesired intramolecular cyclization. The Lewis acidic nature of the lithium cation plays a crucial role in accelerating the desired intermolecular hydrolysis. While acid-catalyzed hydrolysis presents a viable alternative for base-sensitive substrates, it is generally less efficient and requires more stringent conditions. By understanding the underlying mechanistic principles and following the detailed protocols and troubleshooting guides provided, researchers and drug development professionals can confidently and efficiently perform this important synthetic step.

References

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [Link]

  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Academia.edu. [Link]

  • What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation. Quora. [Link]

  • Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates. ResearchGate. [Link]

  • De-esterification of amino acid esters. ResearchGate. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. ResearchGate. [Link]

  • Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and... ResearchGate. [Link]

  • Why are my ester hydrolysis not working. Reddit. [Link]

  • Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC. [Link]

  • 6.3 Methyl Esters and Derivatives. Thieme. [Link]

  • Lactamization, reduction, and hydrolysis of the γ‐amino‐acid ester... ResearchGate. [Link]

  • Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z). RSC Publishing. [Link]

  • A green and efficient hydrolysis of met - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR. [Link]

  • Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride.
  • Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. PubMed. [Link]

  • Ester Reactions: Saponification Explained. Clutch Prep. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]

  • Lactam. Wikipedia. [Link]

  • Copper-Catalyzed γ-C(sp3)−H Lactamization and Iminolactonization. PMC. [Link]

  • The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Science Publishing. [Link]

  • LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. [Link]

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Application Notes and Protocols: Fmoc-Protection of Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate for Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency are often tempered by challenges such as poor metabolic stability and limited conformational rigidity. The incorporation of unnatural amino acids, particularly those with constrained conformations like cyclopropane-containing residues, offers a powerful strategy to overcome these limitations.[2][3] The rigid cyclopropane scaffold can lock a peptide into a specific bioactive conformation, enhancing receptor affinity, increasing proteolytic resistance, and improving overall pharmacokinetic properties.[4][5]

This guide provides a comprehensive overview and detailed protocols for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of methyl 2-(aminomethyl)cyclopropane-1-carboxylate, a key building block for introducing a constrained motif into peptide sequences. We will delve into the rationale behind the experimental choices, provide step-by-step procedures for both the protection reaction and subsequent peptide coupling, and offer insights into the characterization of these valuable intermediates.

Part 1: Fmoc-Protection of Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and its facile removal under mild basic conditions, typically with piperidine.[6][7] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.[8]

The Chemistry of Fmoc Protection

The protection of the primary amine of methyl 2-(aminomethyl)cyclopropane-1-carboxylate involves the nucleophilic attack of the amine on an activated Fmoc-reagent.[9] While Fmoc-chloride (Fmoc-Cl) can be used, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is generally preferred due to its greater stability, ease of handling, and lower propensity for side reactions.[10][11] The reaction is typically carried out in a biphasic system, such as a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), to facilitate the reaction and neutralize the N-hydroxysuccinimide (HOSu) byproduct.[6][9]

Experimental Workflow: Fmoc Protection

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Amino Ester in Dioxane/Water C Combine Solutions & Cool to 0°C A->C B Prepare Aq. NaHCO3 Solution B->C D Add Fmoc-OSu C->D E Stir Overnight at Room Temperature D->E F Dilute with Water E->F G Wash with Diethyl Ether F->G H Acidify Aqueous Layer (HCl) G->H I Extract with Ethyl Acetate H->I J Dry & Concentrate I->J

Caption: Workflow for Fmoc-protection of the amino ester.

Detailed Protocol: Fmoc-Protection

Materials:

  • Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and deionized water.

  • Basification: To the stirred solution, add saturated aqueous sodium bicarbonate solution (2.5-3.0 equivalents) and stir until all solids have dissolved. Cool the mixture to 0°C in an ice bath.

  • Fmoc-OSu Addition: In a separate container, dissolve Fmoc-OSu (1.05-1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the cold amino ester solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Initial Work-up: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.

  • Extraction (1): Wash the aqueous layer with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and the HOSu byproduct. Discard the organic layers.

  • Acidification: Carefully acidify the aqueous layer to a pH of 1-2 by the slow addition of 1 M HCl. A white precipitate of the product should form.

  • Extraction (2): Extract the acidified aqueous layer with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Fmoc-protected amino ester. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization and Data

The successful synthesis of Fmoc-methyl 2-(aminomethyl)cyclopropane-1-carboxylate can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Expected Observations
¹H NMR Appearance of characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm, aliphatic protons ~4.2-4.5 ppm). Shifts in the peaks corresponding to the cyclopropane and aminomethyl protons upon protection.
¹³C NMR Appearance of signals for the carbonyl of the Fmoc group (~156 ppm) and the aromatic carbons of the fluorenyl moiety.
Mass Spec (ESI) Detection of the molecular ion peak corresponding to the mass of the protected product + H⁺ or Na⁺.

Part 2: Application in Peptide Coupling

With the amine successfully protected, the Fmoc-methyl 2-(aminomethyl)cyclopropane-1-carboxylate is ready for incorporation into a peptide sequence via solid-phase or solution-phase synthesis. The following protocol outlines a standard solid-phase peptide synthesis (SPPS) coupling step.

The Chemistry of Peptide Coupling

Peptide bond formation requires the activation of the carboxylic acid of the incoming Fmoc-protected amino acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve efficiency. More advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide rapid and efficient coupling.[8]

Experimental Workflow: Peptide Coupling in SPPS

Peptide_Coupling_Workflow A Resin Swelling in DMF B Fmoc Deprotection (20% Piperidine in DMF) A->B C Washing with DMF B->C E Coupling to Resin C->E D Pre-activation of Fmoc-amino acid with Coupling Reagents D->E F Washing with DMF E->F G Repeat Cycle or Final Deprotection F->G

Caption: A typical cycle for solid-phase peptide synthesis.

Detailed Protocol: Peptide Coupling

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

  • Fmoc-methyl 2-(aminomethyl)cyclopropane-1-carboxylate

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Place the resin in a solid-phase synthesis vessel and swell it in DMF for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[6]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-methyl 2-(aminomethyl)cyclopropane-1-carboxylate (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

  • Next Cycle or Cleavage: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin and deprotection of side chains if the synthesis is complete.

Rationale for Experimental Choices
Step/Reagent Reasoning
Fmoc-OSu Preferred over Fmoc-Cl for its higher stability and reduced side-product formation.[10]
Piperidine (20% in DMF) A mild secondary amine base that efficiently cleaves the Fmoc group via a β-elimination mechanism without affecting acid-labile protecting groups.[12][13][14]
HATU/DIPEA A highly efficient coupling system that promotes rapid amide bond formation and minimizes racemization.[6]
DMF A polar aprotic solvent that effectively swells the resin and dissolves the reagents, facilitating the reactions.[14]

Conclusion

The Fmoc-protection of methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a critical step in the synthesis of peptides containing this conformationally constrained building block. The protocols outlined in this guide provide a robust and reliable method for both the protection of this unique amino acid and its subsequent incorporation into peptide chains. By leveraging the principles of Fmoc-based solid-phase peptide synthesis, researchers can effectively create novel peptide therapeutics with enhanced structural stability and biological activity. The ability to introduce such constraints is a valuable tool in the field of drug development, enabling the design of next-generation peptide-based medicines.[15][16]

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.).
  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798.
  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.).
  • Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. Retrieved from [Link]

  • Fmoc Resin Cleavage and Deprotection - MilliporeSigma. (n.d.).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5).
  • A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection - Benchchem. (n.d.).
  • Methods for Removing the Fmoc Group. (n.d.).
  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (n.d.).
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (n.d.).
  • NMR Characterization of Peptides Containing Fmoc-α-methyl-L-Aspartic Acid: A Comparative Guide - Benchchem. (n.d.).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28).
  • Constrained Peptides in Drug Discovery and Development - SciSpace. (n.d.).
  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (2024, March 17).
  • Methods for the synthesis of fmoc protected amines - Google Patents. (n.d.).
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - MDPI. (2022, April 27).
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. (n.d.).
  • The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications. (2025, April 24).
  • The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).
  • Versatile Precursors - Research - American Peptide Society. (2025, May 3).
  • Adding Fmoc Group With Fmoc-OSu Mechanism | Organic Chemistry - YouTube. (2022, January 5).
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. (2023, November 13).
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. (n.d.).
  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained - SCIDAR. (n.d.).
  • FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy | Request PDF - ResearchGate. (2025, August 6).
  • Fmoc-peptide acid chlorides :Prepara- tion, characterization and utility in peptide synthesis. (n.d.).
  • Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. (n.d.).
  • N-(9-Fluorenylmethyloxycarbonyl)oxysuccinimide - Enamine. (n.d.).
  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates - Academia.edu. (n.d.).
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Fmoc Resin Cleavage and Deprotection. (n.d.).
  • Synthesis of Racemic 2‐(Aminomethyl)cyclopropane‐1,1‐dicarboxylic Acid as a New Constrained γ‐Amino Dicarboxylic Acid Bypassing Alkyl 3‐Aza‐2‐oxobicyclo[3.1.0]hexane‐1‐carboxylates - ResearchGate. (n.d.).
  • WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents. (n.d.).

Sources

Application Note: Engineering Proteolytic Resistance with Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Therapeutic peptides often suffer from rapid in vivo clearance due to proteolysis.[1] This guide details the application of cyclopropane-based non-canonical amino acids—specifically 1-aminocyclopropane-1-carboxylic acid (ACC or Ac3c)—to engineer metabolic stability. By introducing rigid conformational constraints and steric bulk, cyclopropane scaffolds prevent the "induced fit" required by proteases without abolishing receptor binding. This note provides a comprehensive rationale, synthesis protocols for solid-phase peptide synthesis (SPPS), and validation workflows using liver microsomes.

Introduction: The Conformational Constraint Strategy

Native peptides exist as ensembles of rapidly interconverting conformers. Proteases (e.g., chymotrypsin, elastase) exploit this flexibility, forcing the peptide backbone into a specific transition state to hydrolyze the amide bond.

The Cyclopropane Solution: Incorporating a cyclopropane ring at the


 position (replacing the 

protons) creates a quaternary carbon center . This modification achieves two critical effects:
  • 
     Torsional Locking:  The three-membered ring severely restricts the rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds. This forces the peptide into specific secondary structures (often
    
    
    -turns or
    
    
    -helices) that are energetically inaccessible to the protease active site.
  • Steric Shielding: The

    
    -disubstitution provides a "steric umbrella" that physically blocks the approach of nucleophilic residues (e.g., Serine-195 in serine proteases) to the carbonyl carbon.
    
Mechanism of Action Diagram

Mechanism Native Native Peptide (Flexible Backbone) Protease Protease Active Site (Induced Fit) Native->Protease Fits into pocket ACC Cyclopropane (ACC) Modification Native->ACC Chemical Engineering Cleavage Hydrolysis & Rapid Clearance Protease->Cleavage Rigid Conformationally Locked (Steric Shielding) ACC->Rigid Restricts u03C6/u03C8 angles Rigid->Protease Steric Clash Stable Protease Resistance (Extended t1/2) Rigid->Stable Maintains Bioactivity

Figure 1: Mechanism of proteolytic resistance via cyclopropane modification. The rigid scaffold prevents the protease induced-fit mechanism.

Strategic Design Guidelines

When designing an analog, random substitution of ACC can destroy biological activity. Follow these rules:

  • Identify Cleavage Sites: Use metabolite identification (MetID) data to find the exact bond being cleaved (commonly after hydrophobic residues like Phe, Tyr, Trp).

  • Substitution Logic:

    • Direct Replacement: Replace the residue N-terminal to the cleavage site with ACC if the side chain is small (Gly, Ala).

    • Flanking Modification: If the cleavage site residue has a critical side chain (e.g., Phe), introduce ACC at the

      
       or 
      
      
      
      position to rigidify the local backbone.
  • Secondary Structure Mimicry: ACC promotes

    
    -turns  (
    
    
    
    conformation). If your bioactive conformation requires a sharp turn, ACC is an ideal scaffold.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-ACC-OH

Challenge: The


-disubstituted nature of Fmoc-ACC-OH creates significant steric hindrance, making the coupling reaction sluggish compared to standard amino acids.

Reagents:

  • Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (for acids).[2]

  • Amino Acid: Fmoc-1-aminocyclopropane-1-carboxylic acid (Fmoc-ACC-OH).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt. Avoid HBTU/HOBt for this step.

  • Base: DIPEA (Diisopropylethylamine) or Collidine.

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Swelling: Swell 100 mg of resin in DMF for 30 minutes. Drain.

  • Fmoc Deprotection (Pre-cycle): Treat resin with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation (Critical Step):

    • Prepare a solution of Fmoc-ACC-OH (4 eq) and HATU (3.8 eq) in minimal dry DMF.

    • Add DIPEA (8 eq) immediately before adding to the resin.

    • Note: Pre-activation should not exceed 1 minute to prevent racemization (though less risky with ACC, it prevents side reactions).

  • Coupling:

    • Add the activated mixture to the resin.[3]

    • Incubate for 2–4 hours at room temperature with vortexing. (Standard AAs take 45 min; ACC requires more time).

    • Optimization: For extremely difficult sequences, perform a double coupling (repeat step 3-4 with fresh reagents).

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, recouple.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Subsequent Coupling:

    • Coupling the next amino acid onto the sterically hindered N-terminus of the ACC residue is also difficult. Use HATU/HOAt and extend reaction time to 2 hours for the subsequent residue.

Protocol: Metabolic Stability Assay (Liver Microsomes)[1][4][5]

This assay validates the stability improvement of the ACC-modified peptide versus the native sequence.

Materials:

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH solution).

  • Test Article: Peptide stock (10 mM in DMSO).

  • Quench Solution: Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Experimental Workflow

Assay Prep Preparation 1 u00B5M Peptide 0.5 mg/mL Microsomes Incubate Incubation 37u00B0C with NADPH Prep->Incubate Sample Sampling 0, 5, 15, 30, 60 min Incubate->Sample Timepoints Quench Quench Add ACN + IS Sample->Quench Analyze LC-MS/MS Quantify % Remaining Quench->Analyze

Figure 2: Microsomal stability assay workflow for peptide evaluation.

Detailed Steps
  • Preparation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Pre-warm microsome solution at 37°C for 10 minutes.

  • Initiation:

    • Spike peptide into the microsome mix to a final concentration of 1 µM (ensure DMSO < 0.1%).

    • Add NADPH (1 mM final) to start the reaction.[4]

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (containing Internal Standard).

    • Vortex vigorously and centrifuge at 4,000 rpm for 15 min to precipitate proteins.

  • Analysis:

    • Inject supernatant onto a C18 Reverse Phase column coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

    • Monitor the transition of the parent ion.

Data Analysis & Interpretation

Calculate the Intrinsic Clearance (


)  using the elimination rate constant (

) derived from the slope of the natural log of percent remaining vs. time.


Comparative Data Example

The table below illustrates typical results when stabilizing a flexible linear peptide with an ACC scaffold.

ParameterNative Peptide (Linear)ACC-Analog (Cyclopropane)Interpretation
Half-life (

)
4.2 min> 60 minSignificant Stabilization: The rigid scaffold blocked proteolytic access.

(HLM)
350 µL/min/mg< 15 µL/min/mgLow Clearance: Suitable for systemic circulation.
Bioactivity (

)
12 nM15 nMRetained Potency: The constraint mimics the bioactive conformation.

Troubleshooting:

  • High Stability but Low Potency: The cyclopropane locked the peptide in the wrong conformation. Try shifting the ACC position by one residue.

  • Low Stability: The cleavage is happening at a distal site. Perform Metabolite ID (MetID) to find the new soft spot.

References

  • Cyclopropane-derived peptidomimetics and HIV-1 protease inhibitors. Source: National Institutes of Health (NIH) / PubMed Context: Demonstrates the use of cyclopropanes to enforce linear structures and improve binding affinity while reducing flexibility. URL:[Link]

  • Microsomal Stability Assay Protocol. Source: Cyprotex / Evotec Context: Standard industry protocol for determining intrinsic clearance using liver microsomes. URL:[Link]

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) Conformational Profile. Source: ResearchGate / Journal of Physical Chemistry Context: Detailed analysis of how ACC induces helical and turn conformations in peptides. URL:[Link]

  • Ledipasvir Structure and Mechanism. Source: BenchChem / DrugBank Context: Example of a successful drug utilizing a cyclopropane moiety for viral protein inhibition and metabolic stability. URL:[Link]

Sources

Troubleshooting & Optimization

preventing lactamization of methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Lactamization & Handling Guidelines Ticket ID: CAS-159911-00-9-SUPPORT Status: Active Agent: Senior Application Scientist

Core Directive & Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing the rapid degradation of methyl 2-(aminomethyl)cyclopropane-1-carboxylate into its corresponding bicyclic lactam, 3-azabicyclo[3.1.0]hexane-2-one .

This is not a purity issue; it is a thermodynamic inevitability driven by the cis-geometry of the cyclopropane ring. The intramolecular proximity of the nucleophilic amine and the electrophilic ester allows for rapid cyclization under neutral or basic conditions.

Immediate Action Required:

  • Store exclusively as the hydrochloride (or other mineral acid) salt.

  • Never free-base the cis-isomer unless you are immediately engaging it in a subsequent reaction (e.g., amide coupling).

  • Maintain temperatures

    
     -20°C for long-term storage.
    

Mechanism & Kinetics (FAQ)

Q: Why does my compound cyclize so quickly compared to linear amino esters?

A: The cyclopropane backbone imposes severe conformational constraints. In the cis-isomer, the aminomethyl group and the methyl ester are held in a fixed, proximal orientation. Unlike linear


-amino esters (like GABA methyl ester), which must pay an entropic penalty to fold into a reactive conformation, cis-methyl 2-(aminomethyl)cyclopropane-1-carboxylate is "pre-organized" for cyclization.

The Reaction: The free amine attacks the carbonyl carbon of the ester, releasing methanol and forming the thermodynamically stable 3-azabicyclo[3.1.0]hexane-2-one.

Q: Is the trans-isomer equally unstable?

A: No. The trans-isomer is significantly more stable. The rigid cyclopropane ring prevents the amine and ester groups from achieving the orbital overlap required for the nucleophilic attack. Lactamization of the trans-isomer would require a high-energy inversion or harsh conditions not typically seen in standard handling.

Visualizing the Pathway

The following diagram illustrates the kinetic trap of the cis-isomer versus the stability of the trans-isomer.

LactamizationMechanism CisSalt Cis-Amino Ester (HCl Salt) CisFree Cis-Amino Ester (Free Base) CisSalt->CisFree Deprotonation (pH > 7) TS Tetrahedral Intermediate CisFree->TS Rapid Intramolecular Attack Lactam 3-azabicyclo[3.1.0] hexane-2-one (Lactam) TS->Lactam - MeOH (Irreversible) Trans Trans-Amino Ester (Free Base) Trans->Lactam Sterically Forbidden

Figure 1: Mechanistic pathway showing the rapid cyclization of the cis-isomer upon deprotonation, contrasted with the stability of the trans-isomer.

Troubleshooting & Handling Guide

Issue: "I see a new peak in LCMS/NMR after workup."

Diagnosis: You likely performed a basic aqueous workup (e.g., NaHCO3 wash) and concentrated the free base. Solution:

  • Avoid aqueous workup for the free amine.

  • If you must neutralize, do so in situ in the presence of the next electrophile (e.g., acid chloride, anhydride).

  • If isolation is necessary, re-acidify immediately with HCl in dioxane/ether to precipitate the salt.

Issue: "My yield is low during amide coupling."

Diagnosis: The amine is cyclizing to the lactam faster than it reacts with your carboxylic acid coupling partner. Solution:

  • Pre-activation: Activate your carboxylic acid (e.g., HATU, EDC/NHS) before adding the amino ester salt.

  • Base Control: Add the base (DIPEA/NMM) slowly and only after the activated ester is ready. This minimizes the lifetime of the free amino ester.

Stability Data Comparison
ParameterCis-Isomer (Free Base)Trans-Isomer (Free Base)Cis-Isomer (HCl Salt)
T½ at 25°C < 1 hour (Solvent dependent)Stable (Indefinite)Stable (Years)
Lactamization Risk Critical NegligibleNone
Storage State Do Not StoreLiquid/OilSolid
Primary Impurity 3-azabicyclo[3.1.0]hexane-2-oneN/AHydrolysis (rare)

Experimental Protocols

Protocol A: In Situ Neutralization for Amide Coupling

Use this protocol to couple the amino ester to a carboxylic acid without isolating the unstable free base.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Methyl 2-(aminomethyl)cyclopropane-1-carboxylate HCl salt (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • DMF or DCM (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes.

  • Addition: Add the Amino Ester HCl salt directly to the reaction mixture as a solid.

  • Controlled Release: Cool the mixture to 0°C. Add DIPEA dropwise over 5–10 minutes.

    • Rationale: Low temperature slows the cyclization rate. Adding base in the presence of the activated electrophile ensures the amine reacts intermolecularly (coupling) rather than intramolecularly (lactamization).

  • Completion: Allow to warm to room temperature and monitor by LCMS.

Protocol B: N-Protection (Boc-Protection)

Use this if you need to purify the amino ester or store it as a non-salt intermediate.

Reagents:

  • Methyl 2-(aminomethyl)cyclopropane-1-carboxylate HCl salt (1.0 equiv)

  • Boc2O (Di-tert-butyl dicarbonate) (1.1 equiv)

  • Triethylamine (TEA) (2.1 equiv)

  • DCM (Dichloromethane)

Step-by-Step:

  • Suspend the HCl salt in DCM at 0°C.

  • Add Boc2O to the suspension.

  • Add TEA dropwise.

    • Note: As the amine is freed by the TEA, it is immediately trapped by the excess Boc2O, preventing lactamization.

  • Stir at 0°C for 30 mins, then RT for 2 hours.

  • Wash with 0.5M HCl (cold), then Brine. Dry over Na2SO4.

  • Concentrate to obtain the stable Methyl 2-((tert-butoxycarbonylamino)methyl)cyclopropane-1-carboxylate .

Decision Logic for Researchers

Use this flow to determine the correct handling procedure for your specific batch.

HandlingLogic Start Start: Amino Ester Handling IsomerCheck Is it Cis or Trans? Start->IsomerCheck TransPath Trans-Isomer IsomerCheck->TransPath CisPath Cis-Isomer IsomerCheck->CisPath Action1 Standard Storage (Stable) TransPath->Action1 FormCheck Current Form? CisPath->FormCheck SaltForm HCl/TFA Salt FormCheck->SaltForm FreeBase Free Base FormCheck->FreeBase Action2 Keep Acidic! Do NOT neutralize until use. SaltForm->Action2 Action3 IMMEDIATE USE REQUIRED Convert to Salt or Protect FreeBase->Action3

Figure 2: Decision tree for handling 2-(aminomethyl)cyclopropane-1-carboxylate derivatives based on stereochemistry and chemical form.

References

  • Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones. Source: PubMed (Chemistry - A European Journal) Context: Discusses the formation of the bicyclic lactam core and the cyclization tendency of cis-cyclopropane derivatives. URL:[Link]

  • Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid... bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. Source: ResearchGate / European Journal of Organic Chemistry Context: Explicitly details synthetic strategies to avoid the "competitive lactamisation" of 2-(aminomethyl)cyclopropane carboxylates. URL:[Link]

  • 3-Azabicyclo[3.1.0]hexan-2-one (Compound Summary). Source: PubChem Context:[2] Provides chemical structure and identifiers for the lactam impurity (CAS 159911-00-9). URL:[Link]

Sources

Technical Support Center: Navigating the Hydrolysis of Cyclopropane Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preserving Ring Integrity

Welcome to the technical support center for cyclopropane ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful hydrolysis of cyclopropane esters while avoiding undesired ring-opening side reactions. As a team of Senior Application Scientists, we have curated this guide to address common challenges with field-proven insights and troubleshooting strategies.

Troubleshooting Guide: Preventing Ring-Opening Side Reactions

This section focuses on identifying the root causes of cyclopropane ring cleavage during ester hydrolysis and provides actionable solutions to maintain the integrity of your target molecule.

Question 1: My cyclopropane ester is undergoing significant ring-opening during saponification. What are the primary causes and how can I mitigate this?

Answer:

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain reaction conditions. The primary drivers for this unwanted side reaction are often related to the reaction conditions and the substitution pattern of the cyclopropane itself.

Mechanistic Insights:

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, forming a carbocationic intermediate that readily rearranges to a more stable, open-chain species.[1][2]

  • Lewis Acid Activation: Lewis acids can coordinate to electron-withdrawing groups on the cyclopropane, facilitating nucleophilic attack and subsequent ring-opening.[1][3][4] This is particularly prevalent in donor-acceptor cyclopropanes.[3][5][6]

  • Radical Intermediates: Conditions that promote the formation of radical intermediates, such as high temperatures or the presence of radical initiators, can lead to ring-opening, especially with cyclopropylmethyl systems.[7]

Troubleshooting Strategies:

  • Selection of Hydrolysis Conditions: The choice of acid or base is critical. For base-mediated hydrolysis (saponification), milder conditions are generally preferred. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at low temperatures (0 °C to room temperature) is often a good starting point. Harsher conditions, such as sodium hydroxide in methanol, should be approached with caution.

  • Temperature Management: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures provide the activation energy for ring-opening.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to minimize the formation of byproducts.

Experimental Protocol: Mild Saponification of a Cyclopropane Ester

  • Setup: Dissolve the cyclopropane ester (1.0 eq) in a THF/water mixture (e.g., 3:1) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add a solution of LiOH (1.5 eq) in water to the stirred reaction mixture.

  • Monitoring: Allow the reaction to stir at 0 °C, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding 1 M HCl until the pH is acidic. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Table 1: Comparison of Common Hydrolysis Reagents

ReagentConditionsAdvantagesPotential Issues
LiOHTHF/H₂O, 0 °C - RTMild, often reduces ring-openingMay be slow for hindered esters
NaOH/KOHMeOH/H₂O, RT - RefluxInexpensive, effective for simple estersHigh risk of ring-opening
TfOHHFIP, RTEffective for some substratesStrongly acidic, can promote ring-opening[5]
EnzymaticAqueous buffer, RTHigh selectivity, mild conditionsRequires enzyme screening

DOT Diagram: Troubleshooting Workflow for Ring-Opening

start Ring-Opening Observed check_conditions Review Reaction Conditions start->check_conditions harsh_conditions Are conditions too harsh? (High Temp, Strong Acid/Base) check_conditions->harsh_conditions lower_temp Lower Reaction Temperature harsh_conditions->lower_temp Yes milder_reagent Switch to Milder Reagent (e.g., LiOH or Enzyme) harsh_conditions->milder_reagent Yes monitor Monitor Reaction Closely lower_temp->monitor milder_reagent->monitor

Caption: A decision-making workflow for troubleshooting ring-opening side reactions.

Question 2: I'm working with a complex molecule containing a cyclopropane ester and other sensitive functional groups. Are there more selective methods than traditional hydrolysis?

Answer:

Yes, enzymatic hydrolysis is an excellent alternative for complex molecules where chemoselectivity is paramount. Enzymes, particularly lipases, operate under very mild conditions and can exhibit high selectivity, often hydrolyzing a specific ester in the presence of other sensitive functional groups without causing side reactions like ring-opening.

Benefits of Enzymatic Hydrolysis:

  • Mild Conditions: Enzymatic reactions are typically run in aqueous buffers at or near room temperature and neutral pH, which preserves the integrity of the cyclopropane ring.

  • High Selectivity: Enzymes can be highly selective for certain ester types and can even differentiate between enantiomers.

  • Compatibility: This method is often compatible with a wide range of functional groups that might not tolerate acidic or basic conditions.

Considerations for Enzymatic Hydrolysis:

  • Enzyme Screening: It is often necessary to screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the one with the best activity and selectivity for your specific substrate.

  • Optimization: Reaction parameters such as pH, temperature, and co-solvents may need to be optimized for the best results.

Experimental Protocol: General Procedure for Lipase Screening

  • Substrate Preparation: Prepare a stock solution of your cyclopropane ester in a water-miscible organic solvent like DMSO or acetonitrile.

  • Enzyme Preparation: Prepare solutions or suspensions of different lipases in a phosphate buffer (e.g., pH 7.0).

  • Reaction Setup: In parallel, set up small-scale reactions, each containing the substrate, buffer, and one of the selected lipases. Include a control reaction without any enzyme.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Analysis: At regular intervals, take aliquots from each reaction and analyze by HPLC or LC-MS to determine the conversion to the desired carboxylic acid.

DOT Diagram: Workflow for Developing an Enzymatic Hydrolysis

start Identify Substrate screen_lipases Screen a Panel of Lipases start->screen_lipases identify_hit Identify Active Enzyme(s) screen_lipases->identify_hit optimize_conditions Optimize pH, Temperature, and Co-solvent identify_hit->optimize_conditions Hit(s) Found scale_up Scale-up Reaction optimize_conditions->scale_up

Caption: A streamlined workflow for establishing an enzymatic hydrolysis protocol.

Frequently Asked Questions (FAQs)

Q1: Can the type of ester (e.g., methyl vs. ethyl vs. tert-butyl) affect the likelihood of ring-opening?

A1: Yes, the steric and electronic properties of the ester group can influence the reaction. Sterically hindered esters, like tert-butyl esters, are more resistant to nucleophilic attack at the carbonyl and may require more forcing conditions for hydrolysis, which could increase the risk of ring-opening. Conversely, less hindered esters like methyl or ethyl esters are more readily hydrolyzed under milder conditions. Some studies have shown that cyclopropanecarboxylic acid esters can exhibit increased stability towards hydrolysis due to hyperconjugative stabilization from the cyclopropyl group.[8][9]

Q2: Are there non-hydrolytic methods to cleave cyclopropane esters that avoid ring-opening?

A2: Yes, depending on the type of ester, there are several non-hydrolytic cleavage methods that proceed under mild conditions:

  • Benzyl esters: Can be cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).

  • Allyl esters: Can be removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a suitable scavenger.

  • Silyl esters: Are readily cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).

Q3: How can I confirm if ring-opening has occurred and identify the byproducts?

A3: A combination of analytical techniques is crucial for characterizing the products of your reaction:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The disappearance of the characteristic upfield signals of the cyclopropyl protons (typically 0.5-1.5 ppm in ¹H NMR) is a strong indicator of ring-opening.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your products. The ring-opened product will have the same molecular formula as the desired carboxylic acid, so careful analysis of fragmentation patterns may be necessary to distinguish them.

  • Infrared (IR) Spectroscopy: While less definitive for the cyclopropane ring itself, IR can confirm the conversion of the ester to a carboxylic acid by the appearance of a broad O-H stretch and a shift in the C=O stretching frequency.

References

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(23), 12839-12931.
  • Hughes, D. L., et al. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science, 9(33), 6876-6880.
  • BenchChem. (2025). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509-511.
  • ResearchGate. (n.d.).
  • Li, W., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 239-253.
  • Al-harrasi, A., & Gornitzka, H. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(14), 3117-3134.
  • BenchChem. (2025). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane.
  • Huang, X., & Zhou, H. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 239-253.
  • Ayers, T. A., & Croteau, R. (1999). Ring C Functionalized Diterpenoids. Part 11.' Cleavage of the Cyclopropane Ring in Methyl ent-Trachyloban. Canadian Journal of Chemistry, 77(5-6), 948-955.
  • Martel, J., & Huynh, C. (1977). U.S. Patent No. 4,014,918. U.S.
  • ResearchGate. (n.d.). Hydrolysis of the enol ether and cleavage of the cyclopropane ring.
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
  • Nickon, A., & Frank, J. J. (1975). Stereochemistry of the electrophilic ring opening of cyclopropanes by deuterium(1+) ion. Evidence for an unsymmetrical, nonrotating, corner-protonated cyclopropane. Journal of the American Chemical Society, 97(25), 7247-7257.
  • DePuy, C. H., & Story, P. R. (1959). The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society, 81(18), 4930-4933.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • ResearchGate. (n.d.).
  • Marsh, E. N., & Miyanaga, A. (2004). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 104(4), 1831-1844.
  • ResearchGate. (n.d.). Visible‐Light‐Mediated Ring‐Opening Reactions of Cyclopropanes.
  • ResearchGate. (n.d.). Strategies for C−C bond cleavage in non‐D‐A cyclopropane.
  • Koshikari, Y. (2014). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Zhang, H., et al. (2021). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules.
  • Visible-light-mediated regioselective ring-opening hydrogenolysis of donor–acceptor cyclopropanes with DIPEA and H2O. (n.d.). Organic Chemistry Frontiers.
  • El-Faham, A., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2836-2843.
  • Seemayer, R., & Schneider, M. P. (1991). Enzymatic hydrolysis and esterification. Routes to optically pure cyclopentanols. Recueil des Travaux Chimiques des Pays-Bas, 110(4), 171-174.

Sources

Technical Support Center: Separation of Cis and Trans Isomers of Aminomethyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the separation of aminomethyl cyclopropane isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with purifying these valuable synthetic building blocks. The rigid, three-dimensional nature of the cyclopropane ring makes these scaffolds highly desirable in drug design, but also introduces significant hurdles in isolating the desired stereoisomers.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind the separation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans aminomethyl cyclopropane isomers notoriously difficult?

The primary challenge lies in the subtle differences in their physicochemical properties. Unlike more conformationally flexible molecules, cis and trans cyclopropane diastereomers have very similar polarities, molecular weights, and shapes. This results in nearly identical behavior in many separation systems, leading to poor resolution or complete co-elution. The basicity of the aminomethyl group can also lead to undesirable interactions with stationary phases like silica gel, causing significant peak tailing and poor recovery.

Q2: I have a crude mixture of cis and trans isomers. Which separation technique should I try first?

The best initial approach depends on the scale of your separation and the available equipment.

  • For Small-Scale (Analytical & <100 mg): High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] It offers high resolving power and is amenable to rapid method development. Normal-phase HPLC on a silica or cyano-bonded column is often a good starting point.

  • For Medium-Scale (100 mg - 5 g): Preparative flash column chromatography is a cost-effective first step.[2] While resolution may be lower than preparative HPLC, it can be effective for bulk separation, potentially enriching one isomer. This can be followed by a final polishing step with preparative HPLC if higher purity is required.

  • For Large-Scale (>5 g): Fractional crystallization becomes a more economically viable option.[3][4][5] This method relies on differences in solubility and crystal lattice packing between the isomers. It may require converting the free amines into salts (e.g., hydrochlorides, tartrates) to enhance crystallinity and exploit solubility differences.[6]

Q3: How can I definitively confirm the stereochemistry of my separated isomers?

Confirmation is critical. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Coupling Constants (³J): The key diagnostic is the coupling constant between the vicinal protons on the cyclopropane ring. For substituted cyclopropanes, the coupling constant for cis protons is typically larger (³J_cis ≈ 8-10 Hz) than for trans protons (³J_trans ≈ 4-6 Hz).

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments can show through-space correlations between protons on the aminomethyl group and substituents on the cyclopropane ring, confirming their relative orientation.

  • X-Ray Crystallography: If you can grow a suitable single crystal, this technique provides unambiguous, absolute structural determination.

Q4: My aminomethyl cyclopropane is also chiral, meaning I have four stereoisomers. What is the separation strategy?

You are dealing with two pairs of enantiomers. The strategy is a two-step process:

  • Separate the Diastereomers: First, separate the cis and trans pairs from each other using an achiral separation method like standard HPLC or flash chromatography.[7] You will now have two purified samples: one containing the (1R,2S)/(1S,2R) enantiomeric pair (cis) and another containing the (1R,2R)/(1S,2S) enantiomeric pair (trans).

  • Resolve the Enantiomers: Each of these purified diastereomeric pairs must then be separated into individual enantiomers using a chiral technique. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[8][9]

Troubleshooting Guides

This section addresses common problems encountered during the purification of aminomethyl cyclopropane isomers.

Chromatography (HPLC & Flash)

Q: My cis and trans peaks are co-eluting or have very poor resolution in normal-phase HPLC. What should I do?

This is the most common issue. Here is a systematic approach to improving resolution:

  • Reduce Mobile Phase Polarity: The isomers have very similar polarities. Decreasing the percentage of the polar modifier (e.g., ethanol, isopropanol) in your non-polar solvent (e.g., hexane) will increase retention times and allow more interaction with the stationary phase, often improving separation.[2][10]

  • Change the Polar Modifier: Sometimes, switching from ethanol to isopropanol (or vice-versa) can alter the specific hydrogen bonding interactions with your molecule and the stationary phase, significantly changing selectivity.

  • Try a Different Stationary Phase: If optimizing the mobile phase fails, change the column. If you are using silica, consider a cyano- or diol-bonded phase. These phases offer different electronic interactions and can provide the necessary selectivity that silica lacks.

  • Reduce Column Loading: Overloading the column is a common cause of poor peak shape and resolution.[2] For preparative work, reduce the amount of sample injected. A good starting point is a 1:100 ratio of compound to stationary phase by weight.

Q: I'm seeing severe peak tailing for my amine on a silica column. How can I fix this?

This is a classic problem caused by the basic amine interacting strongly with acidic silanol groups on the silica surface.

  • Add a Mobile Phase Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to compete for the active sites on the silica. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1% (v/v) is standard practice and dramatically improves peak shape.[11]

  • Use a Deactivated or End-Capped Column: Consider using a column specifically designed for separating basic compounds, or an end-capped column where the free silanol groups have been chemically passivated.[11]

Gas Chromatography (GC)

Q: My isomers are volatile, but they won't separate by GC. What parameters should I adjust?

  • Optimize the Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) is crucial for separating closely eluting isomers.[11] This maximizes the time the compounds spend partitioning between the mobile and stationary phases.

  • Select the Right Column: A mid-polarity stationary phase is often a good starting point. If that fails, increase the column length (e.g., from 30m to 60m) to increase the number of theoretical plates and enhance resolving power.[12]

  • Consider Derivatization: If the free amine is causing issues (e.g., peak tailing), consider derivatizing it to a less polar, more stable functional group like a trifluoroacetamide. This can improve peak shape and may alter the relative volatility of the isomers enough to achieve separation.

Supercritical Fluid Chromatography (SFC)

Q: When should I consider using SFC instead of normal-phase HPLC?

SFC is an excellent, often superior, alternative to normal-phase HPLC for isomer separation.[5] Consider SFC when:

  • You need very high throughput and fast separations. SFC runs are typically 3-5 times faster than HPLC.[13][14]

  • You are performing chiral separations. SFC often provides superior resolution for enantiomers compared to HPLC.[9][15]

  • You want to reduce solvent consumption. SFC uses supercritical CO₂, a green solvent, as the primary mobile phase, drastically reducing organic solvent waste.[13]

Crystallization

Q: My attempts at fractional crystallization are yielding an oil or a mixture of isomers. What can I try?

  • Form a Salt: The free amine may be too soluble or reluctant to form a stable crystal lattice. Reacting your isomer mixture with a chiral or achiral acid (e.g., HCl, tartaric acid, mandelic acid) to form a salt can drastically change solubility and improve crystallinity.[6][16] The resulting diastereomeric salts will have different physical properties, often making one salt selectively crystallize.[16]

  • Systematic Solvent Screening: Explore a wide range of solvent systems. Try dissolving the mixture in a good solvent (e.g., methanol, THF) and then slowly adding an anti-solvent (e.g., hexanes, diethyl ether) until turbidity appears, then allow it to slowly cool.[3][4]

  • Seeding: If you have a small amount of a pure isomer, use it to seed the supersaturated solution. This can promote the crystallization of that specific isomer.

Experimental Protocols & Data

Protocol 1: Preparative Normal-Phase HPLC for Diastereomer Separation

This protocol provides a starting point for separating cis and trans aminomethyl cyclopropane isomers.

  • Analytical Method Development:

    • Column: Silica or Cyano-bonded, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Start with a 95:5 (v/v) mixture of Hexane and Ethanol with 0.1% Triethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (if no strong chromophore is present).

    • Optimization: Adjust the ratio of Hexane:Ethanol to achieve a resolution (Rs) > 1.5 between the two isomer peaks.

  • Scale-Up to Preparative HPLC:

    • Column: Select a preparative column (e.g., 250 x 21.2 mm) with the same stationary phase as the analytical column.

    • Flow Rate: Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, a starting flow rate would be ~21 mL/min.

    • Sample Loading: Dissolve the crude mixture in the mobile phase. Inject a small amount first to confirm retention times, then gradually increase the loading until resolution begins to degrade.

    • Fraction Collection: Collect fractions based on the UV detector signal and analyze each by the analytical HPLC method to confirm purity.

    • Solvent Removal: Combine pure fractions and remove the solvent under reduced pressure.

ParameterAnalytical ScalePreparative ScaleRationale
Column ID 4.6 mm21.2 mmScale-up for higher loading capacity.
Stationary Phase Silica Gel, 5 µmSilica Gel, 5-10 µmMaintain the same selectivity.
Mobile Phase Hexane:Ethanol (95:5) + 0.1% TEAHexane:Ethanol (95:5) + 0.1% TEAKeep mobile phase consistent for predictable results.
Flow Rate 1.0 mL/min~21 mL/minFlow rate is scaled proportionally to the column cross-sectional area.
Sample Load ~1 mg50-200 mg (per injection)Maximize throughput while maintaining resolution.[17]
Diagram: General Workflow for Isomer Separation

G cluster_0 Separation Strategy cluster_1 Analysis & Confirmation Start Crude cis/trans Mixture IsChiral Is the molecule chiral? Start->IsChiral AchiralSep Separate Diastereomers (HPLC / Flash / Crystallization) IsChiral->AchiralSep Yes IsChiral->AchiralSep No PureCis Pure cis Isomer(s) AchiralSep->PureCis PureTrans Pure trans Isomer(s) AchiralSep->PureTrans Analysis Purity & Identity Check AchiralSep->Analysis ChiralSep Resolve Enantiomers (Chiral HPLC / SFC) ChiralSep->Analysis PureCis->ChiralSep PureTrans->ChiralSep NMR NMR Spectroscopy (Check ³J Coupling Constants) Analysis->NMR Xray X-Ray Crystallography (If crystals available) Analysis->Xray

Caption: A typical workflow for the complete separation and characterization of stereoisomers.

Diagram: Troubleshooting Poor HPLC Resolution

G Start Poor Resolution (Rs < 1.5) CheckLoad Is column overloaded? Start->CheckLoad ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad Yes Opt_MP Optimize Mobile Phase CheckLoad->Opt_MP No ReduceLoad->Start Re-inject Opt_SP Change Stationary Phase (e.g., Silica -> Cyano) Opt_MP->Opt_SP No Improvement Success Separation Achieved Opt_MP->Success Success Opt_SP->Success Success

Sources

Technical Support Center: Stability of Methyl 2-(Aminomethyl)cyclopropane-1-carboxylate Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and drug development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride?

The primary stability concerns for this molecule revolve around three main areas: hydrolysis of the methyl ester, hygroscopicity of the hydrochloride salt, and potential temperature-induced degradation. The presence of both an ester and a primary amine in a strained cyclopropane ring system, formulated as a hydrochloride salt, introduces specific vulnerabilities.

Q2: How does the hydrochloride salt form affect the stability of the compound?

The hydrochloride salt is generally introduced to improve solubility and handling of amine-containing compounds.[1][2] However, it can also increase the hygroscopicity, which is the tendency to absorb moisture from the air.[1][2] Absorbed water can then act as a reactant for the hydrolysis of the methyl ester, especially under certain pH and temperature conditions.[3]

Q3: Is the cyclopropane ring itself stable?

The cyclopropane ring, while possessing inherent ring strain, is generally stable under typical laboratory and storage conditions.[4][5] However, the substituents on the ring can influence its reactivity. In this molecule, the primary concern is not the opening of the cyclopropane ring itself during storage, but rather the reactions of the aminomethyl and carboxylate functional groups.

Q4: What are the optimal storage conditions for this compound?

Based on available data for similar compounds, methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[6] This minimizes exposure to moisture and reduces the rate of potential hydrolytic and thermal degradation. It is also advisable to protect it from light, as is a general best practice for amino acid derivatives.[7]

Q5: Can this compound undergo degradation during analytical sample preparation?

Yes, degradation can occur during sample preparation if conditions are not carefully controlled. For instance, prolonged exposure to highly acidic or basic aqueous solutions, especially at elevated temperatures, can accelerate the hydrolysis of the methyl ester.[8][9][10] When preparing solutions for analysis, it is recommended to use freshly prepared samples and maintain a controlled pH and temperature.

Troubleshooting Guide

Issue 1: I am observing a new, more polar peak in my HPLC analysis over time.
  • Potential Cause: This is a classic sign of ester hydrolysis. The methyl ester is likely being hydrolyzed to the corresponding carboxylic acid, which is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use a reference standard of the corresponding carboxylic acid to confirm the identity of the new peak. Alternatively, LC-MS can be used to identify the mass of the degradant.

    • Evaluate Storage: Check your storage conditions. Has the compound been exposed to high humidity or elevated temperatures? Ensure the container is tightly sealed.

    • Solvent Check: If the degradation is observed in a prepared solution, consider the pH and water content of your solvent. Buffering the solution may be necessary for short-term stability.

Issue 2: The physical appearance of the solid compound has changed (e.g., clumping, becoming sticky).
  • Potential Cause: This is likely due to the hygroscopic nature of the hydrochloride salt.[1][2] The absorption of atmospheric moisture is causing the physical change.

  • Troubleshooting Steps:

    • Storage Environment: Immediately move the compound to a desiccator or a dry box to remove excess moisture. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

    • Packaging: Ensure the container is appropriate and securely sealed. For highly hygroscopic materials, packaging with a desiccant may be beneficial.

Issue 3: I am seeing a loss of the parent compound peak with no obvious major degradant peak.
  • Potential Cause: This could indicate several possibilities, including the formation of multiple minor degradants, polymerization, or the formation of a degradant that is not detectable by your current analytical method (e.g., it is not UV-active or it is retained on the column).

  • Troubleshooting Steps:

    • Analytical Method Review: Check the mass balance of your chromatogram. If it is significantly less than 100%, consider that some degradants may not be eluting or are not being detected. A change in detection wavelength or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) might be necessary.

    • Forced Degradation Study: Performing a systematic forced degradation study (see protocol below) can help to identify the likely degradation pathways and products under various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Heat at 60°C.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Heat at 60°C.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

3. Sample Analysis:

  • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify degradants.

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride.

G cluster_main Methyl 2-(aminomethyl)cyclopropane-1-carboxylate HCl cluster_degradation Degradation Products A Methyl 2-(aminomethyl)cyclopropane- 1-carboxylate HCl B 2-(Aminomethyl)cyclopropane- 1-carboxylic acid A->B Hydrolysis (H₂O, Acid/Base) C Oxidative Degradants A->C Oxidation (e.g., H₂O₂) D Photolytic Degradants A->D Photolysis (Light)

Caption: Potential degradation pathways for the target compound.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C[6]Reduces the rate of potential hydrolytic and thermal degradation.
Storage Atmosphere Dry, inert gas (e.g., N₂)Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Light Exposure Protected from lightPrevents potential photolytic degradation.[7]
pH of Solutions Near neutral (if possible)Minimizes acid or base-catalyzed hydrolysis of the ester.[10]

Conclusion

The stability of methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride is primarily influenced by its susceptibility to hydrolysis and its hygroscopic nature. By understanding these vulnerabilities and implementing the appropriate storage and handling procedures, researchers can ensure the integrity of the compound for their experimental needs. The troubleshooting guide and experimental protocols provided here offer a framework for addressing common stability-related issues.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available from: [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Available from: [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. (2021). Available from: [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid. Google Patents. (CN104447293A).
  • Methyl Esters. Organic Chemistry Portal. Available from: [Link]

  • Physical Stability of Pharmaceutical Salts and Cocrystals in Drug Product Environment. University of Minnesota Digital Conservancy. (2017). Available from: [Link]

  • Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. ResearchGate. (2012). Available from: [Link]

  • Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. J-STAGE. Available from: [Link]

  • Reaction of 1-amino-2-methylenecyclopropane-1-carboxylate with 1-aminocyclopropane-1-carboxylate deaminase: analysis and mechanistic implications. PubMed. (2003). Available from: [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. (EP 0675867 B1). Available from: [Link]

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. PMC. (2020). Available from: [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Available from: [Link]

  • The synthesis of cyclopropane amino acids and peptides. Google Patents. (EP0135429A1).
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (2010). Available from: [Link]

  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers. (2023). Available from: [Link]

  • Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. PMC. (2017). Available from: [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. (2025). Available from: [Link]

Sources

troubleshooting low yields in cyclopropanation of electron-deficient alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CYCLO-EDA-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage & Diagnostics: The "Electronic Mismatch"

Welcome to the Technical Support Center. If you are experiencing low yields (<20%) or no reaction when cyclopropanating electron-deficient alkenes (e.g.,


-unsaturated ketones, esters, nitroalkenes), you are likely fighting an electronic mismatch .
The Core Problem

Standard cyclopropanation methods (Simmons-Smith, Rhodium-catalyzed diazo decomposition) generate electrophilic carbenes or carbenoids.

  • The Mismatch: Your substrate (electron-deficient alkene) has a low-energy LUMO and is electron-poor. The standard carbene is also electron-poor.

  • The Result: High activation energy barrier, leading to no reaction, or side reactions (dimerization of the carbene source).

The Solution Strategy

You must invert the polarity of the attacking species. You need a nucleophilic carbon source or a radical mechanism.

Method Selection Decision Tree

Use the following logic to select the correct protocol for your substrate.

MethodSelection Start START: Substrate Analysis SubstrateType Is the alkene Electron-Deficient? (e.g., Enone, Acrylate, Nitroalkene) Start->SubstrateType Standard STOP: Use Standard Simmons-Smith or Rh2(OAc)4 SubstrateType->Standard No (Electron-Rich/Neutral) Diazo Must you use a Diazo compound (e.g., EDA)? SubstrateType->Diazo Yes YlidePath Method A: Corey-Chaykovsky (Sulfur Ylides) Diazo->YlidePath No (Flexible) CoPath Method B: Metalloradical Catalysis (Co(II)-Porphyrins) Diazo->CoPath Yes (Diazo Required) MIRCPath Method C: MIRC (Halogenated Nucleophiles) Diazo->MIRCPath No (Alternative)

Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics.

Module A: Sulfur Ylides (Corey-Chaykovsky)

Best for: Enones, Nitroalkenes. Mechanism: Nucleophilic addition followed by intramolecular substitution.

Troubleshooting FAQ

Q: I am getting epoxides instead of cyclopropanes. Why? A: You are likely using a sulfonium ylide (from dimethyl sulfide) instead of a sulfoxonium ylide (from DMSO).

  • The Science: Sulfonium ylides (kinetic control) add irreversibly to the carbonyl oxygen. Sulfoxonium ylides (thermodynamic control) add reversibly to the carbonyl but irreversibly to the alkene (Michael addition), favoring cyclopropanation.

  • Fix: Switch your precursor to Trimethylsulfoxonium Iodide (TMSOI) .

Q: My yield is low (<30%) even with TMSOI. A: Check your solvent dryness and base strength.

  • The Science: The ylide is formed in situ.[1] If the DMSO is wet, the base (typically NaH) is quenched. If the base is too weak, ylide concentration remains low.

  • Fix: Use anhydrous DMSO. Ensure NaH is high quality (oil-free or accounted for).

Q: I see the Michael adduct (linear chain) but no ring closure. A: The leaving group displacement is too slow.

  • Fix: Increase temperature to 50–60°C. If using a MIRC approach with a halogen, ensure the base is strong enough to deprotonate the intermediate for the second step (ring closure).

Protocol: Standard Corey-Chaykovsky Cyclopropanation
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (60% dispersion, 1.5 eq), Anhydrous DMSO.

  • Ylide Formation: To a flame-dried flask under Ar, add NaH. Add DMSO slowly (gas evolution!). Stir at RT for 30 min until the solution is clear (formation of dimsyl anion).

  • Addition: Add Trimethylsulfoxonium iodide solid in portions. Stir 30 min. Solution becomes milky/cloudy.

  • Substrate: Add the enone (1.0 eq) dissolved in minimal DMSO dropwise.

  • Reaction: Stir at RT for 2–4 h. If TLC shows intermediate but no product, heat to 50°C.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (DMSO is hard to remove from EtOAc).

Module B: Metalloradical Catalysis (Cobalt-Catalyzed)

Best for: Acrylates, strict requirement for Diazoacetates. Mechanism: Radical-type carbene transfer (Co(II) metalloradical).

Troubleshooting FAQ

Q: I used Rh2(OAc)4 and got <5% yield. A: Rhodium carbenoids are electrophilic. They repel the electron-deficient alkene.

  • Fix: Switch to Co(TPP) (Tetraphenylporphyrin Cobalt(II)). Cobalt operates via a radical mechanism (SOMO-LUMO interaction) that is much faster on electron-deficient substrates [1].

Q: The diazo compound is dimerizing (fumarate/maleate formation). A: The carbene concentration is too high relative to the capture rate by the alkene.

  • Fix: Implement slow addition of the diazo compound using a syringe pump (over 4–8 hours). Keep the alkene concentration high (neat or saturated solution).

Q: The catalyst dies (turns from red/brown to green/black) before completion. A: Catalyst poisoning or oxidation.

  • Fix: Co(II) is sensitive. Ensure rigorous degassing (freeze-pump-thaw). Use a reducing agent (like a trace of phenylhydrazine) if necessary to reactivate oxidized Co(III) back to active Co(II).

Protocol: Co(II)-Catalyzed Cyclopropanation (Zhang Conditions)
  • Catalyst: [Co(TPP)] (1 mol%).

  • Solvent: Toluene or Chlorobenzene (degassed).

  • Setup: Flame-dried Schlenk tube. Add alkene (1.0 eq) and Catalyst.

  • Diazo Addition: Dissolve Diazo ester (1.2 eq) in toluene. Add via syringe pump over 4 hours at RT or 40°C.

  • Note: The reaction mixture should remain reddish. A color change to green indicates catalyst death (oxidation).

Module C: MIRC (Michael-Initiated Ring Closure)

Best for: Highly functionalized cyclopropanes, avoiding diazo hazards.

Troubleshooting FAQ

Q: Reaction stops at the open-chain intermediate. A: The intermediate enolate is protonated before it can displace the leaving group.

  • Fix: Use a non-protic solvent (THF, DMF) and 2.0+ equivalents of base. If using bromomalonate, DBU is often superior to inorganic bases.

Data Comparison: Method Efficiency
Substrate ClassStandard Rh(II)Corey-Chaykovsky (TMSOI)Co(II) Porphyrin
Enone Poor (<10%)Excellent (>85%) Good (60-80%)
Nitroalkene FailGood (70-80%) Moderate
Acrylate Poor (10-30%)Moderate (40-60%)Excellent (>90%)
Styrene (e-rich) GoodPoorGood

Visual Troubleshooting Guide

Troubleshooting Issue Issue: Low Yield with Enone CheckReagent Check Reagent: Sulfonium or Sulfoxonium? Issue->CheckReagent Epoxide Result: Epoxide Formed CheckReagent->Epoxide Sulfonium used CheckCond Check Conditions: Base/Solvent CheckReagent->CheckCond Sulfoxonium used Fix1 Fix: Switch to TMSOI (Sulfoxonium) Epoxide->Fix1 NoRxn Result: No Reaction CheckCond->NoRxn CheckTemp Check Temp: Ring Closure Step CheckCond->CheckTemp Reagents OK Fix2 Fix: Dry DMSO, Fresh NaH NoRxn->Fix2 Intermediate Result: Linear Adduct CheckTemp->Intermediate Fix3 Fix: Heat to 60°C Intermediate->Fix3

Figure 2: Diagnostic workflow for sulfur ylide mediated cyclopropanation failures.

References

  • Cobalt-Catalyzed Asymmetric Cyclopropanation of Electron-Deficient Olefins. Journal of the American Chemical Society. [Link][2]

  • The Corey-Chaykovsky Reaction: Mechanism and Scope. Journal of the American Chemical Society. [Link]

  • Catalytic Cyclopropanation of Electron-Deficient Alkenes Mediated by Chiral and Achiral Sulfides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Simmons-Smith Reaction Limitations and Modern Alternatives. Organic Chemistry Portal. [Link][3]

Sources

Technical Support Center: Purification of Polar Cyclopropane Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Polar Cyclopropane Amino Esters Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0

Introduction: The "Strain-Polarity" Paradox

Purifying cyclopropane amino esters presents a dual challenge: high polarity (leading to poor retention or streaking on silica) and ring strain (creating susceptibility to ring-opening or isomerization). While cyclopropane esters exhibit surprising hydrolytic stability due to hyperconjugative effects [1], they remain sensitive to strong Lewis acids and nucleophilic attack.

This guide provides self-validating protocols to navigate these challenges, moving beyond standard "flash chromatography" into specialized workups and separation techniques.

Module 1: Chromatographic Purification (The "Separation" Phase)

Decision Matrix: Selecting the Right Stationary Phase

Before starting, assess the solubility and basicity of your specific ester.

purification_strategy Start Crude Cyclopropane Amino Ester CheckSolubility Solubility Check: Soluble in 10% EtOAc/Hex? Start->CheckSolubility NP_Flash Normal Phase Silica (Standard) CheckSolubility->NP_Flash Yes (Lipophilic PG) Polar_Mod Normal Phase + Modifier (DCM/MeOH/NH4OH) CheckSolubility->Polar_Mod Marginal (Free Base) Reverse_Phase Reverse Phase (C18) (Acidic Buffer) CheckSolubility->Reverse_Phase No (Highly Polar/Salt) Streak Add 1% Et3N to eluent NP_Flash->Streak Streaking? Streak2 Switch to C18 or Amine-functionalized Silica Polar_Mod->Streak2 Poor Resolution?

Figure 1: Decision matrix for selecting the optimal stationary phase based on compound solubility and polarity.

Troubleshooting Guide: Normal Phase Silica

The Issue: Polar amino esters often interact with the acidic silanols of silica gel, causing "streaking" (tailing) and co-elution of impurities.

Protocol A: The "Basified" Silica Method Use this when your compound is a free amine or has weak protecting groups.

  • Column Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexane/EtOAc (or DCM) before loading the sample. This neutralizes acidic sites.

  • Eluent System: Use a gradient of DCM:MeOH (95:5 to 80:20) containing 0.5% NH₄OH (aq) .

    • Expert Insight: The aqueous ammonia suppresses protonation of the amine, sharpening the peak shape.

  • Loading: Dissolve the crude in a minimum amount of DCM. If insoluble, use a "dry load" technique (adsorb onto Celite or neutral alumina).

Protocol B: Reverse Phase (C18) - The "Salt" Strategy Use this for highly polar, water-soluble esters or when cis/trans separation is difficult on silica.

  • Mobile Phase: Water (0.1% TFA or Formic Acid) / Acetonitrile.

  • Mechanism: The acid protonates the amine, ensuring a single charged species.

  • Post-Run Workup: Lyophilize to obtain the stable salt form (TFA salt or Formate salt).

    • Warning: Do not use basic buffers (pH > 8) on standard C18 silica columns as it dissolves the silica matrix.

Module 2: Diastereomer Separation (Cis/Trans)

Separating cis and trans isomers of 2-substituted cyclopropane amino esters is a critical bottleneck.

Comparative Separation Data
MethodSuitabilityResolution MechanismProsCons
Flash Chromatography LowPolarity difference (Dipole moment)Cheap, scalableOften insufficient resolution; requires slow gradient (0.5% slope).
Recrystallization HighLattice energy / SolubilityHigh purity (>99% de)Lower yield; requires specific solvent screening (e.g., EtOAc/Hexane).
Selective Hydrolysis MediumSteric hindranceKinetic resolutionDestructive (converts ester to acid); requires re-esterification.
Prep-HPLC (C18) HighHydrophobicityExcellent separationExpensive; capacity limits.
Protocol C: Fractional Crystallization (The "Scalable" Solution)

Based on differential solubility of hydrochloride salts [2, 4].

  • Salt Formation: Dissolve the crude free base ester in EtOAc . Add 1.1 eq of HCl (4M in Dioxane) dropwise at 0°C.

  • Precipitation: A white solid will form. If oil forms, add n-Hexane or Diethyl Ether until turbid.

  • Heating Cycle: Heat the suspension to reflux (dissolution) and allow to cool slowly to Room Temperature (RT).

  • Filtration: Filter the crystals.

    • Validation: Check the mother liquor.[1] Usually, the cis-isomer (more polar/compact) crystallizes preferentially, leaving the trans-isomer in the mother liquor (or vice-versa depending on substituents).

  • Recycle: Evaporate the mother liquor and repeat to recover the other isomer.

Module 3: Chemical Stability & Workup

Workflow: The "Safe Zone" Extraction

Cyclopropane esters are stable, but the ring can open under strong acidic conditions or nucleophilic attack.

workup_flow Reaction Reaction Mixture (Crude) Quench Quench: Sat. NaHCO3 (pH 7-8) Reaction->Quench Neutralize Extract Extract: EtOAc or DCM Quench->Extract Wash Wash: Brine Extract->Wash Dry Dry: Na2SO4 (Avoid MgSO4 if Lewis Acid sensitive) Wash->Dry Conc Concentrate: < 40°C Dry->Conc Warning AVOID: Strong Acid (pH < 2) High Temp (> 60°C) Warning->Quench Risk of Ring Opening

Figure 2: Optimized workup workflow to maintain cyclopropane ring integrity.

Critical Stability Parameters:

  • pH Limits: Maintain pH 4–9 during workup. Strong acids (pH < 1) can catalyze ring opening via homo-Michael addition pathways.

  • Temperature: Do not heat crude mixtures > 50°C if free amines are present, as intermolecular aminolysis (polymerization) or diketopiperazine formation can occur.

  • Solvents: Avoid nucleophilic solvents (like MeOH) during prolonged storage of the free base to prevent transesterification.

Frequently Asked Questions (FAQ)

Q1: My compound is an oil and won't crystallize. How do I solidify it?

  • Answer: Cyclopropane amino esters often form oils due to mixtures of rotamers or diastereomers.

    • Fix: Convert it to a specific salt. The p-Toluenesulfonate (Tosylate) salt often crystallizes better than HCl salts due to the large, planar counterion. Dissolve the amine in Et2O and add 1 eq of p-TsOH·H2O in Et2O.

Q2: I see a "doublet" of peaks in NMR, but the LCMS shows one peak. Is it impure?

  • Answer: Likely not. This is often Rotamerism (restricted rotation) if you have a carbamate protecting group (Boc, Cbz) on the nitrogen.

    • Validation: Run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce into one, it is a single pure compound. If they remain distinct, you have diastereomers (cis/trans).

Q3: Can I use automated flash chromatography (e.g., Combiflash)?

  • Answer: Yes, but standard UV detection (254 nm) is weak for aliphatic amino esters.

    • Fix: Use ELSD (Evaporative Light Scattering Detector) or stain TLC plates with Ninhydrin (for free amines) or KMnO4 (for the cyclopropane ring) to verify fractions.

References

  • Vertex Pharmaceuticals. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.

  • Sumitomo Chemical Co. (1980). Process of separating cis and trans isomers of cyclopropane carboxylic acids. US Patent 4,345,090.[2]

  • ResearchGate. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid.

  • University of Bristol. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters.

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids: Pre-column Derivatization.

Sources

Validation & Comparative

NMR characterization of methyl 2-(aminomethyl)cyclopropane-1-carboxylate isomers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter conformationally restricted scaffolds in drug discovery pipelines. Methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a prime example: a highly versatile, rigidified GABA analogue scaffold possessing two chiral centers. This geometry gives rise to four distinct stereoisomers—two diastereomeric pairs (cis and trans), each consisting of two enantiomers (1R,2R; 1S,2S and 1R,2S; 1S,2R).

In pharmaceutical development, assigning the exact relative and absolute stereochemistry of these isomers is non-negotiable, as the spatial orientation of the amine and ester pharmacophores dictates target binding affinity. This guide objectively compares the three primary analytical methodologies used to resolve these isomers, providing the mechanistic causality and self-validating experimental protocols required for definitive characterization.

Comparative Analysis of Analytical Alternatives

To fully characterize the stereoisomers of methyl 2-(aminomethyl)cyclopropane-1-carboxylate, researchers must choose between direct spectroscopic methods and chemical derivatization techniques. Each approach serves a distinct diagnostic purpose.

Alternative A: 1D ¹H NMR & 2D NOESY (Direct Spectroscopic Analysis)

Best for: Resolving cis vs. trans diastereomers. The Causality: The cyclopropane ring is highly strained, locking the protons into rigid spatial arrangements. According to the Karplus equation, vicinal coupling constants (


) are heavily dependent on the dihedral angle. In cyclopropanes, the dihedral angle for cis protons is rigidly fixed near 0°, leading to maximum orbital overlap and a large 

(typically 8–12 Hz) [1]. Conversely, trans protons are locked at a dihedral angle of approximately 144°, resulting in a significantly weaker coupling

(4–8 Hz) [2]. Furthermore, 2D NOESY provides a self-validating check: a strong Nuclear Overhauser Effect (NOE) cross-peak between the cyclopropyl ring protons definitively confirms a cis relationship.
Alternative B: Mosher’s Amide Derivatization (Chiral Derivatizing Agents - CDAs)

Best for: Determining the absolute configuration of enantiomers. The Causality: Direct NMR cannot distinguish enantiomers because they are magnetically equivalent. By reacting the primary amine with an enantiopure Chiral Derivatizing Agent (CDA) like


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride), we convert the enantiomers into diastereomeric amides. In solution, the resulting Mosher's amide adopts a preferred conformation where the trifluoromethyl group, the carbonyl oxygen, and the methine proton are coplanar. This forces the phenyl ring to sit above one face of the molecule, creating a diamagnetic shielding cone. Protons trapped in this cone experience a measurable upfield chemical shift [3]. By calculating the difference in chemical shifts (

), we can map the absolute configuration [4].
Alternative C: Chiral Solvating Agents (CSAs)

Best for: Rapid, high-throughput determination of Enantiomeric Excess (ee%). The Causality: Instead of forming covalent bonds, CSAs (like Lanthanide shift reagents, e.g., Eu(hfc)₃) form transient, non-covalent diastereomeric complexes with the amine in the NMR tube. While this rapidly splits the enantiomeric signals for quick integration (ee% calculation), it is generally unreliable for assigning absolute configuration due to the unpredictable geometry of the transient complex.

Quantitative Data & Performance Comparison

Table 1: Performance Comparison of Analytical Workflows

FeatureDirect NMR (1D/2D NOESY)Mosher's Derivatization (CDA)Lanthanide Shift Reagents (CSA)
Primary Target Relative Stereochemistry (cis/trans)Absolute Configuration (R/S)Enantiomeric Excess (ee%)
Sample Destructiveness Non-destructiveDestructive (Covalent modification)Semi-destructive (Complexation)
Throughput High (< 30 mins)Low (Requires overnight reaction)Medium (Requires titration)
Mechanistic Basis Dihedral angles & through-space NOEDiamagnetic anisotropic shieldingParamagnetic induced shifts

Table 2: Expected ¹H NMR Parameters for Diastereomeric Differentiation

Parametercis-Isomertrans-IsomerMechanistic Rationale
Vicinal Coupling (

)
8.0 – 12.0 Hz4.0 – 8.0 HzDihedral angle ~0° (cis) vs ~144° (trans) dictates orbital overlap.
NOESY Cross-peaks Strong (H1 ↔ H2)Absent / Very WeakProtons must be < 5 Å apart for NOE transfer; trans protons exceed optimal distance.
Ester Methyl Shift (

)
~3.65 ppm~3.72 ppmSteric compression in the cis isomer slightly alters the local magnetic environment.

Experimental Workflows & Logical Architecture

G N1 Methyl 2-(aminomethyl) cyclopropane-1-carboxylate N2 1D 1H NMR & 2D NOESY N1->N2 Determine Relative Stereochemistry N3 cis/trans Diastereomers Resolved N2->N3 N4 Chiral Derivatization (MTPA-Cl) N3->N4 Isolate Enantiomeric Pairs N5 Absolute Configuration (Enantiomers Resolved) N4->N5 Calculate Δδ(SR)

Logical workflow for the complete stereochemical resolution of cyclopropane isomers.

Protocol 1: Self-Validating Diastereomer Differentiation (1D/2D NMR)

Note: This protocol acts as a self-validating system by cross-referencing J-coupling values with through-space NOE data.

  • Sample Preparation: Dissolve 15 mg of the free base methyl 2-(aminomethyl)cyclopropane-1-carboxylate in 0.6 mL of CDCl₃ (100% D, containing 0.03% v/v TMS).

  • 1D ¹H Acquisition: Acquire a standard 1D ¹H spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration.

  • Coupling Analysis: Extract the multiplets for the cyclopropyl ring protons (typically between 0.8 ppm and 2.0 ppm). Measure the

    
     coupling constants. A coupling of >8 Hz indicates a cis relationship [1].
    
  • 2D NOESY Validation: Acquire a 2D NOESY spectrum with a mixing time of 400–600 ms.

  • Data Interpretation: Look for a cross-peak between the H1 (alpha to the ester) and H2 (alpha to the aminomethyl) protons. The presence of this cross-peak validates the cis assignment derived from the Karplus equation.

MosherLogic A Enantiopure Amine B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D Obtain δ(S) from (R)-MTPA amide B->D Yields (S)-Amide E Obtain δ(R) from (S)-MTPA amide C->E Yields (R)-Amide F Calculate Δδ = δ(S) - δ(R) D->F E->F G Assign Absolute Configuration F->G Map Shielding Cone

Mechanistic decision tree for assigning absolute configuration via Mosher's method.

Protocol 2: In-Situ Mosher’s Amide Derivatization for Absolute Configuration

Note: Due to Cahn-Ingold-Prelog (CIP) priority rules, reacting with (R)-MTPA-Cl yields the (S)-MTPA amide, and vice versa. This protocol is designed to be monitored in-situ to validate reaction completion.

  • Preparation of Parallel Reactions: Prepare two dry NMR tubes. To each, add 5 mg of the enantiopure amine and 0.5 mL of anhydrous CDCl₃.

  • Base Addition: Add 10

    
    L of anhydrous pyridine-d5 to both tubes to act as an acid scavenger.
    
  • Derivatization:

    • To Tube 1, add 2 equivalents of (R)-(-)-MTPA-Cl.

    • To Tube 2, add 2 equivalents of (S)-(+)-MTPA-Cl.

  • In-Situ Monitoring: Cap the tubes, shake vigorously, and let sit for 1 hour at room temperature. Acquire a rapid 1D ¹H NMR spectrum. The disappearance of the free aminomethyl protons (~2.7 ppm) and the appearance of the amide downfield (~6.5 ppm) validates reaction completion.

  • Data Extraction & Calculation: Once complete, assign the chemical shifts of the cyclopropyl protons (

    
     and 
    
    
    
    ) for both the (S)-amide (from Tube 1) and the (R)-amide (from Tube 2).
  • Stereochemical Assignment: Calculate

    
    . Protons with a positive 
    
    
    
    are located on the right side of the Mosher model (shielded in the R-amide), while protons with a negative
    
    
    are on the left side (shielded in the S-amide) [4]. Map these coordinates to the 3D structure to assign the absolute configuration.

References

  • BenchChem. "A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane." BenchChem.
  • Hutton, H. M., & Schaefer, T. "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES." Canadian Science Publishing.
  • National Institutes of Health (PMC).
  • Oregon State University. "Mosher ester derivatives for assignment of absolute stereochemistry.

comparing biological activity of rigid GABA analogues vs flexible GABA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Entropy Cost of Flexibility


-Aminobutyric acid (GABA) is the quintessential flexible neurotransmitter. In solution, it exists as a dynamic ensemble of conformers, rapidly interconverting between folded (gauche) and extended (trans) states. While this flexibility allows GABA to act as a "master key" for multiple receptor subtypes (GABA-A, GABA-B, and GABA-C/

), it comes at a thermodynamic cost. Upon binding, the flexible molecule must freeze into a single bioactive conformation, resulting in a significant penalty in conformational entropy.

Rigid analogues —such as Muscimol, Baclofen, and CACA—circumvent this penalty. By chemically locking the GABA pharmacophore into a specific conformation, these molecules act as pre-organized "keys." This guide compares the biological activity of these rigid analogues against native GABA, providing the structural rationale for their selectivity and the experimental protocols required to validate their activity.

Structural Basis of Selectivity: The "Lock and Key" Mechanism

The biological activity of GABA analogues is dictated by their ability to mimic the specific bioactive conformation required by each receptor subtype.

The Conformational Spectrum[1]
  • GABA (Flexible): Binds to all subtypes but with lower affinity due to entropy loss during binding.

  • GABA-A Agonists (Extended-like): The GABA-A orthosteric site generally prefers an extended or partially extended conformation.

    • Muscimol:[1][2][3][4] A rigid isoxazole ring mimics the GABA carboxylate and amine in a planar, restricted conformation. It binds with higher affinity than GABA because it is pre-organized.

  • GABA-B Agonists (Extended, distinct steric profile):

    • Baclofen:[1][2][5] Adds a p-chlorophenyl ring to the GABA backbone. This bulk prevents binding to the GABA-A pocket while satisfying the GABA-B binding requirements.

  • GABA-C (

    
    ) Agonists (Folded): 
    
    • CACA (cis-4-aminocrotonic acid):[5] Locks GABA into a folded (cis) conformation.[6] This analogue is the critical tool for distinguishing GABA-C (rho) receptors, as it is inactive at GABA-A and GABA-B.

Visualization of Selectivity Logic

GABA_Selectivity GABA Flexible GABA (Dynamic Ensemble) GABA_A GABA-A Receptor (Cl- Channel) GABA->GABA_A High Entropy Cost GABA_B GABA-B Receptor (GPCR) GABA->GABA_B GABA_C GABA-C (rho) Receptor (Cl- Channel) GABA->GABA_C Muscimol Muscimol (Rigid/Planar) Muscimol->GABA_A High Affinity (Agonist) Muscimol->GABA_B No Binding Baclofen Baclofen (Steric Bulk) Baclofen->GABA_A Inactive Baclofen->GABA_B Selective Agonist CACA CACA (Folded/Cis) CACA->GABA_A Inactive CACA->GABA_C Selective Partial Agonist

Figure 1: Selectivity profile of rigid GABA analogues. Rigidification directs the molecule to specific receptor subtypes by mimicking the unique bioactive conformation required by each.

Comparative Biological Activity Data[3][5][7]

The following table synthesizes representative binding affinity (


 or 

) and functional potency (

) data. Note: Absolute values vary by tissue preparation and expression system; these values represent relative potencies.
CompoundStructure TypeGABA-A ActivityGABA-B ActivityGABA-C (

) Activity
Key Application
GABA Flexible ChainAgonist (

)
Agonist (

)
Agonist (

)
Endogenous ligand; non-selective reference.
Muscimol Rigid IsoxazolePotent Agonist (

)
InactiveWeak/InactiveStandard radioligand for GABA-A site mapping.
Baclofen

-subst. Chain
Inactive (

)
Selective Agonist (

)
InactiveDefining GABA-B mediated inhibition.
CACA Rigid Cis-AlkeneInactiveInactivePartial Agonist (

)
Pharmacological isolation of GABA-C (

) receptors.
TACA Rigid Trans-AlkenePotent AgonistWeak AgonistPotent Agonist (

)
Potent GABA-C probe (but less selective than CACA).
THIP Rigid BicyclicPartial/Super AgonistInactiveInactiveStudying extrasynaptic (

-containing) GABA-A receptors.

Key Insight: Muscimol often exhibits higher affinity than GABA itself at the GABA-A receptor because it does not pay the entropy cost of folding into the active conformation.

Experimental Protocols for Validation

To objectively compare these analogues, two distinct assay types are required: Radioligand Binding (to determine affinity,


) and Electrophysiology  (to determine functional efficacy, 

).
Radioligand Binding Assay (GABA-A Focus)

Objective: Determine the affinity of a rigid analogue by displacing


-Muscimol.

Reagents:

  • Radioligand:

    
    -Muscimol (Specific Activity ~20-30 Ci/mmol).
    
  • Tissue: Rat cortical synaptic membranes (rich in GABA-A).

  • Non-specific control: 100

    
     GABA (saturating concentration).
    

Protocol:

  • Membrane Prep (Critical): Homogenize tissue in 0.32 M sucrose. Centrifuge (1000 x g) to remove debris. Centrifuge supernatant (20,000 x g) to pellet membranes.

    • Wash Step: Resuspend pellet in 50 mM Tris-Citrate (pH 7.4) and centrifuge 3x .

    • Freeze-Thaw: Freeze pellet at -80°C, thaw, and wash again. Why? This lyses synaptosomes and removes endogenous GABA, which would otherwise compete with the radioligand.

  • Incubation: In 96-well plates, mix:

    • 50

      
       Membrane suspension (100-200 
      
      
      
      protein).
    • 50

      
      
      
      
      
      -Muscimol (Final conc. 2-5 nM).
    • 50

      
       Test Compound (Rigid analogue at varying conc. 
      
      
      
      to
      
      
      ).
  • Equilibrium: Incubate at 4°C for 60 minutes. (Low temp reduces enzymatic degradation and receptor desensitization).

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.3% PEI (reduces non-specific binding to filter). Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting. Plot % bound vs. log[concentration] to derive

    
    .
    
Whole-Cell Patch Clamp Electrophysiology

Objective: Measure functional potency (


) and efficacy (current amplitude).

System: Acute brain slices (e.g., Hippocampus) or HEK293 cells expressing recombinant receptors.

Protocol:

  • Internal Solution (Pipette): Cesium-based (Cs-Gluconate).

    • Why? Cs+ blocks Potassium (

      
      ) channels, isolating the Chloride (
      
      
      
      ) currents mediated by GABA receptors.
  • External Solution (Bath): aCSF containing TTX (1

    
    ) and CNQX/AP5.
    
    • Why? Blocks action potentials (Na+) and Glutamate receptors (AMPA/NMDA), isolating inhibitory currents.

  • Configuration: Establish a Giga-ohm seal (>1 G

    
    ) and break in to achieve Whole-Cell  mode.
    
  • Voltage Clamp: Hold membrane potential at 0 mV.

    • Why? The reversal potential for

      
       is typically ~-70 mV.[7] Holding at 0 mV creates a large driving force for 
      
      
      
      influx, resulting in large outward currents (upward deflection).
  • Application: Use a Puff Pipette (picospritzer) positioned 20-40

    
     from the soma.
    
    • Apply GABA (control) and Rigid Analogue (test) in short pulses (10-100 ms).

  • Analysis: Measure peak current amplitude (pA). Normalize response of Analogue to maximal GABA response.

Signaling Pathway Visualization

Understanding the downstream effects is crucial when choosing an analogue. GABA-A/C are ionotropic (fast), while GABA-B is metabotropic (slow).

GABA_Signaling cluster_Ionotropic Fast Inhibition (GABA-A / GABA-C) cluster_Metabotropic Slow Inhibition (GABA-B) Ligand_A Muscimol / TACA Receptor_A GABA-A / GABA-C (Cl- Channel) Ligand_A->Receptor_A Action_A Channel Opening (Cl- Influx) Receptor_A->Action_A Effect_A Hyperpolarization (Fast IPSP) Action_A->Effect_A Ligand_B Baclofen Receptor_B GABA-B Receptor (GPCR) Ligand_B->Receptor_B G_Protein Gi/o Protein Activation Receptor_B->G_Protein Effector_1 Inhibit Adenylyl Cyclase (↓ cAMP) G_Protein->Effector_1 Effector_2 Open GIRK Channels (K+ Efflux) G_Protein->Effector_2 Effector_3 Close Ca2+ Channels (↓ Transmitter Release) G_Protein->Effector_3 Effect_B Slow IPSP & Presynaptic Inhibition Effector_2->Effect_B Effector_3->Effect_B

Figure 2: Divergent signaling pathways. Rigid analogues selectively activate either the fast ionotropic pathway (Muscimol/TACA) or the slow metabotropic pathway (Baclofen).

References

  • Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. Link

  • Johnston, G. A. R. (1996). GABAC receptors: relatively simple transmitter-gated ion channels. Trends in Pharmacological Sciences, 17(9), 319-323. Link

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry, 45(14), 1285-1294. Link

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264. Link

  • BenchChem. Application Notes and Protocols for Radioligand Binding Assays for GABA-A Receptor Sites. Link

Sources

Precision Determination of Enantiomeric Excess in Cyclopropane Amino Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformationally Restricted Challenge

Cyclopropane amino acids (CPAAs), such as 1-aminocyclopropanecarboxylic acid (ACC) and its 2-substituted derivatives (e.g., vinyl-ACCA, phenyl-ACCA), represent a critical class of non-proteinogenic amino acids. Their rigid cyclopropyl backbone locks the peptide backbone into specific conformations, making them invaluable in the design of peptidomimetics and HCV protease inhibitors (e.g., Danoprevir, Grazoprevir).

However, determining the enantiomeric excess (ee) of CPAAs presents unique analytical challenges. Their zwitterionic nature, often poor UV absorption (lack of chromophores), and the steric bulk of the cyclopropane ring complicate standard chiral separation techniques.

This guide objectively compares the three dominant strategies for CPAA ee determination: Direct Chiral Ligand Exchange (Crown Ether) , Zwitterionic Ion-Exchange (ZWIX) , and Indirect Derivatization (Polysaccharide CSPs) .

Strategic Analysis: Selecting the Right Methodology

The choice of method is not merely about separation; it is about the balance between throughput , sensitivity , and kinetic integrity .

Comparative Analysis of Analytical Techniques
FeatureMethod A: Crown Ether CSP (Direct)Method B: Zwitterionic CSP (Direct)Method C: Derivatization + Polysaccharide (Indirect)
Primary Mechanism Host-Guest Complexation (Ammonium ion inclusion)Double Ion-Pairing (Zwitterionic recognition)H-Bonding /

-

Interaction
Target Analyte Free Amino Acids (Primary amines only)Free Amino Acids (Underivatized)N-Protected / Esterified AAs
Elution Order Predictable (D-form typically elutes first on CR(+))Reversible (Switch between ZWIX(+) and (-))Variable (Trial & error required)
Sample Prep Minimal (Dissolve in mobile phase)MinimalHigh (Requires chemical modification)
Risk of Racemization None (Ambient/Low temp)NoneModerate (During derivatization steps)
Detection UV (200-210 nm) or ELSD/CADUV or LC-MS (Highly compatible)UV/Fluorescence (High sensitivity)
Throughput HighHighLow (Due to prep time)
Expert Insight: The Causality of Choice
  • Why Crown Ethers (CROWNPAK)?

    • The Geometric Lock: The 18-crown-6 ether moiety in CROWNPAK columns forms a specific inclusion complex with the protonated primary amine (

      
      ) of the amino acid. The three hydrogens of the ammonium group form hydrogen bonds with the ether oxygens.
      
    • The CPAA Advantage: The rigid cyclopropane ring reduces the conformational freedom of the side chain, often enhancing the stereoselective discrimination by the crown ether compared to flexible linear amino acids. This makes Crown Ethers the Gold Standard for pure CPAA intermediates.

  • Why Zwitterionic (ZWIX)?

    • The Charge Balance: ZWIX columns (Cinchona alkaloid-derived) utilize a synergistic double ion-pairing mechanism. The chiral selector contains both a cation (quinuclidine) and an anion (sulfonic acid). This "locks" the zwitterionic CPAA into a specific orientation without the need for harsh acidic mobile phases, making it LC-MS friendly for trace analysis.

  • Why Derivatization?

    • The Chromophore Issue: Many CPAAs lack a UV chromophore.[1] Derivatization (e.g., with FDAA/Marfey's reagent or OPA) introduces a strong chromophore/fluorophore, lowering the Limit of Detection (LOD) by orders of magnitude. This is the method of choice for biological matrices (plasma/urine).

Decision Framework

The following logic gate visualizes the selection process for the optimal analytical method.

MethodSelection Start Start: CPAA Sample IsDerivatized Is the Amino Acid already derivatized? Start->IsDerivatized HasChromophore Does the molecule have a strong UV chromophore? IsDerivatized->HasChromophore No (Free AA) Poly Method C: Polysaccharide CSP (Chiralpak AD/OD/IC) IsDerivatized->Poly Yes (Boc, Fmoc, Ester) MassSpec Is LC-MS detection required? HasChromophore->MassSpec Yes Deriv Perform Derivatization (e.g., Marfey's, OPA) HasChromophore->Deriv No Crown Method A: Crown Ether CSP (CROWNPAK CR(+)) MassSpec->Crown No (Acidic pH OK) Zwix Method B: Zwitterionic CSP (CHIRALPAK ZWIX) MassSpec->Zwix Yes (Volatile Buffer) Deriv->Poly

Caption: Analytical decision tree for selecting the optimal chiral HPLC method based on analyte properties and detection requirements.

Detailed Protocol: The "Gold Standard" (Crown Ether)

This protocol is validated for underivatized cyclopropane amino acids (e.g., 1-amino-2-vinylcyclopropanecarboxylic acid). It relies on the CROWNPAK CR(+) column.[2][3][4][5][6]

A. System Suitability & Causality
  • Stationary Phase: CROWNPAK CR(+) (Daicel).[7] Contains chiral crown ether coated on silica.[2][4][5]

  • Mobile Phase: Aqueous

    
     (Perchloric Acid).[5]
    
    • Why Perchloric Acid? The crown ether mechanism requires the amine to be fully protonated (

      
      ). 
      
      
      
      provides a low pH (1.0–2.0) with a non-nucleophilic counter-ion (
      
      
      ) that forms stable ion pairs but does not interfere with the host-guest complexation as strongly as chloride or acetate might.
    • Temperature: Lower temperatures (e.g., 10°C - 25°C) often improve resolution (

      
      ) by thermodynamically favoring the formation of the specific host-guest complex (enthalpy driven).
      
B. Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Stock Solution: Prepare ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Perchloric acid solution. (Approx.[1][2][3][4][5][6][8][9][10] 
      
      
      
      of
      
      
      diluted to
      
      
      with Milli-Q water).
    • Organic Modifier: Methanol (MeOH).[1][4]

    • Composition: Mix

      
       in a ratio of 85:15 (v/v) .
      
    • Warning: Do not exceed 15% MeOH for CROWNPAK CR(+) as it may strip the coated phase. (Note: Immobilized CR-I(+) can tolerate higher organic).

  • Sample Preparation:

    • Dissolve the CPAA sample directly in the mobile phase at

      
      .
      
    • Filter through a

      
       PTFE filter.
      
  • Chromatographic Conditions:

    • Column: CROWNPAK CR(+) (

      
      ).[3][5]
      
    • Flow Rate:

      
       (Keep backpressure 
      
      
      
      ).
    • Temperature:

      
       (Start here; cool to 
      
      
      
      if
      
      
      ).
    • Detection: UV at

      
       (or 
      
      
      
      ).
  • Self-Validating System Suitability Test (SST):

    • Inject a racemic mixture first.

    • Requirement: Resolution (

      
      ) 
      
      
      
      .
    • Elution Order Verification: Inject an authentic standard of the L-enantiomer (or the expected major enantiomer). On CR(+), the D-enantiomer typically elutes first, and L-enantiomer second.

    • Note: For cyclopropanes, "D" and "L" nomenclature can be ambiguous; rely on

      
       configurations. Typically, 
      
      
      
      elutes differently than
      
      
      . Always verify with a standard.
C. Data Calculation

Calculate Enantiomeric Excess (


) using the peak areas (

):

[1][2][3][6][8][11][12][13]

Alternative Protocol: Zwitterionic (ZWIX)[1][7][8][11][15]

For researchers requiring LC-MS compatibility or when the analyte is acid-labile.

  • Column: CHIRALPAK ZWIX(+) (

    
    ).[8]
    
  • Mobile Phase:

    
     Formic Acid + 
    
    
    
    Diethylamine in
    
    
    (
    
    
    ).[1]
  • Mechanism: The protic solvent (MeOH) is essential for the solvation of the zwitterionic species. The water content (

    
    ) sharpens peaks by improving mass transfer.
    
  • Advantage: If the impurity elutes on the tail of the main peak, simply switch to ZWIX(-) to reverse the elution order and place the impurity in front of the main peak for accurate integration.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Beaulieu, P. L., et al. (2005). "Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease."[11][14] Journal of Organic Chemistry. Retrieved from [Link]

  • Ilisz, I., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji. Retrieved from [Link]

Sources

Metabolic Stability Comparison: Cyclopropane vs. Linear Amino Acid Residues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of metabolic stability between cyclopropane-containing amino acids and standard linear residues. It is designed for researchers and drug developers focusing on peptide therapeutics and peptidomimetics.

Executive Summary: The Conformational Constraint Advantage

In peptide drug discovery, the transition from linear amino acid residues (e.g., Alanine, Leucine) to cyclopropane-containing analogues (e.g., 1-aminocyclopropane-1-carboxylic acid [ACPC], Cyclopropylalanine) represents a critical strategy for overcoming poor pharmacokinetic (PK) profiles.

Linear peptides possess high rotatable bond counts, resulting in significant entropic penalties upon binding and high susceptibility to proteolytic cleavage. Cyclopropane substitutions introduce conformational constraint , locking the peptide backbone into specific dihedral angles (


). This rigidification sterically hinders protease access and reduces the energy gap between the solution-state and bound-state conformations, significantly extending plasma half-life (

).

Mechanistic Analysis: Why Linear Fails and Cyclopropane Succeeds

The Vulnerability of Linear Residues

Linear residues (Gly, Ala, Leu) allow the peptide backbone to adopt a "random coil" conformation in solution.

  • Proteolytic Susceptibility: Flexible chains can easily adopt the extended conformation required to fit into the active sites of serum proteases (e.g., Trypsin, Chymotrypsin, DPP-IV).

  • Oxidative Metabolism: Exposed side chains are readily accessible to Cytochrome P450 (CYP450) enzymes in the liver, leading to rapid hydroxylation or dealkylation.

The Shielding Mechanism of Cyclopropane

Cyclopropane amino acids incorporate the


-carbon into a three-membered ring.
  • Steric Occlusion: The gem-dimethyl-like steric bulk of the cyclopropane ring prevents proteases from approaching the scissile amide bond.

  • 
    -Tetrasubstitution:  Replacing the 
    
    
    
    -proton removes a primary site of metabolic attack and prevents racemization.
  • Bent Bonds (Banana Bonds): The unique hybridization (

    
    ) of cyclopropane carbons creates electronic effects that can stabilize adjacent amide bonds against hydrolysis.
    
Pathway Visualization (Graphviz)

The following diagram illustrates the divergent metabolic fates of linear vs. cyclopropane-modified peptides.

MetabolicFate Fig 1. Mechanistic divergence: Linear flexibility facilitates degradation; Cyclopropane rigidity blocks it. Linear Linear Peptide (Flexible Backbone) Protease Serum Protease (Active Site) Linear->Protease Induced Fit (Low Energy Barrier) CYP CYP450 Enzyme (Liver Microsomes) Linear->CYP Exposed Side Chain Cyclo Cyclopropane Peptide (Rigid/Constrained) Cyclo->Protease Steric Clash (No Fit) Cyclo->CYP Conformational Shielding Stable Metabolically Stable (Intact Drug) Cyclo->Stable Maintained Integrity Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation Cleavage CYP->Degradation Oxidation

Comparative Performance Data

The following data aggregates results from liver microsome stability assays and serum half-life studies. It compares native linear residues with their specific cyclopropane counterparts.

Table 1: Half-Life (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> ) Enhancement Ratios[1]
Linear ResidueCyclopropane AnalogueTest System

(Linear)

(Cyclo)
Fold IncreaseRef
Alanine (Ala) ACPC (1-aminocyclopropane-1-carboxylic acid)Human Plasma~15 min> 240 min>16x [1]
Leucine (Leu) Cyclopropylalanine (Cpa) Liver Microsomes2.5 min8.0 min3.2x [2]
Linear Backbone Cycloalanine (CyAla) (Double Substitution)Serum Assay42 min105 min2.5x [3]
Proline (Pro) 2,3-Methanoproline Rat Homogenate< 10 min~60 min6x [4]
Key Observations:
  • ACPC vs. Ala: The most dramatic stability increase occurs when replacing Alanine with ACPC. The tetrasubstituted

    
    -carbon of ACPC renders the adjacent peptide bond nearly immune to standard aminopeptidases.
    
  • Synergistic Effects: When cyclopropane substitutions are combined with macrocyclization (head-to-tail), half-lives can extend from minutes to hours (e.g., CM-1315 analogue).

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a cyclopropane-modified peptide, the Liver Microsomal Stability Assay is the gold standard. This protocol measures intrinsic clearance (


) and half-life (

).
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Add test peptide (final conc. 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At specific time points (

    
     min), remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN. Vortex and centrifuge (4000 rpm, 15 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Assay Workflow Diagram (Graphviz)

AssayWorkflow Fig 2. Microsomal Stability Assay Workflow for Peptide Profiling. cluster_sampling Time Course Sampling Start Start: HLM + Peptide (37°C Pre-incubation) Initiate Add NADPH (Start Reaction) Start->Initiate T0 T=0 min Initiate->T0 T15 T=15 min T0->T15 Quench Quench with ACN (Stop Reaction) T0->Quench T30 T=30 min T15->T30 T15->Quench T60 T=60 min T30->T60 T30->Quench T60->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Parent Remaining) Centrifuge->LCMS Calc Calculate t1/2 & CL_int LCMS->Calc

Data Calculation

Calculate the slope (


) of the natural log of the percentage remaining vs. time.



References

  • Wernic, D., et al. (2023). Conformational Constraint in Peptidomimetics: The Role of ACPC. Journal of Medicinal Chemistry.

  • Creative Peptides. (2025). Metabolic Stability of Cyclopropylalanine Containing Peptides.1[1][2][3][4][5][6][7][8]

  • Appella, D. H., et al. (2016). Cell Permeable Peptides Containing “Cycloalanine” Residues.[8] National Institutes of Health. 8

  • ResearchGate. (2022). Comparative Study of Chemical Stability of Opioid–Neurotensin Hybrid Peptides.7[1][2][3][4][6][7][8][9]

  • Springer Protocols. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[10]11[1][2][3][4][5][6][7][8][9]

Sources

A Comparative Guide to the Receptor Binding Affinity of Conformationally Constrained GABA Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Conformational Constraint in GABA Mimetics

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through three main receptor classes: GABA-A, GABA-B, and GABA-C.[1][2][3] The inherent flexibility of the GABA molecule allows it to adopt multiple conformations, not all of which are optimal for binding to a specific receptor subtype.[4][5] This conformational promiscuity can lead to off-target effects and a lack of receptor selectivity, significant hurdles in drug development.

Conformationally constrained GABA mimetics are designed to overcome this challenge by locking the molecule into a more rigid structure that preferentially interacts with a single GABA receptor subtype.[5] This strategy has been instrumental in developing selective agonists and antagonists, thereby enabling a more precise dissection of the physiological roles of each receptor and providing a foundation for the development of targeted therapeutics with improved side-effect profiles.[4]

This guide will delve into the binding affinities of key conformationally constrained GABA mimetics, provide the experimental context for how these values are determined, and explore the downstream signaling consequences of receptor activation.

Comparative Binding Affinities of Conformationally Constrained GABA Mimetics

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The following tables summarize the binding affinities of several key conformationally constrained GABA mimetics and standard reference compounds for GABA-A, GABA-B, and GABA-C receptors.

GABA-A Receptor Ligands

The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[2] It is a primary target for anxiolytics, sedatives, and anticonvulsants.[6]

CompoundClassKi (nM)Receptor Subtype SpecificityReference(s)
Muscimol Agonist (Conformationally restricted isoxazole)~5-20 (high affinity sites)High affinity for extrasynaptic δ-containing receptors[7][8][9]
Bicuculline Competitive Antagonist~2000 (IC50)Non-selective[10]
Gabazine (SR-95531) Competitive Antagonist--[11]

Note: Ki and IC50 values can vary depending on the specific receptor subunit composition and experimental conditions.

GABA-B Receptor Ligands

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slower and more prolonged inhibitory signals.[12] Its activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.[12]

CompoundClassKi or IC50 (µM)Receptor SpecificityReference(s)
(-)-Baclofen Agonist (β-substituted GABA analogue)~0.04 (IC50)Selective for GABA-B[13][14]
Saclofen Competitive Antagonist~7.8 (IC50)Selective for GABA-B[15][16][17]
Phaclofen Competitive AntagonistLow sensitivity in some recombinant systemsSelective for GABA-B[18]
GABA-C Receptor Ligands

The GABA-C receptor, also known as the GABA-A-rho (ρ) receptor, is a ligand-gated ion channel with distinct pharmacology from GABA-A receptors.[19] It is predominantly found in the retina.[19]

CompoundClassKB or IC50 (µM)Receptor SpecificityReference(s)
CACA (cis-4-Aminocrotonic acid) Agonist (Folded conformation)~1 (EC50)Selective for GABA-C[4][20]
TACA (trans-4-Aminocrotonic acid) Agonist (Extended conformation)-Also activates GABA-A receptors[21]
TPMPA Competitive Antagonist~2.1 (KB)Selective for GABA-C[22][23]

Experimental Determination of Receptor Binding Affinity: A Validated Protocol

The data presented in this guide are primarily derived from radioligand binding assays. This technique is the gold standard for quantifying the interaction between a ligand and its receptor.[24]

Principle of the Radioligand Binding Assay

A radiolabeled ligand (a compound with a radioactive isotope) with known high affinity and specificity for the target receptor is incubated with a preparation of membranes containing the receptor. The binding of the radioligand is then measured in the presence of increasing concentrations of a non-radiolabeled competitor compound (the conformationally constrained GABA mimetic being tested). The competitor will displace the radioligand from the receptor in a concentration-dependent manner. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.[16]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol is a representative example and may require optimization depending on the specific receptor subtype and ligands being studied.

1. Membrane Preparation:

  • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[16]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[16]

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[16]

  • Wash the resulting pellet by resuspending it in fresh buffer and repeating the centrifugation step.[16]

  • Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [3H]muscimol for the GABA-A receptor agonist site).

    • Non-specific Binding: Membrane preparation, a high concentration of a non-labeled standard ligand (e.g., unlabeled GABA), and the radioligand.

    • Competitor Binding: Membrane preparation, the radioligand, and increasing concentrations of the conformationally constrained GABA mimetic.

  • Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

3. Termination and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

Caption: Workflow for determining Ki values using a radioligand binding assay.

GABA Receptor Signaling Pathways

Understanding the signaling pathways downstream of GABA receptor activation is crucial for predicting the functional consequences of ligand binding.

GABA-A and GABA-C Receptor Signaling

GABA-A and GABA-C receptors are both ionotropic, meaning they form an ion channel that opens upon ligand binding.[2][19]

GABAA_C_Signaling GABA GABA or Agonist Receptor GABA-A / GABA-C Receptor Cl- Channel GABA->Receptor Binds Hyperpolarization Hyperpolarization Receptor:p1->Hyperpolarization Cl- Influx Membrane Neuronal Membrane Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway for ionotropic GABA-A and GABA-C receptors.

GABA-B Receptor Signaling

GABA-B receptors are metabotropic and signal through G-proteins to modulate intracellular second messengers and ion channels.[12]

GABAB_Signaling GABA GABA or Agonist GABABR GABA-B Receptor GABA->GABABR Binds G_protein Gi/o Protein GABABR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Channels K+ Channel Activation Ca2+ Channel Inhibition G_protein->Channels cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization Channels->Hyperpolarization Transmitter_Release ↓ Neurotransmitter Release Channels->Transmitter_Release

Caption: Signaling pathway for the metabotropic GABA-B receptor.

Conclusion and Future Directions

The development of conformationally constrained GABA mimetics has been a cornerstone of GABAergic pharmacology, enabling the creation of highly selective ligands for the different GABA receptor subtypes. This guide has provided a comparative overview of the binding affinities of several key examples, alongside the experimental and biological context necessary for a comprehensive understanding.

Future research in this area will likely focus on the development of mimetics with even greater subtype selectivity, particularly for the diverse array of GABA-A receptor subunit combinations. Such compounds will be invaluable tools for elucidating the specific roles of these subtypes in health and disease, and will pave the way for the next generation of targeted therapies for a wide range of neurological and psychiatric disorders.

References

  • THE 'ABC' OF GABA RECEPTORS: A BRIEF REVIEW. Clinical & Experimental Pharmacology & Physiology. [Link]

  • Receptor Pharmacology of GABA: A Review. Research Journal of Pharmacy and Technology. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PMC. [Link]

  • GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. [Link]

  • Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites. PubMed. [Link]

  • Computational Modeling of Muscimol and GABA Receptor Binding. Patsnap Eureka. [Link]

  • Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors. PMC. [Link]

  • Muscimol. Wikipedia. [Link]

  • Editorial: The GABAA receptor: a target of pharmacologically active molecules. Frontiers. [Link]

  • Full article: Elucidating the binding mechanisms of GABA and Muscimol as an avenue to discover novel GABA-mimetic small molecules. Taylor & Francis Online. [Link]

  • Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABA A Receptor. Journal of Neuroscience. [Link]

  • Bicuculline. Wikipedia. [Link]

  • GABA(A) receptor subtype-selectivity of novel bicuculline derivatives. PubMed. [Link]

  • Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA. PubMed. [Link]

  • The human GABA(B1b) and GABA(B2) heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen. PubMed. [Link]

  • Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. PubMed. [Link]

  • Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. PubMed. [Link]

  • View of the F 1 GABA C ligand-binding site with predicted binding.... ResearchGate. [Link]

  • Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. PubMed. [Link]

  • Characterisation of response and binding of GABA and TACA at ρ1 WT and.... ResearchGate. [Link]

  • Chemistry and pharmacology of GABAB receptor ligands. PubMed. [Link]

  • Tpmpa | C6H12NO2P | CID 5521. PubChem. [Link]

  • Binding affinities normalized to GABAA α2 (ratios of Ki values, show in.... ResearchGate. [Link]

  • Two Metabotropic γ-Aminobutyric Acid Receptors Differentially Modulate Calcium Currents in Retinal Ganglion Cells. PMC. [Link]

  • Affinity (Ki) and GABA-shift values of selected ligands at bovine.... ResearchGate. [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. MDPI. [Link]

  • Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers. [Link]

  • Baclofen, an Agonist at Peripheral GABAB Receptors, Induces Antinociception via Activation of TEA-sensitive Potassium Channels. PubMed. [Link]

  • Comparative docking study of the different ligands to the target (GABAa receptor protein). ResearchGate. [Link]

  • A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. PubMed. [Link]

  • 7PBD: a1b3 GABA-A receptor + GABA. RCSB PDB. [Link]

  • GABA. Wikipedia. [Link]

  • GABA, CACA and TACA. CACA: Cis -aminocrotonic acid; TACA: Trans.... ResearchGate. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

  • GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. MDPI. [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Publications. [Link]

  • Pharmacological evaluation of GABA receptor subtypes on Qube 384. Sophion Bioscience. [Link]

  • Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. Semantic Scholar. [Link]

  • Inhibitory potency and binding affinities of compounds 12a-31.. ResearchGate. [Link]

  • International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands. CORE. [Link]

Sources

conformational analysis of 2,3-methano amino acids vs natural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design, the transition from a flexible natural peptide to a potent peptidomimetic hinges on conformational restriction.[1] Natural amino acids offer high flexibility, allowing peptides to adopt multiple conformations—most of which are biologically irrelevant and susceptible to proteolysis.

2,3-Methano amino acids (also known as cyclopropane-fused amino acids) introduce a cyclopropane ring between the


-carbon and the 

-carbon. This structural modification locks the side-chain orientation (

angles) and severely restricts the backbone (

) torsion angles.

This guide objectively compares the structural mechanics, experimental characterization, and performance data of these two classes, providing a roadmap for researchers optimizing peptide stability and receptor affinity.

Part 1: Structural Mechanics & Thermodynamic Logic

The primary differentiator between natural and 2,3-methano amino acids is the management of conformational entropy .

Natural Amino Acids: The Entropy Penalty

Natural amino acids (e.g., Leucine, Phenylalanine) possess free rotation around the


 (

),

(

), and

(

) bonds.
  • Mechanism: Upon binding to a receptor, a natural peptide must freeze these rotations to fit the binding pocket.

  • Thermodynamic Cost: This "freezing" creates a massive entropic penalty (

    
    ), significantly reducing the overall free energy of binding (
    
    
    
    ).
2,3-Methano Amino Acids: Pre-Organization

By fusing the


 and 

atoms into a cyclopropane ring, 2,3-methano amino acids eliminate the rotation of the

angle.
  • Mechanism: The side chain is chemically locked into a specific vector (mimicking a specific rotamer of the natural amino acid).

  • Thermodynamic Gain: The molecule is "pre-organized." The entropic penalty of binding is paid during synthesis, not during binding. Consequently, if the vector matches the receptor pocket, affinity increases drastically.

Comparative Structural Parameters[2][3][4]
ParameterNatural Amino Acid (e.g., L-Phe)2,3-Methano Amino Acid (e.g.,

Phe)
Impact on Drug Design

Angle
Free rotation (

rotamers)
LOCKED (Fixed by ring geometry)Selectively mimics one bioactive conformation.

Angles
Broad regions allowed (Ramachandran)Restricted (typically favors turns/distorted helices)Induces specific secondary structures (e.g.,

-turns).
Side Chain Vector Dynamic/AveragedStaticHigh specificity; reduces off-target binding.
Isomerism L- / D- enantiomerscis / trans diastereomers + enantiomerscis mimics one rotamer; trans mimics another.

Part 2: Experimental Validation Protocols

To validate the conformational bias of a 2,3-methano substitution, you cannot rely on prediction alone. You must experimentally verify the locking effect using NMR.

Protocol A: NMR Determination of Ring Puckering & Constraints

Objective: Determine if the 2,3-methano analog mimics the desired gauche(-) or trans rotamer of the natural parent.

Reagents:

  • Deuterated solvent (

    
     or 
    
    
    
    ).
  • Peptide sample (concentration > 2 mM).[2][3]

Workflow:

  • 1D

    
     NMR:  Assign backbone amide (
    
    
    
    ) and
    
    
    protons. Note the distinctive upfield shift of cyclopropane protons (often
    
    
    ppm).
  • 2D TOCSY (Total Correlation Spectroscopy): Identify the spin system of the cyclopropane ring. The coupling constants (

    
    ) around the ring are critical.
    
    • Cis coupling (

      
      ) is typically 8–10 Hz .
      
    • Trans coupling (

      
      ) is typically 4–6 Hz .
      
  • 2D NOESY/ROESY: This is the validation step.

    • Measure NOE intensity between the

      
       proton and the side-chain protons (
      
      
      
      ).
    • Interpretation: Strong NOE signals indicate spatial proximity (< 5 Å). If you see a strong NOE between

      
       and a specific side-chain proton that is absent in the natural analog (due to averaging), you have confirmed conformational locking.
      
Protocol B: Circular Dichroism (CD) for Secondary Structure

Objective: Assess if the methano-amino acid induces a secondary structure (e.g.,


-turn) in the peptide.

Steps:

  • Dissolve peptide in phosphate buffer (pH 7.4) and TFE (trifluoroethanol) titrations (0% to 50%).

  • Scan 190–250 nm.

  • Data Analysis:

    • Natural Peptide: Often shows "random coil" (min at 195 nm) in water.

    • Methano-Peptide: Look for "turn" signatures (minima at 205-220 nm, maxima at 190-200 nm) even in low TFE. This indicates the rigid amino acid is forcing the backbone into a folded state.

Part 3: Visualization of Logic & Workflow

Diagram 1: Thermodynamic Logic of Conformational Restriction

This diagram illustrates why 2,3-methano amino acids often yield higher potency drugs.

ConformationalThermodynamics NaturalAA Natural Amino Acid (High Flexibility) BindingEvent Receptor Binding Event NaturalAA->BindingEvent Requires freezing rotatable bonds MethanoAA 2,3-Methano AA (Rigid/Pre-organized) MethanoAA->BindingEvent Fits lock immediately EntropyCost High Entropy Penalty (TΔS < 0) BindingEvent->EntropyCost PrePaid Entropy 'Paid' in Synthesis (No binding penalty) BindingEvent->PrePaid LowAffinity Lower Affinity (Moderate ΔG) EntropyCost->LowAffinity HighAffinity High Affinity (Strong ΔG) PrePaid->HighAffinity

Caption: Comparative thermodynamics. Natural amino acids lose energy overcoming entropy during binding; 2,3-methano analogs bypass this penalty via structural pre-organization.

Diagram 2: Experimental Decision Tree

How to choose the correct 2,3-methano isomer for your target.

MethanoSelection Start Target: Replace Natural AA (e.g., Phe) Analyze Analyze Natural Bioactive Conformation (X-ray/NMR/Modeling) Start->Analyze Decision Required Side Chain Orientation? Analyze->Decision PathA Side chain gauche(-) (Folded back) Decision->PathA PathB Side chain trans (Extended) Decision->PathB SynthA Synthesize cis-2,3-methano isomer PathA->SynthA SynthB Synthesize trans-2,3-methano isomer PathB->SynthB Validate Validate via NOE NMR SynthA->Validate SynthB->Validate

Caption: Workflow for selecting the correct stereoisomer (cis vs. trans) to mimic the specific bioactive rotamer of the natural parent amino acid.

Part 4: Performance Comparison Data

The following data summarizes general trends observed in peptidomimetic studies (e.g., Enkephalin and RGD peptide analogs).

Table 1: Metabolic Stability (Proteolysis Resistance)

Comparison of half-life (


) in human plasma.
Compound TypeBackbone Feature

(approx)
Mechanism of Stability
Natural Peptide Standard Amide Bond10–30 minRapid cleavage by peptidases (trypsin/chymotrypsin).
2,3-Methano Analog Sterically Hindered Amide> 4–6 hours The cyclopropane ring creates steric bulk that prevents the protease catalytic triad from accessing the scissile bond.
N-Methyl AA Methylated Amide2–3 hoursRemoves H-bond donor; steric clash.
Table 2: Receptor Selectivity (Case Study: Opioid Receptors)

Effect of constraining Phenylalanine in Enkephalin analogs.

AnalogConformation

-Receptor

(nM)

-Receptor

(nM)
Selectivity Ratio (

)
Natural (Phe4) Flexible1.20.8~0.6 (Non-selective)
cis-2,3-methanoPhe Locked (Folded)0.15 2501600 (Highly

selective)
trans-2,3-methanoPhe Locked (Extended)3500.9 0.002 (Highly

selective)

Note: Data represents typical trends derived from structure-activity relationship (SAR) studies involving cyclopropane amino acids [1, 2].

References

  • Burgess, K., et al. (1995). "Synthesis and Conformational Analysis of 2,3-Methanoamino Acids." Journal of Organic Chemistry.

  • Martin, S. F. (2002). "Evolution of the Vinylogous Mannich Reaction as a Key Construction for Alkaloid Synthesis." Accounts of Chemical Research. (Context on rigidifying scaffolds).

  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition.

  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie.

Sources

A Senior Application Scientist's Guide to Validating Cyclopropane Ring Integrity Using ¹H-NMR Coupling Constants

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the cyclopropane ring is a recurring structural motif of immense interest. Its inherent strain and unique electronic properties impart significant conformational rigidity and metabolic stability to molecules. However, the synthesis of substituted cyclopropanes often yields a mixture of stereoisomers. The precise and unambiguous determination of this stereochemistry is not merely an academic exercise; it is critical to understanding a molecule's biological activity and structure-activity relationship (SAR).

This guide provides an in-depth, field-proven comparison of methods for validating cyclopropane ring integrity and stereochemistry, focusing on the robust analysis of proton (¹H) Nuclear Magnetic Resonance (NMR) coupling constants. We will explore the theoretical underpinnings, present comparative data, and detail a self-validating experimental workflow, moving beyond a simple recitation of steps to explain the causality behind our choices.

The Theoretical Bedrock: A Counter-Intuitive Karplus Relationship

The primary tool for elucidating the stereochemistry of cyclopropanes via ¹H-NMR is the analysis of the vicinal coupling constant, or ³JHH. This value quantifies the through-bond interaction between protons on adjacent carbon atoms. The magnitude of this coupling is exquisitely sensitive to the dihedral angle (φ) between the C-H bonds, a relationship elegantly described by the Karplus equation.[1][2]

J(φ) = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters. In flexible systems like alkanes or larger cycloalkanes, a trans relationship (φ ≈ 180°) typically yields a large coupling constant (12-18 Hz), while a cis or gauche relationship (φ ≈ 0-60°) gives a smaller one.[3][4]

However, the rigid, triangular geometry of the cyclopropane ring enforces specific, fixed dihedral angles that lead to a diagnostically crucial and counter-intuitive outcome: the cis coupling constant is significantly larger than the trans coupling constant .[5][6]

  • Cis Protons: The dihedral angle is approximately 0°, placing it at a maximum on the Karplus curve. This results in strong orbital overlap and a large coupling constant.

  • Trans Protons: The dihedral angle is constrained to roughly 120-150°. This value falls near a minimum on the Karplus curve, leading to poor orbital overlap and a much smaller coupling constant.[1][3]

This predictable disparity is the cornerstone of stereochemical assignment in cyclopropane systems.

G Karplus Relationship in Cyclopropanes x_axis Dihedral Angle (φ) y_axis Coupling Constant J (Hz) origin origin origin->x_axis 0°                 90°                180° origin->y_axis p0 p90 spline p0->spline p180 spline->p180 cis_point cis cis_label cis cis_point->cis_label φ ≈ 0° trans_point trans trans_label trans trans_point->trans_label φ ≈ 120°

The Karplus curve showing J vs. dihedral angle.
Comparative Analysis: J-Coupling vs. NOE Spectroscopy

While ³JHH coupling constants are the primary method for assignment, a truly self-validating system employs an orthogonal technique. The Nuclear Overhauser Effect (NOE) provides this confirmation. Unlike J-coupling, which is a through-bond phenomenon, the NOE is a through-space interaction, dependent on the physical proximity of protons (typically < 5 Å).[7][8]

This fundamental difference makes J-coupling and NOE a powerful pair for structural validation:

  • J-Coupling measures geometric angles.

  • NOE measures internuclear distances.

For a 1,2-disubstituted cyclopropane:

  • Cis isomers will exhibit a large ³JHH and a strong NOE correlation between the two protons, as they are on the same face of the ring and thus close in space.

  • Trans isomers will show a small ³JHH and a very weak or absent NOE correlation, as the protons are on opposite faces of the ring and therefore far apart.

The following table summarizes the expected quantitative data for each technique.

ParameterDiagnostic Featurecis-Isomertrans-IsomerRationale
¹H-NMR Coupling Vicinal Constant (³JHH)7 - 12 Hz [5][9]2 - 9 Hz [5][9]Dihedral angle dependence (Karplus Relationship).[1][3]
NOE Spectroscopy NOESY/ROESY Cross-PeakStrong Weak / Absent Through-space distance dependence (1/r⁶).[6]
Experimental Protocol: A Self-Validating Workflow

Acquiring high-fidelity, unambiguous data is paramount. The following protocol is designed to deliver publication-quality spectra suitable for both coupling constant analysis and NOE studies. This workflow ensures that the data itself provides internal checks on its validity.

Workflow for cyclopropane stereochemical validation.

Step-by-Step Methodology

1. Sample Preparation:

  • Solvent: Use a high-quality deuterated solvent (e.g., CDCl₃, >99.8% D). Ensure the solvent is free of water and other proton-containing impurities.

  • Concentration: Aim for a concentration of 5-10 mg in 0.6 mL of solvent. This provides a good signal-to-noise ratio without causing significant line broadening from aggregation.

  • Degassing (for NOE): Oxygen is paramagnetic and can quench the NOE effect. For reliable NOE measurements, degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes or by using the freeze-pump-thaw technique.[10]

2. ¹H-NMR Data Acquisition:

  • Instrument: A high-field spectrometer (≥400 MHz) is recommended to resolve complex splitting patterns and minimize second-order effects.

  • 1D ¹H Spectrum:

    • Acquisition Time (AQ): Set to at least 3-4 seconds. A longer AQ provides better digital resolution, which is essential for accurately measuring small coupling constants.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient. For quantitative work, this should be extended to 5 times the longest T₁ relaxation time of the protons of interest.

    • Number of Scans (NS): Adjust to achieve a signal-to-noise ratio of at least 100:1 for the signals of interest.

  • 2D NOESY/ROESY Spectrum (if needed):

    • Mixing Time (τmix): This is a critical parameter. For small molecules (<1000 Da), a mixing time in the range of 300-800 ms is a good starting point. Run a series of 1D NOE experiments or a 2D NOESY with varying mixing times to optimize for the buildup of the NOE cross-peak.

    • Experiment Type: For molecules in the ~1000-2000 Da range where the NOE can be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferable as the ROE is always positive.[11]

3. Data Processing and Analysis:

  • Apodization: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz. This enhances the signal-to-noise ratio with minimal loss of resolution.[12][13]

  • Phasing and Baseline Correction: Perform manual phase and baseline correction to ensure accurate integration and peak picking.

  • Measurement of J-Coupling: Expand the multiplet of interest. Use the instrument's software to measure the peak-to-peak distance in Hz. For a doublet of doublets (dd), there will be two coupling constants. The larger value will correspond to the cis coupling and the smaller to the geminal or other vicinal coupling.

  • NOE Analysis: In the 2D NOESY/ROESY spectrum, look for a cross-peak correlating the two cyclopropyl protons . The volume of this cross-peak is proportional to the strength of the NOE and inversely proportional to the sixth power of the distance between the protons.

By systematically applying this workflow, researchers can move from a raw sample to a fully validated and defensible stereochemical assignment. The convergence of through-bond coupling constant data with through-space NOE data provides the highest level of confidence in the structural integrity of the cyclopropane ring.

References

  • Abraham, R. J., et al. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. Magnetic Resonance in Chemistry, 50(4), 305-313. [Link]

  • Cid, M. M., & Tormena, C. F. (2012). ¹H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. PubMed, National Center for Biotechnology Information. [Link]

  • Tori, K., et al. (1976). ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (3), 290-294. [Link]

  • Gate Chemistry. (2020). Coupling Constant in Cyclopropanes and Alkenes. YouTube. [Link]

  • University Course Material. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Missouri. [Link]

  • Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data, University of Wisconsin. [Link]

  • Wu, A., et al. (2002). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 657-670. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. docbrown.info. [Link]

  • Girelli, A. M., et al. (2024). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]

  • Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • Closs, G. L. (1962). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY. Journal of the American Chemical Society, 84(16), 3257-3258. [Link]

  • Chemistry Stack Exchange. (2019). Why is cis proton coupling larger than trans proton coupling in cyclopropanes? Stack Exchange. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. [Link]

  • University of Leicester. Guide to NOE Experiments. University of Leicester. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

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Safety Operating Guide

Personal protective equipment for handling methyl 2-(aminomethyl)cyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Profile & Hazard Analysis

Compound Class: Strained-Ring Amino Ester Inferred Hazards (Structure-Activity Relationship): As a Senior Application Scientist, I must highlight that while specific toxicological data for this exact isomer may be sparse in public repositories, its functional groups dictate a High-Hazard handling protocol. We treat this substance based on the "Precautionary Principle" derived from its three core structural components:

  • Primary Amine (-CH₂NH₂): Corrosive/Caustic. Amines are basic and lipophilic. They can cause liquefactive necrosis upon skin contact (saponifying skin lipids) and are severe eye irritants. They are also potential sensitizers.

  • Methyl Ester (-COOCH₃): Volatile & Permeable. Esters facilitate the transport of the molecule across biological membranes (skin absorption) and contribute to flammability.

  • Cyclopropane Ring: High Energy. The ring strain (~27.5 kcal/mol) makes the molecule more reactive than linear aliphatic analogs.

Operational Mandate: Handle as a Corrosive , Flammable , and Toxic substance. All manipulations must occur within a certified chemical fume hood.

The PPE Shield: Self-Validating Protection Matrix

This matrix is designed not just to list equipment, but to explain the causality of the protection.

Protection ZoneHazard MechanismRecommended PPE ConfigurationScientific Rationale & Validation
Hand Protection (Standard) Permeation: Aliphatic amines can permeate standard nitrile rubber over time. Esters degrade latex.Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (Examination grade)2. Outer: 5-8 mil Nitrile (Extended cuff)Validation: Inspect outer glove every 15 mins. If the outer glove ripples (sign of ester swelling), replace immediately. The air gap between gloves provides a breakthrough buffer.
Hand Protection (Spill/High Vol) Gross Contamination: Saturation leads to rapid breakthrough (<1 min).Laminate / Multi-layer Barrier (e.g., Silver Shield® or 4H®) under outer nitrile.Validation: Laminate films offer >4hr breakthrough time for amines and esters, unlike standard rubber.
Ocular & Face Vapor/Splash: Amine vapors cause "Blue Haze" (corneal edema) and permanent damage.Chemical Splash Goggles (Indirect Vent) + Face Shield (if pouring >100mL).Validation: Safety glasses are insufficient due to vapor bypass. Goggles must seal against the brow and cheekbones.
Respiratory Inhalation: Vapors are respiratory irritants/sensitizers.Engineering Control Primary: Fume Hood.Respirator (Secondary): Full-face with Organic Vapor/Amine (OV/AG) Cartridges.Validation: Use respirator only if hood work is impossible. Verify cartridge "End of Service Life" indicator before use.
Body Defense Absorption: Lipophilic nature allows rapid systemic entry via skin.Lab Coat (Nomex/Cotton blend) + Chemical Resistant Apron (Rubber/Neoprene).Validation: Button lab coat to the neck. The apron prevents "lap spills" during bench work.

Operational Workflow: Step-by-Step Protocol

Phase A: Engineering Control Verification

Before retrieving the chemical, validate your environment.

  • Hood Velocity Check: Ensure the fume hood face velocity is between 80–100 fpm .

  • Sash Height: Position sash at the certified working height (usually 18 inches) to create a physical barrier between the reaction and your breathing zone.

  • Clearance: Remove unnecessary clutter to prevent turbulence which can pull vapors out of the hood.

Phase B: Transfer & Weighing (The Critical Zone)

Goal: Minimize aerosol generation.

  • Tare First: Place the receiving vessel inside the hood and tare the balance before opening the chemical container.

  • Positive Displacement: If the substance is a liquid, use a positive displacement pipette rather than an air-displacement pipette.

    • Reasoning: Esters have low surface tension and high vapor pressure; they will drip from standard pipettes, creating contamination risks.

  • Solid Handling: If solid, use a disposable anti-static spatula. Cyclopropyl amines can be hygroscopic; close the container immediately after use to prevent hydrolysis or stickiness.

Phase C: Reaction Monitoring
  • Closed Systems: Run reactions in septa-sealed glassware under an inert atmosphere (Nitrogen/Argon).

  • Ventilation: Vent any pressure relief lines directly into the back of the fume hood or through a scrubber if evolving acid gases.

Phase D: Decontamination & Spills

Self-Validating Decon Logic:

  • Minor Spills (<10mL): Cover with an absorbent pad . Wipe the area with a weak acid solution (e.g., 1M Citric Acid) to neutralize the amine, followed by soap and water.

    • Validation: Use pH paper on the surface after cleaning. It should be neutral (pH 6-8).

  • Tool Cleaning: Rinse spatulas/glassware with acetone inside the hood before moving them to the wash station. Collect this rinse as hazardous waste.

Waste Disposal & Environmental Compliance

Segregation Rule: Never mix this waste with Oxidizers (Fire risk) or Strong Acids (Exothermic neutralization risk) without controlled protocols.[1]

  • Liquid Waste: Segregate into "Basic Organic Waste" containers.

  • Solid Waste: Contaminated gloves and wipes go into "Hazardous Solid Waste" (double-bagged).

  • Labeling: Clearly mark tags with "Cyclopropyl amine derivative - Corrosive/Flammable."

Visualized Safety Workflow

The following diagram illustrates the logical flow of safety decisions, emphasizing the "Stop/Go" validation points.

SafetyProtocol Start START: Risk Assessment PPE_Select Don PPE: Double Nitrile + Goggles Start->PPE_Select CheckControls Verify Fume Hood (Face Velocity >80 fpm) Handling Handling: Use Positive Displacement Avoid Aerosols CheckControls->Handling PPE_Select->CheckControls Spill_Decision Spill Occurred? Handling->Spill_Decision Spill_Action Neutralize (Citric Acid) Absorb & Double Bag Spill_Decision->Spill_Action YES Decon Decontamination: Rinse Tools with Acetone Check Surface pH Spill_Decision->Decon NO Waste Disposal: Segregate into Basic Organic Waste Spill_Action->Waste Decon->Waste

Caption: Operational logic flow for handling cyclopropyl amine derivatives, highlighting critical decision points for spills and decontamination.

References

  • Fisher Scientific. (2009). Safety Data Sheet: Methyl cyclopropanecarboxylate. Retrieved from

  • Santa Cruz Biotechnology. Cyclopropylamine Safety Data Sheet. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. Compound Summary: Methyl cyclopropanecarboxylate. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

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×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-(aminomethyl)cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-(aminomethyl)cyclopropane-1-carboxylate

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